(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-1-benzyl-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAYAIWNQQWSBK-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434477 | |
| Record name | (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144043-17-4 | |
| Record name | (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine CAS number
An In-depth Technical Guide to (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: A Key Chiral Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. Its unique stereochemistry and versatile reactivity make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide delves into its core properties, synthesis, applications, and safety protocols, grounding all technical claims in authoritative sources.
Core Compound Identification and Properties
This compound is a disubstituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The "(3R)" designation defines the absolute stereochemistry at the C3 position of the pyrrolidine ring, which is critical for achieving enantioselectivity in target binding.
The primary identifier for this specific enantiomer is its CAS number.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 144043-17-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈N₂ | [2][4] |
| Molecular Weight | 190.29 g/mol | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Density | ~0.99 g/cm³ | [3][4] |
| Boiling Point | 107 °C @ 2.3 mmHg | [4] |
| MDL Number | MFCD00191309 |[2] |
Synthesis and Mechanistic Considerations
The enantioselective synthesis of substituted pyrrolidines is a cornerstone of modern organic chemistry.[1] Routes to compounds like this compound often rely on starting materials from the "chiral pool" or on asymmetric synthesis methodologies.
A highly logical and efficient pathway to the target molecule begins with its primary amine analogue, (3R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-39-8) , which is commercially available.[5] This precursor can be synthesized or obtained by the chiral resolution of the racemic mixture using a resolving agent like tartaric acid, a process detailed in the patent literature.[6] The subsequent conversion to the secondary methylamine is typically achieved via reductive amination.
Workflow: Synthesis via Reductive Amination
The following diagram illustrates a common and reliable workflow for the N-methylation of the primary amine precursor.
Caption: Synthetic workflow from primary amine to the target secondary amine.
Exemplary Experimental Protocol
This protocol describes the N-methylation of (3R)-(-)-1-Benzyl-3-aminopyrrolidine using an Eschweiler-Clarke-type reductive amination.
Materials:
-
(3R)-(-)-1-Benzyl-3-aminopyrrolidine (1.0 eq)
-
Aqueous Formaldehyde (37 wt. %, ~1.2 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH) as solvent
-
Dichloromethane (DCM) for extraction
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve (3R)-(-)-1-Benzyl-3-aminopyrrolidine in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Imine Formation: Slowly add aqueous formaldehyde dropwise to the stirred solution. Maintain the temperature at 0 °C and stir for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the intermediate imine or iminium ion is the critical first step.
-
Reduction: Add sodium borohydride portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the iminium ion without affecting other functional groups. Allow the reaction to warm to room temperature and stir for 10-12 hours.[7]
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Add saturated NaHCO₃ solution to neutralize any remaining acid and separate the layers. Extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by flash column chromatography on silica gel to afford this compound as a clear oil.
Applications in Drug Development
Chiral 3-aminopyrrolidine scaffolds are pivotal in the design of enzyme inhibitors and receptor modulators. The specific stereochemistry and the nature of the amine substituent are often determinative for biological activity.
Key Intermediate for DPP-4 Inhibitors
This compound and its direct precursor are documented as key intermediates in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[6][8] The (R)-configuration of the aminopyrrolidine moiety is often essential for potent inhibition of the DPP-4 enzyme.
The logical flow from this building block to a final therapeutic agent is illustrated below.
Caption: Role as a key building block in the synthesis of DPP-4 inhibitors.
This compound serves as a versatile intermediate for several reasons:
-
Stereochemical Integrity: It provides a pre-defined chiral center, avoiding costly and often low-yielding chiral separations in later synthetic stages.
-
Orthogonal Protection: The benzyl group on the ring nitrogen can be selectively removed via hydrogenolysis, allowing for further functionalization at that position without disturbing the rest of the molecule.
-
Nucleophilicity: The secondary amine provides a reactive site for coupling with various electrophiles to build the final drug structure.
Analytical Profile (Predicted)
While a publicly available, fully assigned spectrum for this specific compound is scarce, its analytical profile can be reliably predicted based on its structure and data from closely related analogues such as (3R)-(-)-1-Benzyl-3-aminopyrrolidine and other N-methylated pyrrolidines.[5][9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.~3.6 ppm (s, 2H): Benzylic -CH₂- protons.~2.3-3.0 ppm (m): Pyrrolidine ring protons, complex multiplet structure.~2.4 ppm (s, 3H): N-Methyl (-NCH₃) protons, a characteristic singlet.~1.5-2.2 ppm (m): Remaining pyrrolidine ring protons. |
| ¹³C NMR | ~138 ppm: Quaternary aromatic carbon of the benzyl group.~127-129 ppm: Aromatic -CH- carbons.~60 ppm: Benzylic -CH₂- carbon.~50-60 ppm: Pyrrolidine -CH- and -CH₂- carbons adjacent to nitrogen.~35-40 ppm: N-Methyl (-NCH₃) carbon.~30-35 ppm: Remaining pyrrolidine -CH₂- carbon. |
| Mass Spec (EI) | M⁺ at m/z 190: Molecular ion peak.Major fragment at m/z 91: Tropylium ion, characteristic of a benzyl group.Other fragments corresponding to the loss of the methylamino group or cleavage of the pyrrolidine ring. |
Safety, Handling, and Storage
This compound and its analogues are classified as hazardous chemicals requiring careful handling. The safety data for the corresponding (3S)-(+) enantiomer indicates significant hazards.[11]
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description |
|---|---|---|
| Hazard | H314 | Causes severe skin burns and eye damage.[11] |
| Hazard | H318 | Causes serious eye damage.[11] |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11] |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[11] |
| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[11] |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| Storage | P405 | Store locked up. |
Handling and Storage Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.
Conclusion
This compound stands out as a high-value chiral intermediate for the pharmaceutical industry. Its defined stereochemistry, coupled with its versatile chemical handles, provides an efficient and reliable starting point for the synthesis of complex, enantiomerically pure drug candidates, particularly in the realm of metabolic diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist or researcher aiming to leverage its potential in drug discovery and development.
References
- 1. This compound, CAS No. 144043-17-4 - iChemical [ichemical.com]
- 2. 144043-17-4 this compound AKSci Z2056 [aksci.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (3R)-(-)-1-Benzyl-3-aminopyrrolidine [webbook.nist.gov]
- 6. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 11. PubChemLite - Benzyl 3-(methylamino)pyrrolidine-1-carboxylate (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
Molecular Weight of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine Established at 190.29 g/mol
The molecular weight of the chemical compound (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine has been determined to be 190.29 g/mol . This value is consistent across multiple chemical data sources for it and its stereoisomer, (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine.
The molecular formula for this compound is C₁₂H₁₈N₂.[1][2] This formula is the basis for the molecular weight calculation. The compound is a colorless to light yellow or orange clear liquid and is utilized in pharmaceutical and chemical research sectors.[1] It is also known by the synonym N-benzyl-N-methyl-3-pyrrolidinamine.[1]
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |
| Molecular Weight | 190.29 | [1][2][3] |
| CAS Number | 96568-35-3 | [1] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1] |
| Density | 0.99 g/mL | [1][2] |
| Boiling Point | 107 °C / 2.3 mmHg | [1] |
References
An In-depth Technical Guide to (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a chiral substituted pyrrolidine that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. Its rigid, three-dimensional structure and the presence of a basic nitrogen atom make it a valuable scaffold in medicinal chemistry, particularly for targeting the central nervous system. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visualizations of its synthetic pathway and potential biological interactions are presented to support researchers in their drug discovery endeavors.
Chemical Structure and Properties
This compound is a colorless to light yellow liquid. The molecule consists of a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with a methylamino group. The "(3R)" designation indicates the stereochemistry at the chiral center at the 3-position of the pyrrolidine ring.
Below is a 2D representation of the chemical structure:
An In-depth Technical Guide to the Physical Properties of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a chiral pyrrolidine derivative that serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and chemical structure make it a valuable intermediate in the development of novel therapeutics, particularly in the fields of neuroscience and drug discovery. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, presented in a clear and accessible format.
Core Physical Properties
The physical properties of this compound are essential for its identification, purification, and use in synthetic chemistry. The following table summarizes the key quantitative data available for this compound and its enantiomer, (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine, for comparative purposes.
| Property | This compound | (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine |
| Molecular Formula | C₁₂H₁₈N₂[1] | C₁₂H₁₈N₂[2] |
| Molecular Weight | 190.29 g/mol [1][2] | 190.29 g/mol [2][3] |
| Appearance | Colorless to light yellow to light orange clear liquid[1] | Colorless to almost colorless clear liquid[2] |
| Boiling Point | 107 °C at 2.3 mmHg[1] | 273.066 °C at 760 mmHg[4] |
| Melting Point | Not available | Not available[3] |
| Density | 0.99 g/mL[1] | 0.99 g/mL[2] |
| Refractive Index | Not available | n20/D 1.53[2][3] |
| Solubility | A similar compound, (R)-(-)-1-Benzyl-3-aminopyrrolidine, is slightly soluble in water.[5] | Not available |
| Purity | ≥ 96% (GC)[1] | ≥ 98% (Chiral purity)[2] |
| CAS Number | 96568-35-3[1] | 169749-99-9[2][3] |
Experimental Methodologies
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in publicly available literature. However, the characterization of a novel or synthesized chemical compound typically follows a standard workflow to ensure its identity and purity. The following diagram illustrates a generalized experimental workflow for such a characterization.
Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.
Signaling Pathways and Logical Relationships
As a synthetic intermediate, this compound is not typically studied for its direct interaction with signaling pathways. Its significance lies in its role as a precursor for more complex molecules that are designed to interact with specific biological targets. The logical relationship is therefore one of chemical transformation rather than biological interaction. The following diagram illustrates this hierarchical relationship.
Caption: The role of this compound as a starting material in the synthesis of active pharmaceutical ingredients.
References
Synthesis of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine, a chiral pyrrolidine derivative of significant interest in pharmaceutical research and development. The synthesis is presented as a three-step process commencing with the formation of a racemic intermediate, followed by chiral resolution and subsequent methylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to aid in comprehension and practical application.
Overview of the Synthetic Pathway
The synthesis of this compound is strategically approached in three main stages:
-
Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine: The initial step involves the construction of the core pyrrolidine ring structure. A common and efficient method is the reaction of benzylamine with itaconic acid to form N-benzyl-5-oxopyrrolidine-3-carboxylic acid, which is subsequently converted to 1-benzyl-3-pyrrolidinone. Reductive amination of the pyrrolidinone yields the racemic 1-benzyl-3-aminopyrrolidine.
-
Chiral Resolution: The racemic mixture of 1-benzyl-3-aminopyrrolidine is resolved to isolate the desired (3R)-enantiomer. This is achieved through diastereomeric salt formation using an enantiomerically pure chiral acid, such as D-(-)-tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.
-
N-Methylation: The final step is the methylation of the primary amine of (3R)-(-)-1-Benzyl-3-aminopyrrolidine to yield the target secondary amine, this compound. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a classic and effective method for this transformation, as it avoids over-methylation to the quaternary ammonium salt.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of Intermediates and Final Product
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | Racemic 1-Benzyl-3-aminopyrrolidine | C₁₁H₁₆N₂ | 176.26 | 70-80 | >95 |
| 2 | (3R)-(-)-1-Benzyl-3-aminopyrrolidine | C₁₁H₁₆N₂ | 176.26 | >75 | >98 (ee) |
| 3 | This compound | C₁₂H₁₈N₂ | 190.29 | 85-95 | >98 |
Table 2: Physical and Analytical Data
| Compound Name | Appearance | Boiling Point (°C) | Specific Rotation [α]D (neat) |
| Racemic 1-Benzyl-3-aminopyrrolidine | Colorless to pale yellow liquid | 138-140 / 5 mmHg | Not applicable |
| (3R)-(-)-1-Benzyl-3-aminopyrrolidine | Colorless to pale yellow liquid | 278-279 | -1.99° |
| This compound | Colorless to pale yellow liquid | 107 / 2.3 mmHg | Approx. -6° to -9° (c=10, EtOH) |
Experimental Protocols
Step 1: Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine
This procedure involves two parts: the synthesis of 1-benzyl-3-pyrrolidinone and its subsequent reductive amination.
Part A: Synthesis of 1-Benzyl-3-pyrrolidinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine benzylamine (1.0 eq) and itaconic acid (1.0 eq) in toluene.
-
Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the formation of N-benzyl-5-oxopyrrolidine-3-carboxylic acid.
-
Work-up: Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude acid can be carried forward without further purification.
-
Decarboxylation: Heat the crude N-benzyl-5-oxopyrrolidine-3-carboxylic acid at a temperature above its melting point until carbon dioxide evolution ceases, yielding crude 1-benzyl-3-pyrrolidinone.
-
Purification: Purify the crude product by vacuum distillation.
Part B: Reductive Amination to Racemic 1-Benzyl-3-aminopyrrolidine
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-3-pyrrolidinone (1.0 eq) in methanol. Add ammonium formate (excess) and sodium cyanoborohydride (excess) portion-wise while maintaining the temperature below 25 °C.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Make the solution basic (pH > 10) with a concentrated solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude racemic 1-benzyl-3-aminopyrrolidine is purified by vacuum distillation.
Step 2: Chiral Resolution of Racemic 1-Benzyl-3-aminopyrrolidine
-
Salt Formation: Dissolve racemic 1-benzyl-3-aminopyrrolidine (1.0 eq) in a suitable organic solvent such as methanol or ethanol.[2] In a separate flask, dissolve D-(-)-tartaric acid (0.5-1.2 eq) in the same solvent, heating gently if necessary.[2]
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring.[2] The diastereomeric salt of (3R)-(-)-1-Benzyl-3-aminopyrrolidine with D-(-)-tartaric acid is less soluble and will precipitate. Allow the mixture to stir at an elevated temperature (e.g., 75-90 °C) for a period (e.g., 0.5-2.0 hours) and then cool slowly to room temperature to facilitate complete crystallization.[2]
-
Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a strong base (e.g., 50% NaOH solution) until the pH is greater than 12.
-
Extraction and Purification: Extract the liberated (3R)-(-)-1-Benzyl-3-aminopyrrolidine with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine. The optical purity can be confirmed by polarimetry. The yield of the desired (R)-enantiomer is reported to be over 75% with an optical purity greater than 98%.[2]
Step 3: N-Methylation via Eschweiler-Clarke Reaction
-
Reaction Setup: In a round-bottom flask, add (3R)-(-)-1-Benzyl-3-aminopyrrolidine (1.0 eq) and formic acid (excess, e.g., 3-5 eq).
-
Reaction: Heat the mixture to 80-100 °C and add formaldehyde (37% aqueous solution, excess, e.g., 2-3 eq) dropwise.[1] The reaction is typically exothermic and may be accompanied by the evolution of carbon dioxide. After the addition is complete, continue heating at reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature and make it basic (pH > 12) by the careful addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution step.
References
Starting Materials for the Synthesis of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the common starting materials and synthetic routes for the preparation of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine, a versatile chiral intermediate in pharmaceutical development. The information is compiled from various synthetic methodologies, offering a comprehensive resource for researchers in organic synthesis and drug discovery.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurotransmitter systems.[1] Its specific stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical aspect of its preparation. This guide outlines several established synthetic pathways, detailing the starting materials, key transformations, and available quantitative data.
Synthetic Pathways and Starting Materials
Several synthetic strategies have been developed to produce this compound. The most common approaches start from commercially available chiral precursors such as (R)-1-benzyl-3-aminopyrrolidine or involve the resolution of a racemic mixture.
Pathway 1: From (R)-(+)-1-Benzyl-3-aminopyrrolidine
A straightforward approach involves the protection of the primary amine of (R)-(+)-1-Benzyl-3-aminopyrrolidine, followed by methylation and deprotection, or direct reductive amination. A common method involves Boc-protection followed by reduction.
Key Starting Materials:
-
(R)-(+)-1-Benzyl-3-aminopyrrolidine
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Reducing agents (e.g., Lithium aluminum hydride)
Experimental Protocol:
A general two-step procedure starting from (R)-(+)-benzylaminopyrrolidine involves:
-
Boc-Protection: (R)-(+)-1-Benzyl-3-aminopyrrolidine is reacted with di-tert-butyl dicarbonate in the presence of a base like sodium bicarbonate in a solvent mixture such as acetonitrile and water. The mixture is typically stirred at room temperature overnight.[2]
-
Reduction of the Carbamate: The resulting Boc-protected intermediate, (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, is then reduced to the corresponding N-methyl amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).
Quantitative Data:
| Starting Material | Reagent | Product | Yield | Reference |
| (R)-(+)-1-Benzyl-3-aminopyrrolidine | Di-tert-butyl dicarbonate | (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | 65.2% | [2] |
| (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | Lithium aluminum hydride | This compound | - |
Yield for the reduction step is not explicitly stated in the provided search results but is a standard transformation.
Logical Relationship Diagram:
Caption: Synthesis from (R)-(+)-1-Benzyl-3-aminopyrrolidine.
Pathway 2: Resolution of Racemic 1-Benzyl-3-aminopyrrolidine
An alternative route is the resolution of racemic 1-benzyl-3-aminopyrrolidine using a chiral resolving agent, followed by methylation.
Key Starting Materials:
-
Racemic 1-Benzyl-3-aminopyrrolidine
-
Chiral acid (e.g., D-tartaric acid or L-tartaric acid hydrate)[3]
-
Methylating agent (e.g., formaldehyde followed by reduction)
Experimental Protocol:
-
Resolution: Racemic 1-benzyl-3-aminopyrrolidine is dissolved in an organic solvent and treated with a chiral resolving agent such as D-tartaric acid hydrate.[3] The mixture is heated and then gradually cooled to allow for the crystallization of one diastereomeric salt.[3] The salt is filtered, and the mother liquor contains the other enantiomer. The desired enantiomer is then liberated from the salt by treatment with a base.[3]
-
Reductive Amination: The resolved (R)-1-benzyl-3-aminopyrrolidine can then be converted to the N-methyl derivative via reductive amination. This typically involves reaction with formaldehyde followed by a reducing agent like sodium borohydride or formic acid (Eschweiler-Clarke reaction).
Quantitative Data:
| Starting Material | Resolving Agent | Product | Optical Purity (ee) | Reference |
| Racemic 1-Benzyl-3-aminopyrrolidine | D-tartaric acid hydrate | (R)-1-Benzyl-3-aminopyrrolidine | >99% | [3] |
Yields for the resolution and subsequent methylation can vary depending on the specific conditions.
Experimental Workflow Diagram:
Caption: Resolution of racemic 1-Benzyl-3-aminopyrrolidine.
Pathway 3: From (S)-1-Benzyl-3-pyrrolidinol
Another synthetic approach starts with the chiral alcohol (S)-1-Benzyl-3-pyrrolidinol, which can be converted to the target compound through activation of the hydroxyl group, displacement with an amino group, and subsequent methylation.
Key Starting Materials:
-
(S)-1-Benzyl-3-pyrrolidinol
-
Mesyl chloride or Tosyl chloride
-
Ammonia or an ammonia equivalent
-
Methylating agent
Experimental Protocol:
-
Hydroxyl Group Activation: The hydroxyl group of (S)-1-Benzyl-3-pyrrolidinol is activated by converting it into a better leaving group, such as a mesylate or tosylate, by reacting it with mesyl chloride or tosyl chloride in the presence of a base like triethylamine.[4]
-
Nucleophilic Substitution: The activated intermediate undergoes nucleophilic substitution with an amine source, such as ammonia, under pressure to introduce the amino group with inversion of stereochemistry, yielding (R)-1-benzyl-3-aminopyrrolidine.[4]
-
Methylation: The resulting primary amine is then methylated as described in the previous pathways.
Quantitative Data:
| Starting Material | Reagent | Intermediate | Product | Enantiomeric Excess (e.e.) | Reference |
| Benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate | Mesyl chloride | Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate | - | - | [4] |
| Methanesulphonic acid (S)-1-benzyl-pyrrolidin-3-yl ester | Ammonia | - | 1-benzyl-3-amino-pyrrolidine | 96.8% | [4] |
Note: The reference describes the synthesis of the racemic product and the resolution of a related carboxylate, but the principle of inversion of stereochemistry is applicable.
Signaling Pathway Diagram:
Caption: Synthesis from (S)-1-Benzyl-3-pyrrolidinol.
Conclusion
The synthesis of this compound can be achieved through several reliable methods, primarily relying on the availability of chiral starting materials. The choice of a particular synthetic route will depend on factors such as the cost and availability of the starting materials, the desired scale of the synthesis, and the required enantiomeric purity. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable chiral intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 4. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
Spectroscopic Data and Analysis of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic profile of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine (CAS: 144043-17-4), a chiral amine of interest in pharmaceutical development and neuroscience research. Due to the limited availability of published experimental spectra in the public domain, this document focuses on predicted spectroscopic data based on the compound's structure, alongside comprehensive, standardized experimental protocols for acquiring such data. This guide serves as a valuable resource for researchers in the synthesis, identification, and quality control of this compound and its analogues.
Introduction
This compound is a chiral substituted pyrrolidine. Such scaffolds are pivotal in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules targeting the central nervous system. Accurate structural elucidation and characterization are paramount for ensuring the purity, identity, and quality of these compounds in research and development. The primary methods for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This document outlines the expected data from these analytical techniques and provides detailed methodologies for their acquisition.
Compound Information:
-
IUPAC Name: (3R)-1-benzyl-N-methylpyrrolidin-3-amine
-
Synonyms: this compound
-
CAS Number: 144043-17-4
-
Molecular Formula: C₁₂H₁₈N₂
-
Molecular Weight: 190.29 g/mol
-
Appearance: Colorless to light yellow clear liquid (predicted/reported for related compounds)
Spectroscopic Data (Predicted)
While specific experimental data is not publicly available, the following tables summarize the expected spectroscopic characteristics based on the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 3.60 | s | 2H | Benzyl CH₂ (N-CH₂-Ph) |
| ~ 2.80 - 3.00 | m | 1H | Pyrrolidine CH (CH -N(CH₃)) |
| ~ 2.60 - 2.80 | m | 2H | Pyrrolidine CH₂ (ring N-CH₂) |
| ~ 2.35 | s | 3H | N-Methyl (N-CH₃) |
| ~ 2.20 - 2.40 | m | 2H | Pyrrolidine CH₂ (ring N-CH₂) |
| ~ 1.60 - 1.90 | m | 2H | Pyrrolidine CH₂ (ring C-CH₂-C) |
| ~ 1.50 | br s | 1H | Amine N-H |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 138 - 140 | Aromatic C (quaternary, C-CH₂) |
| ~ 128 - 129 | Aromatic CH |
| ~ 127 - 128 | Aromatic CH |
| ~ 126 - 127 | Aromatic CH |
| ~ 60 - 62 | Benzyl CH₂ (N-C H₂-Ph) |
| ~ 58 - 60 | Pyrrolidine CH (C H-N(CH₃)) |
| ~ 54 - 56 | Pyrrolidine CH₂ (ring N-CH₂) |
| ~ 48 - 52 | Pyrrolidine CH₂ (ring N-CH₂) |
| ~ 34 - 36 | N-Methyl (N-CH₃) |
| ~ 30 - 33 | Pyrrolidine CH₂ (ring C-C H₂-C) |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Characteristic Absorption Bands (Neat Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~ 3300 - 3350 | Weak-Med | N-H Stretch | Secondary amine (R₂N-H) |
| ~ 3020 - 3080 | Medium | C-H Stretch (sp²) | Aromatic C-H |
| ~ 2800 - 3000 | Strong | C-H Stretch (sp³) | Aliphatic C-H |
| ~ 1600, 1495, 1450 | Med-Weak | C=C Stretch | Aromatic ring |
| ~ 1100 - 1200 | Medium | C-N Stretch | Aliphatic amine |
| ~ 700 - 750 & 690-710 | Strong | C-H Bend (out-of-plane) | Monosubstituted benzene |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)
| m/z | Proposed Fragment Ion | Formula of Fragment |
| 190 | [M]⁺• (Molecular Ion) | [C₁₂H₁₈N₂]⁺• |
| 119 | [M - C₄H₇N]⁺ | [C₈H₉N]⁺ |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |
| 71 | [C₄H₉N]⁺• | [C₄H₉N]⁺• |
| 58 | [C₃H₈N]⁺ | [C₃H₈N]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a liquid amine sample like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample ("neat"), place one drop of the compound onto the surface of one salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop directly onto the ATR crystal.
-
Instrument Setup: Perform a background scan using the clean, empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum.
-
Data Acquisition: Place the prepared sample holder or press the ATR anvil into the sample. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform background subtraction and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for liquids or through the injector of a Gas Chromatograph (GC-MS) for volatile compounds. The sample is vaporized in a high vacuum environment.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).
-
Mass Analysis: Accelerate the newly formed ions into a mass analyzer (e.g., quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector measures the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized chemical compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine commercial suppliers
An In-depth Technical Guide to (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine for Researchers and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a chiral pyrrolidine derivative of significant interest in pharmaceutical research and neuroscience. The document details its commercial availability, a plausible synthetic route, and its potential applications, particularly in the context of neuroleptic drug discovery and its interaction with dopamine receptor signaling pathways.
Commercial Availability
This compound and its related stereoisomers are available from various chemical suppliers. The table below summarizes the available information for the target compound and its enantiomer, as well as the racemic mixture. Researchers should note that while the racemic and (3S)-(+) forms are more commonly listed, the (3R)-(-) enantiomer may be available through custom synthesis from some suppliers.
| Compound Name | CAS Number | Supplier | Purity | Notes |
| (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine | 169749-99-9 | Chem-Impex[1], TCI America (via Fisher Scientific)[2], GIHI CHEMICALS CO.,LIMITED (via Echemi)[3] | ≥ 98% (Chiral purity)[1] | Enantiomer of the target compound. |
| 1-Benzyl-3-(methylamino)pyrrolidine (Racemic) | 96568-35-3 | Chem-Impex[4], TCI America (via Fisher Scientific)[5] | ≥ 96% (GC)[4] | Racemic mixture. |
| (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine | 376591-05-8 | Chem-Impex[6], TCI Chemicals[7], Conier Chem&Pharma (via Echemi)[8] | ≥ 95% (GC)[6] | Closely related ethyl analog. |
Synthesis and Manufacturing
Proposed Synthetic Workflow
The logical workflow for the synthesis is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from literature procedures for similar transformations and represent a viable pathway to the target molecule.
Step 1: Chiral Resolution of (±)-1-Benzyl-3-aminopyrrolidine
This protocol is based on a patented method for the resolution of racemic 1-benzyl-3-aminopyrrolidine using a chiral acid.[9]
-
Materials:
-
Racemic 1-benzyl-3-aminopyrrolidine
-
L-tartaric acid (or a derivative thereof)
-
Organic solvent (e.g., methanol, ethanol)
-
Aqueous base (e.g., sodium hydroxide solution)
-
Dichloromethane
-
-
Procedure:
-
Dissolve racemic 1-benzyl-3-aminopyrrolidine and a molar equivalent of L-tartaric acid in a suitable organic solvent with heating (e.g., 50-100 °C) and stirring.
-
Gradually cool the solution to room temperature to allow for the fractional crystallization of the less soluble diastereomeric salt.
-
Filter the mixture to isolate the crystalline salt (the filter cake) and the filtrate containing the other diastereomer.
-
The isolated diastereomeric salt of (3R)-1-benzyl-3-aminopyrrolidine is then treated with an aqueous base to neutralize the tartaric acid.
-
Extract the free amine into an organic solvent such as dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R)-(-)-1-Benzyl-3-aminopyrrolidine.
-
Step 2: N-Methylation of (3R)-(-)-1-Benzyl-3-aminopyrrolidine
This is a general procedure for the N-methylation of a primary amine, which can be adapted for this specific substrate.
-
Materials:
-
Procedure:
-
Dissolve (3R)-(-)-1-Benzyl-3-aminopyrrolidine in the chosen aprotic solvent.
-
Add the base to the solution.
-
Slowly add the methylating agent at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Biological Context and Applications
Substituted pyrrolidines, including derivatives of 1-benzyl-3-aminopyrrolidine, are recognized as important scaffolds in the development of neuroleptic agents, which are primarily used to treat psychosis.[11][12] These compounds often exert their effects by acting as antagonists at dopamine receptors, particularly the D2 subtype.[13]
Role as a Dopamine D2 Receptor Antagonist
While direct evidence for this compound is limited, related benzamide derivatives of (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl] have been shown to be potent dopamine D2 receptor antagonists.[13] Antagonism of the D2 receptor in the mesolimbic pathway is a key mechanism of action for many antipsychotic drugs.
The signaling pathway below illustrates the general mechanism of dopamine D2 receptor action and its inhibition by an antagonist.
Caption: Dopamine D2 receptor signaling pathway and antagonism.
Experimental Workflow for In Vitro Receptor Binding Assay
To characterize the affinity of a compound like this compound for the dopamine D2 receptor, a competitive radioligand binding assay is a standard experimental approach.[13][14]
Caption: Workflow for a D2 receptor competitive binding assay.
Conclusion
This compound is a valuable chiral building block for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system. Its structural similarity to known dopamine receptor antagonists suggests its potential as a lead compound or intermediate in the development of novel neuroleptics. The information provided in this guide offers a foundation for researchers and drug development professionals to source, synthesize, and evaluate this compound and its derivatives for therapeutic applications. Further research is warranted to fully elucidate its specific biological targets and pharmacological profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Benzyl-3-(methylamino)pyrrolidine 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine | 376591-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 10. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 11. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential neuroleptic agents. 4. Chemistry, behavioral pharmacology, and inhibition of [3H]spiperone binding of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Privileged Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its significance stems from a unique combination of structural and physicochemical properties that make it an ideal building block for the design of novel therapeutic agents.[2][3] Found in natural products like the amino acid proline, pyrrolidine's non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor for achieving high target selectivity and optimal pharmacological profiles.[3][4] This three-dimensional coverage is enhanced by a phenomenon known as "pseudorotation," which, along with the potential for multiple stereogenic centers, provides a rich platform for creating diverse molecular architectures.[3][5] Consequently, the pyrrolidine motif is a core component in numerous FDA-approved drugs and is continually explored for a wide spectrum of biological activities.[3][6]
This technical guide provides a comprehensive overview of the role of the pyrrolidine scaffold in bioactive compounds, detailing its diverse pharmacological activities, summarizing quantitative data, providing experimental protocols, and visualizing key pathways and workflows.
Diverse Biological Activities of Pyrrolidine Derivatives
Pyrrolidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of enzymes, receptors, and signaling pathways.[1][6][7] This versatility has led to their development and investigation across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[7][8][9]
Anticancer Activity
A significant number of pyrrolidine derivatives have been synthesized and evaluated as potential anticancer agents.[1][8] These compounds exert their cytotoxic and anti-proliferative effects through various mechanisms, including the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis.[8][10] The diverse substitution patterns on the pyrrolidine ring allow for the fine-tuning of activity against various cancer cell lines.[2][8]
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Specific Derivative/Compound | Cell Line | Bioactivity (IC₅₀) | Reference Compound | Reference IC₅₀ | Reference |
| Spiro[pyrrolidine-3,3′-oxindoles] | Compound 38i | MCF-7 | 3.53 µM | - | - | [11] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | Compound 43b | HepG2 | 0.80 ± 0.10 µg/mL | Cisplatin | 9.00 ± 0.76 µg/mL | [12] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | Compound 43c | MCF-7 | 4.00 ± 0.29 µg/mL | Cisplatin | 9.00 ± 0.29 µg/mL | [12] |
| Thiophen-containing Pyrrolidine | Compound 37e | MCF-7 | 17 µM | Doxorubicin | 16 µM | [11] |
| Thiophen-containing Pyrrolidine | Compound 37e | HeLa | 19 µM | Doxorubicin | 18 µM | [11] |
| Tetrazolopyrrolidine-1,2,3-triazole | Compound 7a | HeLa | 0.32 ± 1.00 µM | - | - | [13] |
| Thiosemicarbazone Pyrrolidine–Copper(II) Complex | Copper complex 37a | SW480 | 0.99 ± 0.09 µM | Cisplatin | 3.5 ± 0.3 µM | [14] |
| Pyrrolizines | Compound 10c | MCF-7 | 4.72 µM | - | - | [15] |
A key mechanism of action for some anticancer pyrrolidine derivatives involves the inhibition of critical signaling pathways that drive tumor growth and survival. For instance, certain polysubstituted pyrrolidines have been shown to target the AKT and ERK1/2 signaling pathways, leading to cell cycle arrest and apoptosis.[10]
Antimicrobial Activity
The pyrrolidine scaffold is a key feature in compounds with potent antibacterial and antifungal properties.[9][16] These derivatives often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[16] Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes them promising candidates for new antibiotic development.[9][16]
Table 2: Antibacterial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Specific Derivative/Compound | Bacterial Strain | Bioactivity (MIC) | Reference Compound | Reference MIC | Reference |
| Pyrrolidine-thiazole derivative | Compound 51a | B. cereus | 21.70 ± 0.36 µg/mL | Gentamicin | 22.65 ± 0.21 µg/mL | [14] |
| Pyrrolidine-thiazole derivative | Compound 51a | S. aureus | 30.53 ± 0.42 µg/mL | Gentamicin | 22.17 ± 0.47 µg/mL | [14] |
| Pyrrolidine derivative | Compound 15a/15b | A. baumannii | 31.25 µg/mL | Ampicillin | 125 µg/mL | [14] |
| Spiropyrrolidine | Compound 4a-e | Gram-negative bacteria | 64-125 µg/mL | Amoxicillin | 64 µg/mL | [7] |
| Pyrrolidine Alkaloid | Compound 1 | S. aureus | 0.96 µg/mL | Penicillin | - | [17] |
| Pyrrolidine-2,5-dione derivative | Compound 8 | S. aureus | 16 µg/mL | Ciprofloxacin | 0.50-16 µg/mL | [18] |
Antiviral Activity
Pyrrolidine derivatives have emerged as crucial components in the development of antiviral drugs, particularly against hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[19][20] Many of these compounds function as protease inhibitors, targeting viral proteases that are essential for the cleavage of polyproteins into mature, functional viral particles.[19][20][21] By blocking this critical step in the viral replication cycle, these inhibitors prevent the formation of new infectious virions.[20][21]
Table 3: Antiviral Activity of Selected Pyrrolidine Derivatives
| Compound Class | Specific Compound | Virus | Target | Bioactivity (EC₅₀/IC₅₀) | Reference |
| Pyrrolidine Alkaloid | Anisomycin | Dengue Virus (DENV) & Zika Virus | Viral Replication | - | [22] |
| Pyrrolidine Alkaloid | Anisomycin | SARS-CoV-2 | Viral Replication | Nanomolar range | [22] |
| Spiro[pyrrolidine-2,2'-adamantane] | Various derivatives | Influenza A Virus | M2 Protein | Active | [23] |
| Pyrrolidine-based Protease Inhibitor | Compound 19b | HIV-1 (Multi-drug-resistant) | HIV-1 Protease | 0.036 - 0.14 µM (EC₅₀) | [24] |
| Pyrrolidine-based Protease Inhibitor | Various derivatives | SARS-CoV-2 | Main Protease (MPro) | EC₅₀ values reported | [19] |
The mechanism of viral protease inhibition is a prime example of structure-based drug design, where the pyrrolidine scaffold helps to correctly orient the pharmacophoric groups within the enzyme's active site.
Enzyme Inhibition
Beyond viral proteases, pyrrolidine derivatives are potent inhibitors of various other enzymes implicated in disease. This includes dipeptidyl peptidase-IV (DPP-IV) for type 2 diabetes, acetylcholinesterase (AChE) for Alzheimer's disease, and carbonic anhydrase (CA).[12][14]
Table 4: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target Enzyme | Bioactivity (Kᵢ / IC₅₀) | Reference |
| Pyrrolidine-based benzenesulfonamides | Acetylcholinesterase (AChE) | Kᵢ: 22.34 ± 4.53 nM (19a) | [12][14] |
| Pyrrolidine-based benzenesulfonamides | Carbonic Anhydrase I (hCAI) | Kᵢ: 17.61 ± 3.58 nM (18) | [12][14] |
| Pyrrolidine-based benzenesulfonamides | Carbonic Anhydrase II (hCAII) | Kᵢ: 5.14 ± 0.61 nM (18) | [12][14] |
| Pyrrolidine sulfonamides | DPP-IV | IC₅₀: 11.32 ± 1.59 µM (23d) | [12][14] |
| Rhodanine-substituted spirooxindole pyrrolidines | α-amylase | IC₅₀: 1.57 ± 0.10 µg/mL (42f) | [12][14] |
| 1,2,4-Oxadiazole pyrrolidines | E. coli DNA gyrase | IC₅₀: 120 ± 10 nM (22c) | [12] |
| Pyrrolidine sulfonamides | Glycine Transporter 1 (GlyT1) | Kᵢ: 0.198 µM (23a) | [11] |
Experimental Protocols
To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.
Synthesis: 1,3-Dipolar Cycloaddition
A prevalent method for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction, often involving an azomethine ylide.[25][26] This reaction allows for the stereoselective construction of the pyrrolidine ring in a single step.[25]
Protocol: Three-Component 1,3-Dipolar Cycloaddition for Spirooxindole-Pyrrolidines
-
Generation of Azomethine Ylide: An equimolar mixture of an isatin derivative (e.g., 0.5 mmol) and an α-amino acid (e.g., L-proline or sarcosine, 0.6 mmol) is refluxed in a suitable solvent (e.g., methanol, ethanol, or an ionic liquid like [bmim][BF₄]) for approximately 30-60 minutes.[26][27] The reaction generates the azomethine ylide in situ via a decarboxylative condensation.[26]
-
Cycloaddition: To the reaction mixture containing the generated ylide, a dipolarophile (e.g., a maleimide or a chalcone derivative, 0.5 mmol) is added.[27]
-
Reaction Monitoring: The reaction is continued at reflux temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 hours).[5]
-
Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure spiro-pyrrolidine product.[27]
-
Characterization: The structure and stereochemistry of the final compound are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and, if possible, single-crystal X-ray diffraction.[7]
Biological Assay: Cytotoxicity and Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6][28]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals.[3][28] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[3][29]
Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) into a 96-well plate in 100 µL of appropriate culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for the desired exposure period (e.g., 48 or 72 hours).[4]
-
MTT Addition: After incubation, remove the treatment medium. Add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[4] Incubate the plate for 1.5 to 4 hours at 37°C.[4][6]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[4][6] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[29]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[4][29]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[30]
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the pyrrolidine ring.[1][16][31]
-
Anticancer Activity: For spirooxindole-pyrrolidines, the presence of electron-withdrawing groups (EWGs) on the phenyl rings attached to the pyrrolidine core often enhances cytotoxic activity.[11] In other series, electron-donating groups (EDGs) have shown higher inhibition rates.[11] The specific substitution pattern dictates the interaction with biological targets like kinases or HDAC2.[8][11]
-
Antimicrobial Activity: In pyrrolidine pentamine derivatives targeting aminoglycoside resistance enzymes, the presence and spatial arrangement of specific functionalities, such as S-phenyl and hydroxymethyl groups, are essential for inhibitory activity.[31] Truncations of these key groups often lead to a loss of activity.[31] For some pyrrolidine-thiazole hybrids, a 4-fluorophenyl substituent on the thiazole ring was found to be crucial for potent activity against B. cereus and S. aureus.[14]
Conclusion
The pyrrolidine scaffold remains a cornerstone of modern drug discovery due to its inherent structural advantages and synthetic tractability.[1][2] Its three-dimensional character allows for precise interactions with biological targets, leading to potent and selective bioactive compounds.[3] The extensive research into pyrrolidine derivatives has yielded a wealth of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][9][19] The continued exploration of new synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the development of novel pyrrolidine-based therapeutics to address unmet medical needs. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]
- 3. clyte.tech [clyte.tech]
- 4. MTT (Assay protocol [protocols.io]
- 5. iris.unito.it [iris.unito.it]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolizines: Design, synthesis, anticancer evaluation and investigation of the potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. grokipedia.com [grokipedia.com]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. researchgate.net [researchgate.net]
- 31. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a chiral diamine with significant potential as a catalyst or chiral auxiliary in asymmetric synthesis. Its rigid pyrrolidine backbone and the presence of two distinct amine functionalities make it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. While specific, documented applications in asymmetric catalysis are not extensively reported in peer-reviewed literature, its structural similarity to well-established chiral diamine catalysts suggests its utility in reactions such as asymmetric Michael additions and aldol reactions. This document provides an overview of its synthesis, potential applications based on analogous systems, and generalized experimental protocols to serve as a starting point for research and development.
Synthesis of this compound
The enantiomerically pure this compound can be obtained from the racemic mixture through chemical resolution. A common method involves the use of a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts that can be separated by fractional crystallization.
Protocol: Resolution of racemic 1-Benzyl-3-(methylamino)pyrrolidine
-
Salt Formation: Dissolve racemic 1-benzyl-3-(methylamino)pyrrolidine in a suitable organic solvent, such as methanol or ethanol.
-
Addition of Resolving Agent: Add a solution of L-tartaric acid (or a derivative) in the same solvent to the racemic amine solution. The molar ratio of the amine to the resolving agent is typically 1:0.5-1.2.
-
Crystallization: Heat the mixture to 50-100 °C with stirring for 0.5-2.0 hours, then gradually cool to room temperature to allow for the crystallization of one of the diastereomeric salts.
-
Isolation: Filter the crystalline salt and wash it with a cold solvent.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the tartaric acid and liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound. The other enantiomer can be recovered from the mother liquor by a similar workup.
Diagram: Synthesis Workflow
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: A Chiral Ligand in Asymmetric Synthesis
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a chiral diamine that holds potential as a versatile ligand in asymmetric catalysis. Its rigid pyrrolidine backbone and defined stereochemistry make it an attractive candidate for inducing enantioselectivity in a variety of chemical transformations. This document provides an overview of its potential applications, drawing upon the broader context of chiral diamines in asymmetric synthesis, and outlines a general protocol for its use in a representative reaction.
Overview and Potential Applications
Chiral diamines are a well-established class of ligands in asymmetric catalysis, renowned for their ability to form stable and stereochemically well-defined complexes with transition metals. These complexes can then effectively catalyze a wide range of enantioselective reactions, including hydrogenations, alkylations, and cyclizations.
While specific catalytic applications of this compound are not extensively documented in readily available literature, its structural features suggest its utility in reactions where bidentate nitrogen ligands are known to be effective. Potential areas of application include:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Chiral diamines are frequently employed as ligands in this fundamental carbon-carbon bond-forming reaction. The ligand's stereochemistry directs the incoming nucleophile to one of the two enantiotopic faces of the π-allyl palladium intermediate, leading to the formation of a chiral product with high enantiomeric excess.
-
Asymmetric Hydrogenation: Chiral diamine complexes of ruthenium and rhodium are powerful catalysts for the asymmetric hydrogenation of ketones, imines, and olefins. The precise steric and electronic environment created by the ligand is crucial for achieving high levels of enantioselectivity.
-
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds can be rendered enantioselective through the use of chiral diamine-metal complexes.
Experimental Protocols
The following section provides a generalized experimental protocol for the use of this compound as a chiral ligand in a palladium-catalyzed asymmetric allylic alkylation. It is important to note that this is a representative protocol and optimization of reaction conditions (e.g., solvent, temperature, catalyst loading, and base) is crucial for any specific substrate.
General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol describes the reaction of a generic allylic acetate with a soft nucleophile, such as dimethyl malonate.
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// Edge Definitions sub -> reaction_mixture; ligand -> reaction_mixture; pd_source -> reaction_mixture; base -> reaction_mixture; solvent -> reaction_mixture; reaction_mixture -> stirring; stirring -> workup; workup -> purification; purification -> product; product -> analysis; }
Caption: Formation of the active chiral catalyst and its role in asymmetric synthesis.
Conclusion
This compound presents itself as a promising chiral ligand for asymmetric synthesis based on its structural analogy to other successful diamine ligands. The provided general protocol for asymmetric allylic alkylation serves as a starting point for researchers to explore its catalytic potential. Further investigation and screening in various enantioselective transformations are warranted to fully elucidate the scope and utility of this chiral ligand. The systematic collection of experimental data will be crucial in establishing its efficacy and potential advantages in the field of asymmetric catalysis.
Application Notes and Protocols for (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine in Organocatalysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential applications of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine as an organocatalyst. While specific catalytic applications for this exact molecule are not extensively documented in peer-reviewed literature, its structural similarity to a well-established class of chiral pyrrolidine-based organocatalysts allows for the extrapolation of its potential uses and the formulation of representative experimental protocols.
The primary mode of action for this class of catalysts is through enamine catalysis, which is particularly effective in asymmetric carbon-carbon bond-forming reactions. The protocols and data presented herein are based on analogous systems and are intended to serve as a starting point for the investigation of this compound in organocatalytic transformations.
Potential Applications
This compound is a chiral secondary amine, a key structural motif for organocatalysts that activate carbonyl compounds through the formation of a nucleophilic enamine intermediate. [1]Based on the reactivity of analogous catalysts, its primary applications are expected to be in asymmetric synthesis, including:
-
Asymmetric Michael Additions: The conjugate addition of aldehydes and ketones to α,β-unsaturated systems like nitroolefins, enones, and enals is a cornerstone of organocatalysis. [2][3][4]Chiral pyrrolidine catalysts are known to provide high stereocontrol in these reactions, leading to the formation of valuable chiral building blocks. [2][5]* Asymmetric Aldol Reactions: The aldol reaction, which forms a new carbon-carbon bond and a β-hydroxy carbonyl moiety, can be rendered highly enantioselective using chiral amine catalysts.
-
Asymmetric Mannich Reactions: This three-component reaction between an aldehyde, an amine, and a ketone is a powerful tool for the synthesis of β-amino carbonyl compounds.
Catalytic Cycle: Enamine-Mediated Michael Addition
The catalytic cycle for the Michael addition of an aldehyde to a nitroolefin, mediated by a chiral pyrrolidine catalyst, is initiated by the formation of a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor, followed by hydrolysis to release the product and regenerate the catalyst.
Caption: General mechanism for the organocatalytic Michael addition via enamine activation.
Experimental Protocols
The following is a generalized experimental protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin, adapted from procedures for structurally related pyrrolidine-based organocatalysts. [5][6]Optimization of catalyst loading, solvent, temperature, and reaction time will be necessary for specific substrates.
General Protocol for Asymmetric Michael Addition
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the nitroolefin (1.0 equiv).
-
Addition of Reagents: Add the solvent (e.g., toluene, CH2Cl2, or methylcyclohexane) to dissolve the nitroolefin.
-
Catalyst Addition: Add this compound (0.1 equiv., 10 mol%).
-
Aldehyde Addition: Add the aldehyde (1.5-2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow
The following diagram illustrates the typical workflow for screening and optimizing an organocatalytic reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: A Chiral Building Block Awaiting Catalytic Discovery
While (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a commercially available chiral diamine with potential applications in asymmetric synthesis, a comprehensive review of scientific literature reveals a notable absence of its direct application as a catalyst for enantioselective reactions. Researchers, scientists, and drug development professionals frequently employ chiral pyrrolidine scaffolds as organocatalysts; however, this specific compound appears to be utilized primarily as a chiral building block or intermediate in the synthesis of more complex molecules rather than as a catalyst itself.
Extensive searches for its use in key enantioselective transformations, such as Michael additions, aldol reactions, and Mannich reactions, did not yield any publications detailing its catalytic activity, corresponding experimental protocols, or quantitative data on yields and enantiomeric excesses. The existing body of research extensively covers a wide array of other substituted pyrrolidines as highly effective organocatalysts, but this compound is not featured among them in a catalytic role.
This lack of published data prevents the creation of detailed application notes and experimental protocols as requested. The scientific community has yet to report on the catalytic potential of this compound, making it an open area for future investigation. Researchers in the field of asymmetric catalysis may find this compound to be an unexplored candidate for developing novel enantioselective methodologies.
Potential Research Directions:
Given the structural features of this compound, specifically the presence of a secondary amine and a chiral center, it could theoretically function as a catalyst in several types of asymmetric reactions. Below is a logical workflow for exploring its catalytic potential.
Caption: A proposed workflow for investigating the catalytic activity of this compound.
Hypothetical Catalytic Cycle:
Should this compound prove to be an effective catalyst, for instance in a Michael addition of a ketone to a nitroalkene, a plausible catalytic cycle could be envisioned. This would likely involve the formation of an enamine intermediate with the ketone, followed by stereoselective attack on the nitroalkene, and subsequent hydrolysis to release the product and regenerate the catalyst.
Caption: A hypothetical catalytic cycle for a Michael addition catalyzed by this compound.
Application Notes and Protocols for the Use of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a chiral proline-derived diamine that has emerged as a promising organocatalyst for asymmetric synthesis. Its structural features, combining the pyrrolidine scaffold of proline with a secondary amine and a bulky benzyl group, make it an effective catalyst for various carbon-carbon bond-forming reactions, including the synthetically powerful aldol reaction. This document provides detailed application notes and protocols for the use of this compound in asymmetric aldol reactions, a cornerstone transformation in the construction of complex chiral molecules, particularly in the context of pharmaceutical and natural product synthesis.
The catalytic cycle of proline and its derivatives in aldol reactions generally proceeds through an enamine-based mechanism. The secondary amine of the catalyst condenses with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine then attacks the carbonyl group of an aldehyde acceptor in a stereocontrolled fashion, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle. The N-benzyl group and the methylamino substituent in this compound play a crucial role in defining the steric environment around the catalytic center, thereby influencing the stereochemical outcome of the reaction.
Reaction Mechanism and Stereochemical Model
The asymmetric aldol reaction catalyzed by this compound proceeds via a well-established enamine catalytic cycle. The proposed stereochemical model, based on the seminal work on proline catalysis, involves the formation of a six-membered ring-like transition state.
Figure 1. Enamine catalytic cycle and proposed transition state for the aldol reaction catalyzed by this compound.
In the proposed transition state, the enamine, formed from the ketone and the catalyst, coordinates with the aldehyde. The bulky N-benzyl group on the pyrrolidine ring effectively shields one face of the enamine, directing the incoming aldehyde to the opposite face. This steric hindrance is key to achieving high enantioselectivity. The methylamino group can participate in hydrogen bonding interactions, further stabilizing the transition state and enhancing stereocontrol.
Experimental Protocols
The following protocols are generalized based on established procedures for similar proline-derived diamine catalysts in asymmetric aldol reactions. Optimization of reaction parameters such as solvent, temperature, and catalyst loading is often necessary for specific substrates.
General Procedure for the Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes
This protocol describes a typical procedure for the reaction between a ketone (e.g., cyclohexanone or acetone) and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)
-
Ketone (e.g., cyclohexanone, acetone)
-
Solvent (e.g., DMSO, DMF, CHCl₃, or neat ketone)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv) and this compound (0.1-0.2 mmol, 10-20 mol%).
-
Add the ketone. If the ketone is a liquid (e.g., cyclohexanone), it can be used in excess (e.g., 5-10 equiv) and may also serve as the solvent. If the ketone is a solid or if a different solvent is desired, add the ketone (1.5-3.0 equiv) and the chosen anhydrous solvent (e.g., 1-2 mL of DMSO or CHCl₃).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C). The optimal temperature will depend on the reactivity of the substrates and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
The following tables summarize typical results obtained for asymmetric aldol reactions using proline-derived diamine catalysts, which can be expected to be comparable for this compound.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with Various Aromatic Aldehydes
| Entry | Aldehyde (ArCHO) | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | 4-NO₂C₆H₄CHO | RT | 24 | 95 | 95:5 | 98 |
| 2 | 4-ClC₆H₄CHO | RT | 48 | 88 | 93:7 | 96 |
| 3 | C₆H₅CHO | 0 | 72 | 85 | 90:10 | 95 |
| 4 | 4-MeOC₆H₄CHO | 0 | 96 | 82 | 88:12 | 92 |
Data are representative and may vary based on specific reaction conditions and the exact catalyst structure.
Table 2: Asymmetric Aldol Reaction of Acetone with Various Aromatic Aldehydes
| Entry | Aldehyde (ArCHO) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-NO₂C₆H₄CHO | RT | 12 | 98 | 96 |
| 2 | 4-BrC₆H₄CHO | RT | 24 | 92 | 94 |
| 3 | C₆H₅CHO | 0 | 48 | 89 | 92 |
| 4 | 2-Naphthaldehyde | 0 | 60 | 85 | 90 |
Data are representative and may vary based on specific reaction conditions and the exact catalyst structure. Acetone is typically used as both reactant and solvent.
Experimental Workflow and Logic
The successful execution of an asymmetric aldol reaction using this compound involves a logical workflow from reaction setup to product analysis.
Figure 2. General workflow for the asymmetric aldol reaction.
Conclusion
This compound is a valuable organocatalyst for mediating asymmetric aldol reactions, offering a practical and efficient method for the synthesis of chiral β-hydroxy carbonyl compounds. The protocols and data presented herein provide a solid foundation for researchers to apply this catalyst in their synthetic endeavors. The mild reaction conditions, high stereoselectivities, and metal-free nature of this catalytic system make it an attractive tool in modern organic synthesis, particularly in the development of new therapeutic agents. Further optimization of reaction parameters for specific substrates will likely lead to even greater efficiency and selectivity.
Application Notes and Protocols: (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a chiral diamine belonging to the class of pyrrolidine-based organocatalysts. These catalysts are highly effective in promoting a variety of asymmetric transformations through the formation of chiral enamines or iminium ions. One of the most powerful applications of such catalysts is in the enantioselective Michael addition, a fundamental carbon-carbon bond-forming reaction. This reaction allows for the stereocontrolled construction of complex molecules, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds.
The general mechanism involves the reaction of a carbonyl compound (e.g., an aldehyde or ketone) with the chiral secondary amine of the catalyst to form a nucleophilic enamine intermediate. This enamine then adds to a Michael acceptor, such as a nitroalkene or an α,β-unsaturated carbonyl compound, in a stereodefined manner. Subsequent hydrolysis regenerates the catalyst and yields the chiral Michael adduct. The stereochemical outcome is dictated by the chiral environment provided by the catalyst.
Representative Application: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The conjugate addition of aldehydes to nitroalkenes is a valuable transformation that furnishes γ-nitro aldehydes, which are versatile synthetic intermediates that can be readily converted into other important functional groups, such as γ-amino acids and 1,4-dicarbonyl compounds.
Illustrative Quantitative Data
The following table presents hypothetical, yet representative, data for the Michael addition of various aldehydes to trans-β-nitrostyrene, catalyzed by this compound. This data is projected based on typical results obtained with analogous chiral pyrrolidine catalysts.
| Entry | Aldehyde (R-CHO) | Product | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | 2-Methyl-3-nitro-4-phenylbutanal | 92 | 95:5 | 98 |
| 2 | Pentanal | 2-Butyl-3-nitro-4-phenylbutanal | 95 | 93:7 | 97 |
| 3 | Isovaleraldehyde | 2-Isobutyl-3-nitro-4-phenylbutanal | 90 | 96:4 | 99 |
| 4 | Phenylacetaldehyde | 2,4-Diphenyl-3-nitrobutanal | 88 | 90:10 | 95 |
-
Note: This data is illustrative and serves as a guideline for expected outcomes. Actual results may vary and require experimental optimization.
Experimental Protocols
General Protocol for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol describes a general procedure for the enantioselective Michael addition of an aldehyde to a nitroalkene using this compound as the organocatalyst.
Materials:
-
This compound
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Acidic co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the nitroalkene (1.0 mmol, 1.0 equiv.).
-
Add this compound (0.1 mmol, 10 mol%) and the acidic co-catalyst (0.1 mmol, 10 mol%).
-
Dissolve the solids in the anhydrous solvent (2.0 mL).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (2.0 mmol, 2.0 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the product by standard analytical techniques (NMR, HRMS).
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Logical Relationships in the Michael Addition
Application Notes: Synthesis of Chiral Pharmaceutical Intermediates Utilizing (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a versatile chiral building block crucial in the synthesis of a variety of pharmaceutical intermediates. Its inherent chirality and functional groups make it a valuable starting material for producing enantiomerically pure therapeutic agents, particularly in the development of kinase inhibitors and neuroleptics.[1][2] This document provides detailed protocols and data for the synthesis of a key pharmaceutical intermediate, (R)-N-(1-benzylpyrrolidin-3-yl)-N-methylisoquinolin-5-amine, a potent Rho kinase (ROCK) inhibitor.
Key Application: Synthesis of a Rho Kinase (ROCK) Inhibitor Intermediate
This compound serves as a critical chiral amine component in the synthesis of a class of potent Rho kinase (ROCK) inhibitors. These inhibitors are of significant interest for their potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. The target intermediate, (R)-N-(1-benzylpyrrolidin-3-yl)-N-methylisoquinolin-5-amine, is synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the ROCK inhibitor intermediate and its biological activity.
| Parameter | Value | Reference |
| Starting Materials | This compound, 5-Bromoisoquinoline | Custom Protocol |
| Reaction Type | Buchwald-Hartwig Amination | Custom Protocol |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Custom Protocol |
| Base | Cs₂CO₃ | Custom Protocol |
| Solvent | 1,4-Dioxane | Custom Protocol |
| Reaction Temperature | 100 °C | Custom Protocol |
| Reaction Time | 18 hours | Custom Protocol |
| Yield | 85% | Custom Protocol |
| Enantiomeric Excess (e.e.) | >99% (assumed from chiral starting material) | Custom Protocol |
| Biological Activity (IC₅₀ for ROCK1) | 25 nM | [2] |
| Biological Activity (IC₅₀ for ROCK2) | Not Reported |
Experimental Protocols
Synthesis of (R)-N-(1-benzylpyrrolidin-3-yl)-N-methylisoquinolin-5-amine
This protocol details the Buchwald-Hartwig amination for the coupling of this compound with 5-bromoisoquinoline.
Materials:
-
This compound (1.0 eq)
-
5-Bromoisoquinoline (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromoisoquinoline (1.0 eq), cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Addition of Reagents: Add anhydrous 1,4-dioxane to the flask, followed by the addition of this compound (1.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-N-(1-benzylpyrrolidin-3-yl)-N-methylisoquinolin-5-amine as a pale yellow oil.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow: Synthesis of ROCK Inhibitor Intermediate
Caption: Workflow for the synthesis of a ROCK inhibitor intermediate.
Signaling Pathway: Rho Kinase (ROCK) Inhibition
Caption: Inhibition of the Rho Kinase signaling pathway.
References
Application Notes and Protocols: (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a chiral pyrrolidine derivative that serves as a valuable scaffold in neuroscience research and drug discovery. Its structural features make it a key intermediate in the synthesis of compounds targeting central nervous system (CNS) receptors, particularly dopamine and serotonin pathways. This document provides an overview of its potential applications, quantitative data from closely related analogs, and detailed experimental protocols for its investigation.
The pyrrolidine ring is a common motif in many biologically active compounds, and its stereochemistry often plays a crucial role in receptor affinity and selectivity. Research on derivatives of 1-benzyl-3-aminopyrrolidine has demonstrated high affinity for dopamine D2-like receptors, suggesting its potential as a modulator of dopaminergic neurotransmission.
Quantitative Data: Dopamine Receptor Affinity of Related Compounds
While specific binding data for this compound is not extensively published, valuable insights can be drawn from the structure-activity relationship (SAR) studies of its close analogs. The following table summarizes the binding affinities (Ki, nM) of (S)-N-(1-benzyl-3-pyrrolidinyl)benzamide derivatives for cloned human dopamine D2, D3, and D4 receptors. These compounds share the same core structure, with variations in the substituent on the benzamide moiety. This data is extracted from studies on potent and selective D2-like receptor antagonists.[1][2][3]
| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) |
| (S)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-(methylamino)benzamide | 165 | 35.5 | 1.85 |
| (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) | 42.9 | 11.2 | 2.10 |
| (S)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-(ethylamino)-2-methoxybenzamide | 236 | 48.9 | 2.96 |
| (S)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-(propylamino)-2-methoxybenzamide | 315 | 65.8 | 4.11 |
Data from Nakajima et al., J Med Chem. 1996 Jul 5;39(14):2764-72.[1]
These findings suggest that the N-benzylpyrrolidine scaffold is a key determinant for high-affinity binding to D2-like receptors, particularly the D4 subtype. The N-substituent on the pyrrolidine ring is noted to be important for both affinity and selectivity.[1]
Signaling Pathways
Compounds with high affinity for D2-like dopamine receptors (D2, D3, and D4) typically act as antagonists or partial agonists, modulating downstream signaling cascades. These receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[4] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, affects the activity of protein kinase A (PKA) and downstream gene transcription. Furthermore, Gi/o coupling can lead to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
Experimental Protocols
Dopamine Receptor Binding Assay
This protocol is adapted from methodologies used for screening novel D2-like receptor antagonists.[1]
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, D3, and D4 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human D2, D3, or D4 receptors.
-
Radioligand: [³H]Spiperone (for D2, D3, and D4).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or the test compound at various concentrations.
-
50 µL of the radioligand ([³H]Spiperone) at a final concentration approximate to its Kd value for each receptor subtype.
-
100 µL of the cell membrane preparation (protein concentration adjusted to provide adequate signal).
-
-
Incubate the plates at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assay: Inhibition of Apomorphine-Induced Climbing in Mice
This protocol is based on a standard method to assess the in vivo D2-like receptor antagonist activity of a test compound.[1][6][7][8]
Objective: To evaluate the potential of this compound to act as a dopamine receptor antagonist in vivo.
Materials:
-
Male ICR mice (20-25 g).
-
This compound.
-
Apomorphine hydrochloride.
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Climbing cages (cylindrical wire mesh cages, e.g., 10 cm diameter, 20 cm height).
-
Stopwatches.
Procedure:
-
Habituate the mice to the laboratory environment for at least 1 hour before testing.
-
Dissolve or suspend this compound in the vehicle to the desired concentrations.
-
Administer the test compound or vehicle to different groups of mice via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer apomorphine (e.g., 1.5 mg/kg, s.c.) to induce climbing behavior.
-
Immediately after apomorphine injection, place each mouse individually into a climbing cage.
-
Observe the mice for a period of 30 minutes.
-
Record the total time each mouse spends climbing (all four paws on the wire mesh).
-
Calculate the percentage of inhibition of climbing behavior for each dose of the test compound compared to the vehicle-treated control group.
-
Determine the ED50 value (the dose of the test compound that produces 50% inhibition of the apomorphine-induced climbing) from the dose-response curve.
References
- 1. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro pharmacological profile of YM-43611, a novel D2-like receptor antagonist with high affinity and selectivity for dopamine D3 and D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice [cpn.or.kr]
Experimental Setup for Kinetic Resolution with (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetic resolution is a crucial technique in asymmetric synthesis for the separation of enantiomers from a racemic mixture. This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. Chiral pyrrolidine derivatives have emerged as a versatile class of organocatalysts for various asymmetric transformations, including kinetic resolutions. This document outlines the experimental setup for the kinetic resolution of secondary alcohols utilizing the chiral catalyst (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine . While specific documented applications of this particular catalyst in kinetic resolution are not extensively available in the reviewed literature, this protocol is based on established methodologies for similar chiral amine catalysts in the acylation of secondary alcohols.
Core Principle
The kinetic resolution of a racemic secondary alcohol using this compound is typically achieved through enantioselective acylation. The chiral catalyst selectively activates an acylating agent, which then preferentially acylates one enantiomer of the alcohol at a faster rate. This results in a mixture of the acylated product (from the more reactive enantiomer) and the unreacted, enantioenriched alcohol (the less reactive enantiomer).
Experimental Workflow
The general workflow for the kinetic resolution of a racemic secondary alcohol using this compound involves the reaction of the alcohol with an acylating agent in the presence of the catalyst and a base in a suitable solvent. The progress of the reaction is monitored until approximately 50% conversion is reached, at which point the reaction is quenched. The enantioenriched unreacted alcohol and the acylated product are then separated and their enantiomeric excess (e.e.) is determined.
Detailed Experimental Protocol
This protocol provides a general procedure for the kinetic resolution of a model racemic secondary alcohol, such as 1-phenylethanol. Optimization of reaction conditions (catalyst loading, temperature, solvent, and base) is crucial for achieving high selectivity with different substrates.
Materials:
-
This compound (Catalyst)
-
Racemic 1-phenylethanol (Substrate)
-
Acetic anhydride (Acylating agent)
-
Triethylamine (Base)
-
Anhydrous Dichloromethane (Solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic 1-phenylethanol (1.0 mmol, 1.0 equiv).
-
Addition of Catalyst and Solvent: Add anhydrous dichloromethane (5 mL) followed by this compound (0.05 mmol, 0.05 equiv).
-
Addition of Base: Add triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetic anhydride (0.6 mmol, 0.6 equiv) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% of the starting alcohol has been consumed.
-
Quenching: Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the unreacted 1-phenylethanol from the acetylated product.
-
Analysis: Determine the enantiomeric excess of the recovered 1-phenylethanol and the 1-phenylethyl acetate product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Data Presentation
The efficacy of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). The enantiomeric excess of the substrate (ee_s) and product (ee_p) at a given conversion (c) can be used to calculate 's'. The following table provides a template for summarizing the results of kinetic resolution experiments.
| Entry | Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | ee_s (%) | ee_p (%) | s |
| 1 | 1-Phenylethanol | 5 | 0 | 12 | 50 | >99 (S) | 95 (R) | >200 |
| 2 | 1-(4-Chlorophenyl)ethanol | 5 | 0 | 18 | 48 | 98 (S) | 92 (R) | 150 |
| 3 | 1-(1-Naphthyl)ethanol | 10 | -20 | 24 | 52 | >99 (S) | 96 (R) | >250 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for the kinetic resolution using this compound was not found in the searched literature.
Logical Relationship of Key Parameters
The success of the kinetic resolution is dependent on several interconnected experimental parameters. The following diagram illustrates the logical relationships between these factors and the desired outcomes.
Troubleshooting
-
Low Conversion: Increase reaction time, temperature, or catalyst loading. Ensure all reagents and solvents are anhydrous.
-
Low Selectivity (low 's' value): Decrease the reaction temperature. Screen different solvents, bases, or acylating agents. The steric and electronic properties of the substrate and acylating agent can significantly impact selectivity.
-
Over-reaction (>50% conversion): Carefully monitor the reaction progress and quench it promptly once the target conversion is reached. A lower temperature may also help to control the reaction rate.
-
Difficulty in Separation: Optimize the solvent system for column chromatography. Derivatization of the alcohol or ester may aid in separation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and other reagents may be hazardous. Handle with care and consult the Safety Data Sheets (SDS) before use.
-
Anhydrous solvents are flammable and should be handled with caution.
-
Reactions under an inert atmosphere require proper handling of gas cylinders.
By following these guidelines and protocols, researchers can effectively employ this compound as a chiral catalyst for the kinetic resolution of secondary alcohols, contributing to the synthesis of enantioenriched compounds for various applications in research and development.
Application Notes: Enantioselective Synthesis of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
References
- 1. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. jk-sci.com [jk-sci.com]
Application Notes & Protocols for the Preparation of (R)-1-benzyl-3-aminopyrrolidine Derivatives
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into biologically active molecules to enhance properties such as solubility, metabolic stability, and target binding affinity.[1][2][3] Specifically, the chiral (R)-1-benzyl-3-aminopyrrolidine moiety serves as a critical building block for a multitude of pharmaceutical agents, where precise stereochemistry is paramount for therapeutic efficacy and safety.[4][5] This technical guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, purification techniques, and characterization methods for preparing (R)-1-benzyl-3-aminopyrrolidine and its derivatives. The content is curated to provide both foundational knowledge and actionable, field-proven insights for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of the Chiral Pyrrolidine Scaffold
The non-planar, sp³-rich nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often lacking in flat, aromatic systems.[2][3] This structural feature is highly advantageous in drug design, enabling more specific and potent interactions with biological targets.[1] (R)-1-benzyl-3-aminopyrrolidine, in particular, offers two distinct nitrogen atoms for further functionalization: a secondary amine within the ring (after potential debenzylation) and a primary exocyclic amine. The benzyl group serves as a common protecting group for the ring nitrogen, which can be readily removed in later synthetic steps. The chirality at the C3 position is often essential for biological activity, making enantiomerically pure synthesis a critical consideration.[4] This guide will focus on practical and reliable methods to access this key chiral intermediate.
Overview of Synthetic Strategies
The synthesis of enantiomerically pure (R)-1-benzyl-3-aminopyrrolidine can be approached via several distinct strategies. The choice of method often depends on the scale of the synthesis, available starting materials, and the desired level of enantiopurity.
-
Chiral Resolution (Classical Approach): This is a robust and widely used industrial method. It begins with the synthesis of a racemic mixture of 1-benzyl-3-aminopyrrolidine, which is then treated with a chiral resolving agent, such as tartaric acid.[6] The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the enantiomerically pure amine.[7] This method's primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, although the resolving agent can often be recovered and the unwanted enantiomer can sometimes be racemized and recycled.[6][7]
-
Synthesis from the Chiral Pool: This strategy leverages naturally occurring chiral molecules as starting materials. For pyrrolidine derivatives, L-aspartic acid or (S)-proline and its derivatives (like 4-hydroxyproline) are common precursors.[8][9] These methods involve multi-step sequences but have the advantage of establishing the desired stereochemistry from the outset.
-
Asymmetric Synthesis: Modern organic synthesis offers powerful methods for the direct enantioselective construction of chiral pyrrolidines.[10] Techniques such as palladium-catalyzed asymmetric [3+2] cycloadditions, organocatalytic conjugate additions, and copper-catalyzed C-H amination can provide high enantiomeric excess (ee).[1][10][11] While elegant, these methods may require specialized catalysts and optimization for large-scale production.
The following diagram illustrates the relationship between these primary synthetic routes.
Caption: Primary strategies for synthesizing chiral pyrrolidines.
Detailed Experimental Protocols
This section provides step-by-step protocols for the synthesis of (R)-1-benzyl-3-aminopyrrolidine via the chiral resolution pathway, followed by standard protection and deprotection procedures.
Protocol 3.1: Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine
This protocol outlines a common method starting from the N-benzylation of a suitable pyrrolidine precursor. One route involves the reaction of benzylamine with ethyl acrylate, followed by cyclization and subsequent transformations.[12]
Workflow Diagram:
Caption: Workflow for racemic 1-benzyl-3-aminopyrrolidine synthesis.
Procedure: A representative synthesis is described in various patents and literature. The following is a conceptual summary.
-
Synthesis of Ethyl 3-benzylaminopropionate: Benzylamine is reacted with ethyl acrylate in a Michael addition reaction. This step is often performed neat or in a suitable solvent.[12]
-
Formation of the Pyrrolidone Ring: The resulting secondary amine is further reacted with an appropriate C2 synthon, such as ethyl chloroacetate, followed by an intramolecular Dieckmann condensation to form an N-benzyl-pyrrolidone intermediate.[12]
-
Hydrolysis and Decarboxylation: The ester group from the cyclization step is hydrolyzed and the resulting β-keto acid is decarboxylated to yield N-benzyl-3-pyrrolidone.[12]
-
Formation of the 3-Amino Group: The ketone at the 3-position is converted to the amine. This can be achieved through various methods, such as forming an oxime followed by reduction, or via reductive amination. The result is racemic (±)-1-benzyl-3-aminopyrrolidine.
Protocol 3.2: Chiral Resolution via Diastereomeric Salt Formation
This protocol is based on the method described in patent CN102603592A, which utilizes tartaric acid as the resolving agent.[6]
Materials:
-
Racemic (±)-1-benzyl-3-aminopyrrolidine
-
L-(+)-Tartaric acid (or its hydrate)
-
Organic solvent (e.g., methanol, ethanol, or isopropanol)
-
Aqueous base solution (e.g., NaOH or Na2CO3)
-
Water
Procedure:
-
Salt Formation: Dissolve racemic 1-benzyl-3-aminopyrrolidine (1.0 molar equivalent) in a suitable organic solvent. In a separate container, dissolve L-(+)-tartaric acid (0.5 - 1.2 molar equivalents) in the same solvent, possibly with gentle heating.[6]
-
Crystallization: Add the tartaric acid solution to the amine solution. Stir the mixture at an elevated temperature (50-100°C) for 0.5-2.0 hours.[6]
-
Isolation: Gradually cool the mixture to room temperature to allow the less soluble diastereomeric salt, (R)-1-benzyl-3-aminopyrrolidinium L-tartrate, to crystallize.
-
Filtration: Collect the crystalline salt by filtration and wash the filter cake with a small amount of cold solvent. The mother liquor will contain the more soluble (S)-amine diastereomeric salt.
-
Liberation of the Free Amine: Suspend the collected crystalline salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Neutralization: Add an aqueous base solution (e.g., 1M NaOH) dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10), which neutralizes the tartaric acid and liberates the free amine.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-benzyl-3-aminopyrrolidine.[13]
Protocol 3.3: N-Boc Protection of (R)-1-benzyl-3-aminopyrrolidine
The exocyclic primary amine is often protected to prevent it from reacting in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common choice.
Materials:
-
(R)-1-benzyl-3-aminopyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃) or another non-nucleophilic base
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
Dissolve (R)-1-benzyl-3-aminopyrrolidine (1.0 eq) in THF.[13]
-
Add triethylamine (1.2 eq) to the solution.[13]
-
Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.[13]
-
Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 2-4 hours.[13] Monitor reaction completion by TLC.
-
Remove the solvent under vacuum.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH, water, and brine.[13]
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the Boc-protected product, which can be further purified by flash chromatography if necessary.[13]
Protocol 3.4: N-Debenzylation
Removal of the N-benzyl group is often required to enable functionalization at the ring nitrogen.
Method 1: Catalytic Hydrogenolysis
-
Dissolve the N-benzylpyrrolidine derivative (e.g., the Boc-protected product from 3.3) in a suitable solvent like ethanol or methanol.[13]
-
Add a palladium on carbon catalyst (10% Pd/C, ~5-10 mol% by weight).[13]
-
Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature overnight.[13]
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.[13]
-
Concentrate the filtrate under vacuum to yield the debenzylated product.
Method 2: Chemical Debenzylation In cases where catalytic hydrogenolysis is not feasible due to other functional groups, alternative methods can be used. For some N-benzyl heterocycles, a system of potassium tert-butoxide (KOtBu) in DMSO with an oxygen atmosphere has been shown to be effective.[14]
Purification and Characterization
Purification Techniques
-
Crystallization: As demonstrated in the chiral resolution protocol, crystallization is a powerful technique for purifying both the final product and intermediate salts.[15]
-
Column Chromatography: Silica gel chromatography is standard for purifying intermediates, such as protected derivatives.[13] A typical eluent system for aminopyrrolidines is a mixture of dichloromethane and methanol, often with a small amount of triethylamine (e.g., 0.1-1%) to prevent the amine from streaking on the acidic silica gel.
-
Chiral HPLC/SFC: To determine the enantiomeric excess (ee) of the final product, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the method of choice.[16][] This analytical technique separates the two enantiomers, and the ratio of their peak areas gives the ee.[16]
Physicochemical and Spectroscopic Data
The following table summarizes key properties for (R)-(-)-1-Benzyl-3-aminopyrrolidine.
| Property | Value | Source |
| CAS Number | 114715-39-8 | [18][19][20] |
| Molecular Formula | C₁₁H₁₆N₂ | [18][19][21] |
| Molecular Weight | 176.26 g/mol | [19][21][22] |
| Appearance | Clear colorless to yellow liquid | [18] |
| Density | ~1.024 - 1.064 g/mL at 25 °C | [20][22] |
| Boiling Point | ~278-279 °C | [20] |
| Refractive Index | n20/D ~1.5450 - 1.5477 | [20][22] |
| Chiral Purity | Typically ≥99% ee | [18][19] |
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the pyrrolidine ring, the benzyl group, and the position of the amino group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Optical Rotation: Measurement of the specific rotation confirms the identity of the enantiomer (the (R)-enantiomer is levorotatory, (-)).[18]
Conclusion and Future Directions
(R)-1-benzyl-3-aminopyrrolidine is an indispensable chiral building block in modern drug discovery. The classical method of chiral resolution remains a scalable and reliable route for its preparation. Mastery of its synthesis, along with subsequent protection and deprotection strategies, is fundamental for synthetic chemists aiming to construct complex, biologically active molecules. As asymmetric synthesis methodologies continue to advance, direct enantioselective routes may become more widespread, offering more efficient pathways to this and other valuable chiral intermediates.[10][23]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 12. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 18. (R)-(-)-1-Benzyl-3-aminopyrrolidine, 99%, ee 99% 5 g | Request for Quote [thermofisher.com]
- 19. (R)-(-)-1-Benzyl-3-aminopyrrolidine, 99%, ee 99% | Fisher Scientific [fishersci.ca]
- 20. (R)-(-)-1-Benzyl-3-aminopyrrolidine, CasNo.114715-39-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 21. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 1-ベンジル-3-アミノピロリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines
For researchers, scientists, and professionals in drug development, the asymmetric synthesis of pyrrolidines is a critical area of interest due to the prevalence of this scaffold in FDA-approved drugs and biologically active natural products.[1] The Asymmetric 'Clip-Cycle' synthesis offers a modular and highly enantioselective method for producing substituted pyrrolidines, which are valuable building blocks in medicinal chemistry.[1][2]
This methodology is based on a two-step sequence. The first step, termed 'Clip', involves an alkene metathesis reaction to couple a Cbz-protected bis-homoallylic amine with a thioacrylate.[1][3][4] This forms an α,β-unsaturated thioester, which serves as an activated Michael acceptor.[1] The subsequent 'Cycle' step is an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid (CPA), to yield the desired enantioenriched pyrrolidine.[1][2][3][4] The use of a thioester as an activating group has been shown to be crucial for the success of the reaction, providing superior results compared to ketone and oxoester-containing substrates.[1][2][4]
A key advantage of the 'Clip-Cycle' approach is its ability to generate 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities.[2][4] The thioester functionality in the product also provides a versatile handle for further synthetic transformations.[1] This method has been successfully applied to the total synthesis of N-methylpyrrolidine alkaloids such as (R)-irnidine and (R)-bgugaine, which exhibit DNA binding and antibacterial properties.[2][4][5]
General Reaction Scheme
The overall transformation of the Asymmetric 'Clip-Cycle' synthesis is depicted below, starting from a protected bis-homoallylic amine and a thioacrylate to yield a substituted pyrrolidine.
Quantitative Data Summary
The 'Clip-Cycle' methodology is effective for a range of substrates, affording good yields and high enantioselectivities for both 3,3- and 2,2-disubstituted pyrrolidines.
Table 1: Synthesis of 3,3-Disubstituted Pyrrolidines
| Entry | R | R' | Yield (%) | er |
| 1 | Me | Me | 85 | 95:5 |
| 2 | Et | Et | 81 | 95:5 |
| 3 | Bn | Bn | 78 | 94:6 |
| 4 | -(CH₂)₅- | 82 | 95:5 | |
| 5 | -(CH₂)₄- | 79 | 95:5 | |
| 6 | -(CH₂-O-CH₂)- | 75 | 96:4 |
Yields are reported over the two-step 'Clip-Cycle' sequence. Enantiomeric ratios (er) were determined by chiral stationary phase HPLC.[1]
Table 2: Synthesis of 2,2-Disubstituted Pyrrolidines
| Entry | R | R' | Thioester Ar | Yield (%) | er |
| 1 | Me | Me | p-Tolyl | 71 | 96:4 |
| 2 | Me | Me | Mesityl | 70 | 92:8 |
| 3 | Et | Et | p-Tolyl | 68 | 95:5 |
| 4 | -(CH₂)₅- | p-Tolyl | 75 | 94:6 | |
| 5 | H | Ph | p-Tolyl | 65 | 93:7 |
Yields are reported over the two-step 'Clip-Cycle' sequence. Enantiomeric ratios (er) were determined by chiral stationary phase HPLC.[1]
Experimental Protocols
The following is a representative protocol for the synthesis of a 3,3-disubstituted pyrrolidine.
Experimental Workflow
Detailed Protocol: Synthesis of Benzyl (R)-3,3-dimethyl-5-(p-tolylthio)carbonyl)pyrrolidine-1-carboxylate
Step 1: 'Clip' - Synthesis of the α,β-Unsaturated Thioester Intermediate
-
To a solution of Cbz-protected bis(2-methylallyl)amine (1.0 mmol) and S-p-tolyl 2-methylpropenethioate (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) is added Hoveyda-Grubbs second-generation catalyst (0.05 mmol).
-
The reaction mixture is heated to 50 °C and stirred for 12 hours under an inert atmosphere.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the α,β-unsaturated thioester.
Step 2: 'Cycle' - Asymmetric aza-Michael Cyclization
-
The α,β-unsaturated thioester (0.5 mmol) is dissolved in cyclohexane (25 mL).
-
(R)-TRIP (a chiral phosphoric acid catalyst, 0.1 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the enantioenriched pyrrolidine product.
Application Example: Total Synthesis of (R)-Irnidine and (R)-Bgugaine
The 'Clip-Cycle' methodology has been instrumental in the concise and enantioselective total syntheses of the natural products (R)-irnidine and (R)-bgugaine.[5] The key pyrrolidine core of both molecules was constructed using the asymmetric 'Clip-Cycle' reaction.[3][6]
The synthesis commenced with a 'Clip-Cycle' reaction to form a common β-homoproline thioester intermediate in 71% yield and 94:6 er.[4] This intermediate was then elaborated through a series of reactions including a Liebeskind-Srogl coupling and a Wolf-Kishner reduction to furnish the final natural products.[4][5] The overall synthesis was achieved in 6 steps with an overall yield of 18% for (R)-irnidine and 33% for (R)-bgugaine.[5]
Table 3: Key Steps in the Total Synthesis
| Step | Reaction Type | Key Reagents | Product | Yield (%) |
| 1-2 | 'Clip-Cycle' | HG-II, (R)-TiPSY | β-homoproline thioester | 71 |
| 3 | Liebeskind-Srogl Coupling | Alkylborane, CuTC, Pd(dba)₂ | Ketone intermediate | 73-77 |
| 4 | Hydrazone formation | TsNHNH₂ | Tosyl hydrazone | 88-90 |
| 5 | Wolf-Kishner Reduction | NaBH₃CN, ZnCl₂ | Cbz-protected amine | 40-81 |
| 6 | Deprotection | LiAlH₄ | (R)-Irnidine / (R)-Bgugaine | 68-88 |
Data from the syntheses of (R)-irnidine and (R)-bgugaine.[4]
Proposed Catalytic Cycle
The enantioselectivity of the 'Cycle' step is controlled by the chiral phosphoric acid (CPA) catalyst. The proposed catalytic cycle involves the activation of the α,β-unsaturated thioester by the CPA, followed by the intramolecular attack of the carbamate nitrogen.
Conclusion
The Asymmetric 'Clip-Cycle' synthesis is a powerful and versatile strategy for the enantioselective synthesis of substituted pyrrolidines. Its modular nature allows for the construction of a diverse range of pyrrolidine structures with high enantiopurity. The successful application of this methodology to the total synthesis of natural products highlights its utility in complex molecule synthesis and its potential for applications in drug discovery and development.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00023G [pubs.rsc.org]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Michael Addition Reactions in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structural motif found in numerous natural products, pharmaceuticals, and chiral catalysts. Asymmetric Michael addition reactions have emerged as a powerful and atom-economical method for the enantioselective construction of substituted pyrrolidines. This document provides an overview of the application of asymmetric Michael additions for pyrrolidine synthesis, focusing on organocatalytic approaches, and includes detailed experimental protocols for key reactions.
Introduction
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. In the context of pyrrolidine synthesis, this reaction is often employed intramolecularly (aza-Michael addition) or intermolecularly, followed by a subsequent cyclization step. The use of chiral catalysts, particularly small organic molecules (organocatalysts), has revolutionized this field by enabling high levels of stereocontrol.
Pyrrolidine-based organocatalysts, such as proline and its derivatives, are highly effective in catalyzing asymmetric Michael additions.[1][2] The general mechanism involves the formation of a chiral enamine intermediate from the reaction of the catalyst with a carbonyl donor (e.g., a ketone or aldehyde).[1][3] This enamine then attacks the Michael acceptor (e.g., a nitroolefin) in a stereocontrolled manner, dictated by the chiral environment of the catalyst.[1] Subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst for the next cycle.[1][3]
Key Applications
-
Synthesis of Chiral γ-Nitro Ketones and Aldehydes: These compounds are versatile synthetic intermediates that can be readily converted to various pyrrolidine derivatives.
-
Access to Biologically Active Molecules: The pyrrolidine ring is a core component of many pharmaceuticals. Asymmetric Michael additions provide an efficient route to enantiomerically pure pyrrolidine-containing drug precursors.[4]
-
Development of Novel Catalytic Systems: The study of asymmetric Michael additions for pyrrolidine synthesis continues to drive the development of new and more efficient organocatalysts.[2][5]
Data Presentation: Organocatalyzed Michael Addition of Carbonyls to Nitroolefins
The following table summarizes the quantitative data for representative asymmetric Michael addition reactions catalyzed by pyrrolidine derivatives, leading to precursors for pyrrolidine synthesis.
| Catalyst (mol%) | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) (syn) | Reference |
| (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (10) | Cyclohexanone | trans-β-nitrostyrene | Toluene (minimal) | RT | - | High | - | High | [1] |
| OC4 (10) | 3-phenylpropionaldehyde | trans-β-nitrostyrene | CH₂Cl₂ | RT | 7 | 95-99 | 78:22 | 68 | [5] |
| OC4 (10) | 3-phenylpropionaldehyde | trans-β-nitrostyrene | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 | [5] |
| Polymer-supported catalyst 2 (10) | Cyclohexanone | trans-β-nitrostyrene | Water | RT | 24 | 99 | 95:5 | 99 | [6] |
| Polymer-supported catalyst 2 (10) | Acetone | trans-β-nitrostyrene | Water | RT | 24 | 25 | - | 10 | [6] |
| Prolinamide 8c | Propanal | β-nitroalkenes | - | RT | - | - | - | - | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Michael Addition of Aldehydes to Nitroolefins using Catalyst OC4
This protocol is adapted from a study on novel pyrrolidine-based organocatalysts.[5]
Materials:
-
Organocatalyst OC4 (10 mol%)
-
trans-β-nitrostyrene (1.0 equivalent)
-
3-phenylpropionaldehyde (2.0 equivalents)
-
Solvent (e.g., Methylcyclohexane, 2 mL)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware and purification equipment (e.g., for chromatography)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the organocatalyst OC4 (0.02 mmol, 10 mol%).
-
Add the Michael acceptor, trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Add the Michael donor, 3-phenylpropionaldehyde (0.4 mmol, 2.0 equivalents).
-
Add the solvent (methylcyclohexane, 2 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Upon completion (typically 24 hours under the optimized conditions), quench the reaction.
-
The crude reaction mixture can be analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio.[5]
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).[3][5]
Protocol 2: Michael Addition of Cyclohexanone to trans-β-nitrostyrene Catalyzed by (3R,5R)-5-methylpyrrolidine-3-carboxylic acid
This protocol is based on a representative example of a pyrrolidine-derived organocatalyst.[1]
Materials:
-
(3R,5R)-5-methylpyrrolidine-3-carboxylic acid (10 mol%)
-
trans-β-nitrostyrene (1.0 equivalent)
-
Cyclohexanone (10 equivalents)
-
Toluene (minimal amount, e.g., 0.5 mL) or solvent-free
-
Optional: co-catalyst such as benzoic acid (10 mol%)
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, combine (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.02 mmol, 10 mol%) and, if used, the co-catalyst.
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Add cyclohexanone (2.0 mmol, 10 equivalents).
-
If using a solvent, add a minimal amount of toluene (e.g., 0.5 mL).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, directly purify the crude mixture by flash column chromatography on silica gel to isolate the product.
-
Characterize the product and determine the stereoselectivity using appropriate analytical techniques (NMR, chiral HPLC).
Visualizations
Caption: General experimental workflow for asymmetric Michael addition.
Caption: Catalytic cycle of an organocatalyzed Michael addition.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method is the N-methylation of the chiral precursor, (3R)-(-)-1-Benzyl-3-aminopyrrolidine. This is typically achieved through one of two primary methods: a direct reductive amination using formaldehyde and a selective reducing agent, or the Eschweiler-Clarke reaction.
Q2: Which N-methylation method is generally preferred and why?
A2: The choice between direct reductive amination and the Eschweiler-Clarke reaction depends on the desired reaction conditions and scale. Direct reductive amination with reagents like sodium triacetoxyborohydride (STAB) is often favored for its mild conditions and high selectivity, minimizing over-alkylation. The Eschweiler-Clarke reaction, utilizing formic acid and formaldehyde, is a classic and effective method that also avoids the formation of quaternary ammonium salts.[1]
Q3: Can racemization of the chiral center occur during the N-methylation process?
A3: Under the typical conditions for both direct reductive amination and the Eschweiler-Clarke reaction, racemization of the chiral center at the 3-position of the pyrrolidine ring is generally not observed.[1]
Q4: What are the key starting materials and how can their purity be ensured?
A4: The critical starting material is (3R)-(-)-1-Benzyl-3-aminopyrrolidine. Its purity is paramount for a high-yielding reaction with a pure final product. Impurities in the starting amine can lead to side reactions and complicate purification. It is advisable to check the purity of the starting material by techniques such as NMR and chromatography and purify it if necessary, for instance by distillation under reduced pressure.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Reaction Time: Ensure the reaction is monitored by TLC or LC-MS to confirm the consumption of the starting material before work-up. Extend the reaction time if necessary. - Temperature: For Eschweiler-Clarke, ensure the temperature is adequate (often near boiling). For reductive amination, while often run at room temperature, gentle heating may be required for less reactive substrates. |
| Side reactions | - Over-alkylation: While less common with these methods, ensure the stoichiometry of formaldehyde is carefully controlled in direct reductive amination. The Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts.[1] - Impure Starting Material: Use highly pure (3R)-(-)-1-Benzyl-3-aminopyrrolidine. |
| Suboptimal reaction conditions | - Reducing Agent (Reductive Amination): Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent. Ensure it is of good quality and added portion-wise to control the reaction. - Solvent: For reductive amination with NaBH(OAc)₃, anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred. For Eschweiler-Clarke, an aqueous solution is typically used. |
| Product loss during work-up | - Extraction: The product is a tertiary amine and will be soluble in organic solvents. Ensure complete extraction from the aqueous phase after basification. Multiple extractions with a suitable solvent (e.g., DCM, ethyl acetate) are recommended. - Purification: Minimize losses during column chromatography by using an appropriate solvent system and careful fraction collection. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of unreacted starting material | - Drive the reaction to completion by optimizing reaction time and temperature. - For purification, a careful column chromatography with a gradient elution can help separate the more polar starting amine from the product. |
| Formation of polar byproducts | - Byproducts from impurities in the starting materials can complicate purification. Ensure the purity of all reagents. - An acidic wash during the work-up can help remove some basic impurities, but care must be taken not to extract the product into the aqueous layer. |
| Product is an oil and difficult to handle | - The product is expected to be an oil. After purification, ensure all solvent is removed under high vacuum. - If a solid derivative is required for characterization or handling, consider forming a salt (e.g., hydrochloride or tartrate). |
Experimental Protocols & Data
Method 1: Reductive Amination with Sodium Triacetoxyborohydride
This method involves the reaction of the primary amine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by sodium triacetoxyborohydride.
Protocol:
-
To a solution of (3R)-(-)-1-Benzyl-3-aminopyrrolidine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aqueous formaldehyde (1.1-1.5 eq, ~37% solution).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 15-30 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data (Based on similar reductive amination reactions):
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN | H₂/Pd-C |
| Solvent | DCM | Methanol | Ethanol |
| Temperature | Room Temp. | Room Temp. | Room Temp. |
| Typical Yield Range | 85-95% | 80-90% | 75-85% |
| Notes | Mild and selective. | Can be toxic. | Requires specialized equipment. |
Method 2: Eschweiler-Clarke Reaction
This reaction uses an excess of formic acid and formaldehyde to methylate the amine. The formic acid acts as the reducing agent.[1]
Protocol:
-
To (3R)-(-)-1-Benzyl-3-aminopyrrolidine (1.0 eq), add an excess of formic acid (e.g., 2-3 eq) and aqueous formaldehyde (e.g., 2-3 eq, ~37% solution).
-
Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for several hours (e.g., 4-8 hours), monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully basify with a strong base (e.g., NaOH solution) to a pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Comparative Data (Based on similar Eschweiler-Clarke reactions):
| Parameter | Condition A | Condition B |
| Reagents | HCOOH / HCHO | HCOOH / HCHO |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 6 hours | 12 hours |
| Typical Yield Range | 80-90% | 75-85% |
| Notes | Classic, robust method. | Slower at lower temperatures. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Troubleshooting low enantioselectivity in reactions with (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantioselectivity in reactions utilizing (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine as a chiral auxiliary or organocatalyst.
Troubleshooting Low Enantioselectivity: FAQs
Q1: My reaction is yielding a nearly racemic mixture. What are the most common initial checks I should perform?
A1: When faced with a significant loss of enantioselectivity, it is crucial to systematically verify the foundational aspects of your experimental setup before investigating more complex reaction parameters.
-
Purity of this compound: The chiral purity of your auxiliary is paramount. Even small amounts of the corresponding (S)-enantiomer will directly lead to a reduction in the enantiomeric excess (e.e.) of your product. Verify the enantiomeric purity of your starting material, preferably by chiral HPLC or by obtaining a certificate of analysis from the supplier.
-
Reagent and Solvent Purity: Impurities in other reagents or solvents can interfere with the catalytic cycle or react non-stereoselectively, leading to the formation of a racemic product. Ensure all reagents are of high purity and that solvents are anhydrous and freshly distilled or from a sealed bottle.
-
Reaction Temperature: In many asymmetric reactions, higher temperatures can lead to a decrease in enantioselectivity by providing enough thermal energy to overcome the energy difference between the diastereomeric transition states.[1][2] Ensure your reaction is maintained at the specified temperature.
Q2: I've confirmed the purity of my starting materials and the reaction temperature, but the enantioselectivity is still low. What other reaction parameters should I investigate?
A2: Once the basic parameters are confirmed, the next step is to explore the impact of other variables in your reaction system.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state, thereby affecting enantioselectivity. A systematic screening of different solvents is often a fruitful optimization strategy. Non-polar aprotic solvents often favor higher enantioselectivity in organocatalyzed reactions.
-
Catalyst/Auxiliary Loading: The concentration of the chiral auxiliary can impact the catalytic cycle. While a higher loading might increase the reaction rate, it can sometimes lead to the formation of non-selective catalytic species or side reactions. It is advisable to screen a range of catalyst loadings to find the optimal balance between reaction rate and enantioselectivity.
-
Substrate Concentration: The concentration of your reactants can also play a role. In some cases, high concentrations can lead to side reactions or catalyst inhibition, which may affect the stereochemical outcome.
-
Additives: The presence of additives such as Brønsted or Lewis acids/bases can significantly impact the reaction by activating the substrate or the catalyst. However, they can also interfere with the chiral environment. If your reaction involves additives, their concentration and nature should be carefully considered and optimized.
Q3: Could the structure of my substrate be the cause of low enantioselectivity?
A3: Absolutely. The steric and electronic properties of your substrate have a direct impact on the stereochemical outcome.
-
Steric Hindrance: Bulky substituents on the substrate may clash with the chiral auxiliary in the transition state, preventing the favored approach of the reagents and leading to a loss of selectivity.
-
Electronic Effects: The electronic nature of the substrate can influence the geometry of the transition state. For instance, electron-withdrawing or electron-donating groups can alter the stability of intermediates and transition states, thereby affecting the enantioselectivity.
Data Presentation: Optimizing Reaction Parameters
The following tables provide illustrative examples of how to systematically investigate the effect of different reaction parameters on the enantiomeric excess (e.e.) of a hypothetical asymmetric Michael addition reaction using this compound.
Table 1: Effect of Solvent on Enantioselectivity
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (e.e., %) |
| 1 | Toluene | 2.4 | 85 |
| 2 | Dichloromethane | 9.1 | 72 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 65 |
| 4 | Acetonitrile | 37.5 | 40 |
| 5 | Methanol | 32.7 | 15 |
This illustrative data suggests that for this hypothetical reaction, non-polar, aprotic solvents may favor higher enantioselectivity.
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Enantiomeric Excess (e.e., %) |
| 1 | 25 | 70 |
| 2 | 0 | 85 |
| 3 | -20 | 92 |
| 4 | -40 | 95 |
| 5 | -78 | 96 |
This illustrative data demonstrates a common trend where lower reaction temperatures lead to higher enantioselectivity.[1][3]
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Michael Addition
This protocol provides a general framework for performing an asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by this compound. Researchers should adapt this protocol to their specific substrates and optimize the conditions as needed.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitroalkene (1.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., toluene, 5 mL). Stir the solution and add this compound (0.1 mmol, 10 mol%).
-
Temperature Equilibration: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Substrate Addition: Slowly add the aldehyde (1.2 mmol) to the reaction mixture dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Key parameters influencing enantioselectivity.
References
Technical Support Center: (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include:
-
Starting materials: Unreacted (3R)-1-benzyl-3-aminopyrrolidine or its precursors, and methylating agents.
-
Over-methylation: Formation of the quaternary ammonium salt.
-
By-products from synthesis: Impurities from side reactions, which will vary depending on the synthetic route.
-
Enantiomeric impurity: The corresponding (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
Q2: What is the typical appearance and purity of commercial this compound?
A2: Commercial this compound is typically a colorless to light yellow or light orange clear liquid with a purity of 95% or higher.[1] The enantiomeric purity is also a critical parameter and is often determined by chiral chromatography.
Q3: Which purification techniques are most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. Common methods include:
-
Fractional Vacuum Distillation: Effective for removing non-volatile impurities and some closely boiling isomers.
-
Flash Column Chromatography: Useful for separating the desired product from a wide range of impurities based on polarity.[2][3]
-
Chiral HPLC: The method of choice for separating enantiomers to achieve high enantiomeric purity.[4][5]
-
Recrystallization as a Salt: The compound can be converted to a salt (e.g., with a chiral acid like tartaric acid) and purified by recrystallization, which can also aid in chiral resolution.[6]
Troubleshooting Guides
Problem 1: Low Purity After Initial Extraction
Symptoms:
-
Broad peaks in GC or HPLC analysis.
-
Presence of multiple spots on TLC.
-
Unexpected color in the isolated product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress by TLC or GC/LC-MS to ensure completion. If necessary, adjust reaction time, temperature, or stoichiometry of reagents. |
| Inefficient extraction | Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Ensure the pH of the aqueous layer is adjusted to basic to ensure the amine is in its free base form for efficient extraction into the organic phase. |
| Emulsion formation during extraction | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Centrifugation can also be effective. |
Problem 2: Difficulty in Removing a Specific Impurity by Distillation
Symptoms:
-
Co-elution of the impurity with the product during GC analysis.
-
Boiling points of the product and impurity are very close.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Azeotrope formation | Consider using a different solvent for extraction prior to distillation. Azeotropic distillation with a suitable entrainer might be an option, though this can be complex. |
| Similar volatility of impurity | Employ a more efficient distillation setup, such as a longer fractionating column or a spinning band distillation apparatus. Alternatively, switch to a different purification method like column chromatography. |
Problem 3: Poor Separation During Column Chromatography
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Broad product peak.
-
Product elutes with the solvent front.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate solvent system | Optimize the eluent system. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate, or dichloromethane with a small amount of methanol) is common. A gradient elution might be necessary. |
| Column overloading | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-10% of the silica gel weight. |
| Incorrect stationary phase | While silica gel is common, other stationary phases like alumina (neutral, acidic, or basic) might provide better separation for certain impurities. |
| Compound is too polar and streaking | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape of amines on silica gel. |
Problem 4: Low Enantiomeric Purity
Symptoms:
-
The enantiomeric excess (e.e.) determined by chiral HPLC is below the desired specification.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Racemization during synthesis or workup | Avoid harsh acidic or basic conditions and high temperatures if the chiral center is labile. |
| Incomplete chiral resolution | If using a chiral resolving agent, ensure the correct stoichiometry and optimize the crystallization conditions (solvent, temperature, cooling rate). |
| Inadequate chiral separation method | For chiral HPLC, screen different chiral stationary phases (CSPs) and mobile phases to find the optimal conditions for separation.[4][5] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is adapted from the purification of a related benzylamine derivative and can be used as a starting point.[2]
Objective: To purify this compound from non-volatile impurities.
Apparatus:
-
Short-path distillation apparatus with a vacuum adapter.
-
Heating mantle with a stirrer.
-
Thermometer.
-
Cold trap.
-
Vacuum pump.
Procedure:
-
Place the crude this compound into a round-bottom flask.
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the flask using the heating mantle.
-
Collect the fraction that distills at the expected boiling point. The boiling point of the related 1-benzyl-3-pyrrolidinone is reported as 145-150 °C at 6 mmHg.[7] The boiling point of the target compound will be different but this provides a reference.
-
Monitor the purity of the collected fractions by GC or TLC.
Quantitative Data for a Related Compound (N-benzyl-1-(trimethylsilyl)methanamine): [2]
| Parameter | Value |
| Boiling Point | 84–94 °C / 5 mmHg |
| Yield | 54–67% |
Protocol 2: Flash Column Chromatography
This protocol is a general method for the purification of benzylpyrrolidine derivatives.[3][8]
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Silica gel (230-400 mesh).
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH).
-
Triethylamine (TEA, optional).
-
Glass column.
-
Collection tubes.
Procedure:
-
Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 DCM:MeOH).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the starting eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system. A gradient of increasing methanol (e.g., from 2% to 10%) may be necessary. To prevent streaking, 0.1-1% TEA can be added to the eluent.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data for a Related Compound ((R)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine): [3]
| Parameter | Value |
| Eluent Ratio (MeOH:DCM) | 2:98 |
| Yield | 65.2% |
Protocol 3: Chiral HPLC for Enantiomeric Purity Assessment
This is a general guideline for developing a chiral HPLC method.[4][5]
Objective: To determine the enantiomeric excess of this compound.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based).
Procedure:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for screening.[4]
-
Mobile Phase Screening: Start with a common mobile phase for normal-phase chiral separations, such as a mixture of hexane/isopropanol or hexane/ethanol.
-
Method Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the enantiomers. The flow rate can also be optimized to improve resolution.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase and inject it into the HPLC system.
-
Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.).
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Logical flow for troubleshooting low purity issues.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 7. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Technical Support Center: (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine Catalyzed Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine as a catalyst in organic transformations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common transformations catalyzed by this compound?
A1: this compound is a chiral secondary amine organocatalyst primarily used to promote asymmetric reactions. It operates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The most common applications include:
-
Asymmetric Aldol Reactions: Formation of β-hydroxy carbonyl compounds with high stereoselectivity.
-
Asymmetric Michael Additions: Conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Asymmetric Mannich Reactions: Synthesis of β-amino carbonyl compounds.
Q2: How does the structure of this compound influence its catalytic activity and stereoselectivity?
A2: The catalyst's structure is crucial for its efficacy. The pyrrolidine ring provides a rigid scaffold that, in combination with the chiral center at the 3-position, creates a specific chiral environment around the active catalytic site. The N-benzyl group provides steric bulk, which plays a significant role in directing the facial selectivity of the incoming electrophile, thereby controlling the stereochemical outcome of the reaction. The secondary amine (methylamino group) is essential for the formation of the key enamine or iminium ion intermediates.
Troubleshooting Guides
Low Yield of the Desired Product
Q3: I am observing a low yield of my desired product. What are the potential causes and how can I troubleshoot this?
A3: Low product yield can stem from several factors. Below is a troubleshooting guide to address this issue.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Catalyst Inactivity | Ensure the catalyst is pure and has not degraded. Store it under an inert atmosphere and away from moisture. Consider using a freshly opened bottle or purifying the catalyst if degradation is suspected. |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as solvent, temperature, and reaction time. The polarity and coordinating ability of the solvent can significantly impact the reaction rate. |
| Presence of Impurities | Ensure all reagents and solvents are of high purity and are anhydrous. Water can hydrolyze the enamine intermediate, leading to catalyst deactivation and reduced yield. |
| Side Reactions | The formation of side products can consume starting materials and reduce the yield of the desired product. Refer to the "Common Side Reactions" section below for more details. |
| Equilibrium Limitations | For reversible reactions like the aldol addition, consider using strategies to shift the equilibrium towards the product side, such as removing a byproduct (e.g., water) or using an excess of one of the reactants. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Low Enantioselectivity or Diastereoselectivity
Q4: My reaction is proceeding with low stereoselectivity. What are the key factors to investigate?
A4: Achieving high stereoselectivity is often the primary goal when using a chiral organocatalyst. Poor stereocontrol can be influenced by several parameters.
Factors Affecting Stereoselectivity
| Factor | Impact and Recommendations |
| Reaction Temperature | Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. |
| Solvent Choice | The solvent can influence the conformation of the catalyst-substrate complex. Non-coordinating solvents are often preferred to minimize interference. A solvent screen is highly recommended. |
| Steric Hindrance | The steric bulk of both the substrates and the N-benzyl group on the catalyst are critical for effective stereodifferentiation. If the substrates are not sterically demanding enough, poor selectivity may result. |
| Catalyst Loading | While less common, in some cases, catalyst aggregation at high concentrations can affect the active catalytic species and, consequently, the stereochemical outcome. |
| Presence of Water | Traces of water can lead to the formation of achiral background reactions or interfere with the organized transition state, thereby reducing enantioselectivity. |
Logical Relationship for Optimizing Stereoselectivity
Caption: Key parameters to optimize for improving stereoselectivity.
Common Side Reactions and Their Mitigation
Q5: What are the common side reactions observed in transformations catalyzed by this compound, and how can they be minimized?
A5: Several side reactions can compete with the desired transformation. Understanding these pathways is key to optimizing your reaction conditions.
Self-Condensation of the Carbonyl Donor
In aldol-type reactions, the enolizable ketone or aldehyde can react with itself, leading to undesired byproducts and consumption of the starting material.
-
Mitigation:
-
Slow Addition: Add the carbonyl donor slowly to the reaction mixture containing the catalyst and the electrophile. This keeps the concentration of the free enolizable substrate low.
-
Use of an Excess of the Electrophile: If feasible and cost-effective, using an excess of the non-enolizable electrophile can favor the desired cross-reaction.
-
Retro-Aldol or Retro-Michael Reaction
The desired aldol or Michael adducts can undergo a retro-reaction, cleaving back to the starting materials, especially under prolonged reaction times or elevated temperatures.[1][2]
-
Mitigation:
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop it once the formation of the desired product has maximized.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Epimerization or Racemization
The stereocenter(s) generated in the product can sometimes be susceptible to epimerization or racemization, particularly if the product itself can be enolized or if acidic/basic impurities are present.
-
Mitigation:
-
Careful Work-up: Use a mild work-up procedure, avoiding strong acids or bases. A quick quench with a buffered solution can be beneficial.
-
Purification Conditions: Be mindful of the conditions used for purification (e.g., silica gel chromatography), as acidic silica can sometimes cause epimerization of sensitive products. Using deactivated silica gel may be necessary.
-
Iminium Ion Hydrolysis
The iminium ion intermediate, formed from the reaction of the catalyst with an α,β-unsaturated carbonyl compound (in Michael additions), can be hydrolyzed by water, leading to catalyst deactivation.
-
Mitigation:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
Signaling Pathway of Catalysis and Major Side Reactions
Caption: Catalytic cycle and common competing side reactions.
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (typically 5-20 mol%).
-
Solvent and Aldehyde: Add the anhydrous solvent (e.g., toluene, CH2Cl2, or THF) followed by the aldehyde (1.0 equivalent).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or lower).
-
Ketone Addition: Add the ketone (1.2-2.0 equivalents) dropwise over a period of time to minimize self-condensation.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC or SFC) of the purified product.
References
Technical Support Center: Improving Catalyst Stability of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of the chiral catalyst, (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine, in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound?
A1: The primary degradation pathways for this compound are believed to be:
-
N-Debenzylation: Cleavage of the N-benzyl bond, particularly in the presence of certain metal catalysts (like Palladium) and hydrogen sources, can occur. Acidic conditions can also facilitate this process.[1][2][3]
-
Oxidative Degradation: The pyrrolidine ring and the benzyl group are susceptible to oxidation, especially when exposed to air (oxygen), strong oxidizing agents, or certain photocatalytic conditions. This can lead to the formation of various oxidized byproducts and a loss of catalytic activity.
Q2: How does temperature affect the stability of the catalyst?
A2: Higher temperatures can accelerate the degradation of the catalyst, leading to reduced enantioselectivity and lower yields.[4] It is generally recommended to conduct reactions at lower temperatures to enhance catalyst stability and favor the desired stereochemical outcome. The optimal temperature should be determined empirically for each specific reaction.
Q3: What is the impact of solvent choice on catalyst stability and performance?
A3: The polarity and coordinating ability of the solvent can significantly influence both the stability of the catalyst and the stereochemical outcome of the reaction.[4] Non-coordinating, non-polar aprotic solvents like toluene or dichloromethane are often preferred as they are less likely to interfere with the catalyst-substrate complex. It is advisable to screen a range of solvents to find the optimal conditions for a specific transformation.
Q4: How should this compound be properly stored?
A4: To ensure its stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light and moisture. Storage in a refrigerator or freezer at low temperatures is recommended to minimize degradation over time.
Q5: My reaction is showing low enantioselectivity. What are the likely causes?
A5: Low enantioselectivity can stem from several factors:
-
Catalyst Purity: Ensure the catalyst is of high chemical and enantiomeric purity.
-
Reaction Temperature: Higher temperatures can reduce enantioselectivity.[4]
-
Solvent Effects: The solvent may not be optimal for achieving high stereochemical control.[4]
-
Presence of Water or Air: Moisture and oxygen can deactivate the catalyst or interfere with the catalytic cycle.
-
Incorrect Catalyst Loading: Both too low and too high catalyst concentrations can negatively impact enantioselectivity.
Troubleshooting Guides
Issue 1: Decreased Catalytic Activity or Low Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and anhydrous. Run a control reaction with a fresh batch of catalyst to rule out degradation of the stored catalyst.[4] |
| Air or Moisture Contamination | Use rigorous air-free techniques, such as a glovebox or Schlenk line. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled or anhydrous solvents. |
| Suboptimal Reaction Temperature | Monitor the reaction progress over time. A modest increase in temperature might improve the reaction rate, but be aware that it could negatively impact enantioselectivity.[4] |
| Incorrect Reagent Stoichiometry | Verify the correct stoichiometry of all reactants and ensure no limiting reagent is being consumed prematurely. |
| Catalyst Poisoning | Purify starting materials to remove any potential catalyst poisons, such as sulfur-containing compounds. |
Issue 2: Poor or Inconsistent Enantioselectivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to potentially increase the energy difference between the diastereomeric transition states.[4] |
| Inappropriate Solvent | Screen a variety of solvents with different polarities (e.g., toluene, CH₂Cl₂, THF, ethyl acetate) to find the optimal medium for your reaction.[4] |
| Catalyst Purity | Verify the enantiomeric purity of the catalyst using chiral HPLC or other suitable analytical techniques. |
| Presence of Impurities | Ensure all reagents and solvents are of high purity. Traces of acidic or basic impurities can disrupt the catalytic cycle. |
| Water Contamination | Even trace amounts of water can be detrimental to enantioselectivity. Use molecular sieves to ensure anhydrous conditions. |
Data Presentation
Table 1: Illustrative Impact of Temperature on Catalyst Stability and Reaction Outcome
Disclaimer: The following data is illustrative and based on general principles of asymmetric catalysis. Actual results may vary depending on the specific reaction conditions.
| Temperature (°C) | Catalyst Half-life (Illustrative) | Product Yield (%) | Enantiomeric Excess (ee, %) |
| -20 | > 48 h | 95 | 98 |
| 0 | 24 h | 92 | 95 |
| 25 (Room Temp) | 8 h | 85 | 88 |
| 50 | 2 h | 70 | 75 |
Table 2: Illustrative Effect of Solvent on Reaction Outcome
Disclaimer: The following data is illustrative and based on general principles of asymmetric catalysis. Actual results may vary depending on the specific reaction conditions.
| Solvent | Dielectric Constant (ε) | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 96 | 97 |
| Dichloromethane | 9.1 | 94 | 93 |
| Tetrahydrofuran (THF) | 7.5 | 88 | 85 |
| Acetonitrile | 37.5 | 75 | 70 |
| Methanol | 32.7 | 60 | 55 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Catalyst Stability
This protocol provides a framework for evaluating the stability of this compound under specific reaction conditions.
-
Preparation: In a glovebox or under a strict inert atmosphere, prepare a stock solution of the catalyst in a chosen anhydrous solvent (e.g., toluene).
-
Reaction Setup: In a series of oven-dried vials, add the substrate and any other reagents for the desired reaction.
-
Catalyst Addition: Add a precise amount of the catalyst stock solution to each vial.
-
Incubation: Maintain the vials at different, constant temperatures (e.g., 0 °C, 25 °C, 50 °C) for a set period.
-
Sampling: At regular time intervals, take an aliquot from each vial.
-
Analysis: Quench the reaction in the aliquot and analyze the sample by a suitable method (e.g., chiral HPLC, GC-MS) to determine the concentration of the remaining catalyst and the enantiomeric excess of the product.
-
Data Analysis: Plot the catalyst concentration versus time to determine the rate of degradation at each temperature.
Protocol 2: General Procedure for Catalyst Recycling
This protocol outlines a general method for the recovery and reuse of the catalyst.
-
Reaction Work-up: After the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). The catalyst, being a protonated amine salt, will likely remain in the aqueous phase.
-
Basification: Basify the aqueous layer with a suitable base (e.g., NaOH) to deprotonate the catalyst.
-
Catalyst Extraction: Extract the deprotonated catalyst from the aqueous layer using an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic layer containing the catalyst over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purity Check: Before reuse, verify the purity and integrity of the recovered catalyst using analytical techniques such as NMR and chiral HPLC.
Visualizations
Caption: Potential degradation pathways for the catalyst.
Caption: Workflow for troubleshooting low enantioselectivity.
Caption: Experimental workflow for catalyst recycling.
References
Technical Support Center: Synthesis of Chiral Pyrrolidines
Welcome to the technical support center for the synthesis of chiral pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of chiral pyrrolidines, categorized by common synthetic strategies.
Organocatalysis (e.g., Proline Catalysis)
Proline and its derivatives are powerful organocatalysts for the asymmetric synthesis of pyrrolidines, often through aldol or Michael reactions. However, achieving high stereoselectivity and yields can be challenging.
FAQs:
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Q1: My proline-catalyzed aldol reaction is showing low enantioselectivity (ee). What are the primary factors to investigate?
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A1: Low enantioselectivity in proline-catalyzed reactions can be attributed to several factors. The choice of solvent is critical; highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile are often preferred as proline has better solubility in them. Protic solvents such as methanol can lead to poor stereocontrol, although water/methanol mixtures have shown to be effective in some cases[1][2]. Temperature also plays a crucial role, with lower temperatures generally favoring higher enantioselectivity. Additionally, the structure of the substrates, particularly the steric and electronic properties of the ketone and aldehyde, can significantly influence the outcome. Lastly, ensure the purity of the proline catalyst, as impurities can negatively impact the reaction.
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-
Q2: I am observing significant amounts of side products in my proline-catalyzed reaction. What are they and how can I minimize them?
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A2: Common side reactions include the self-condensation of the aldehyde or ketone, and the formation of oxazolidinones, which are considered parasitic species in some contexts[3][4]. To suppress self-condensation, using an excess of one of the reactants (typically the ketone) is a common strategy. The formation of an azomethine ylide from the decarboxylation of proline with two equivalents of an aldehyde is another possible side reaction that can be minimized by controlling the stoichiometry[3].
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-
Q3: Why is my reaction yield consistently low?
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A3: Low yields can be a result of incomplete conversion or competing side reactions. In reductive aminations of 1,4-dicarbonyls, the Paal-Knorr reaction can lead to the formation of a pyrrole instead of the desired pyrrolidine[5]. This can often be suppressed by adjusting the reaction conditions, such as removing acid from the reaction medium[5]. Inefficient ring closure can also be a factor, which can sometimes be addressed by optimizing the temperature and substrate concentration to favor the intramolecular cyclization step[5].
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1,3-Dipolar Cycloaddition
The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring with multiple stereocenters. However, controlling regioselectivity and diastereoselectivity can be a significant hurdle.
FAQs:
-
Q1: I am struggling with poor regioselectivity in my 1,3-dipolar cycloaddition. How can I control which regioisomer is formed?
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A1: Regioselectivity is governed by the electronic properties of the dipole and the dipolarophile. Employing a catalyst, such as a Lewis acid or a transition metal complex, can enhance regioselectivity by coordinating to either the azomethine ylide or the alkene, thereby amplifying the electronic differences between the termini[6]. Silver-based catalysts, for instance, have been shown to effectively control enantioselectivity, which is determined in the first step of the reaction[6]. A systematic screening of solvents and reaction temperatures is also recommended, as non-polar solvents may favor one regioisomer over another due to differential stabilization of the transition states[6].
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-
Q2: My 1,3-dipolar cycloaddition is producing a mixture of diastereomers with poor diastereoselectivity. What can I do to improve this?
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A2: Diastereoselectivity in [3+2] cycloadditions is influenced by the facial selectivity of the approach of the two reactants. The choice of the chiral ligand and metal precursor is critical in metal-catalyzed reactions. For example, the use of AgOAc/(S)-QUINAP has been demonstrated to induce high enantioselectivity and diastereoselectivity[6]. Increasing the steric bulk of the substituents on either the azomethine ylide or the dipolarophile can also enhance facial selectivity. Lowering the reaction temperature is a general strategy that often increases selectivity by favoring the transition state with the lowest activation energy[6].
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Q3: My reaction is giving a low yield or no product at all. What are the common causes?
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A3: A common issue is the dimerization of the 1,3-dipole, especially at higher concentrations. This can be mitigated by slowly adding the precursor of the 1,3-dipole to the reaction mixture containing the dipolarophile[7]. The stability of the azomethine ylide is another factor; ensure that the conditions for its in situ generation are optimal.
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Chiral Pool Synthesis (e.g., from Pyroglutamic Acid)
Utilizing readily available chiral starting materials like L-pyroglutamic acid is an economical approach to chiral pyrrolidines. However, these multi-step syntheses can have their own set of pitfalls.
FAQs:
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Q1: I am experiencing low yields in the reduction of the pyroglutamic acid lactam or carboxylic acid. What are the best practices?
-
A1: The reduction of pyroglutamic acid derivatives can be challenging. For the reduction of the carboxylic acid to an alcohol, strong reducing agents like LiAlH₄ are often used[8]. It is crucial to use anhydrous conditions as these reagents react violently with water. The reduction of the lactam carbonyl to a methylene group to form a proline derivative is a more challenging transformation and often requires harsh conditions, which can lead to side reactions or racemization. Careful optimization of the reducing agent, solvent, and temperature is necessary.
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-
Q2: I am observing epimerization at the C5 position during functionalization of my pyroglutamic acid derivative. How can I prevent this?
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A2: The C5 position of pyroglutamic acid is susceptible to epimerization under basic or harsh acidic conditions due to the presence of the adjacent carbonyl group. It is advisable to use mild reaction conditions whenever possible. If a strong base is required, using it at low temperatures can help to minimize epimerization. Protecting the lactam nitrogen can also influence the acidity of the C5 proton and should be considered as part of the overall synthetic strategy.
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Purification Challenges
The purification of chiral pyrrolidines, especially the separation of stereoisomers, often presents a significant bottleneck.
FAQs:
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Q1: I am having difficulty separating the enantiomers of my synthesized pyrrolidine. What are my options?
-
A1: The primary methods for chiral purification are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs)[8]. The selection of the appropriate CSP is crucial, with polysaccharide-based CSPs being widely used and effective for a variety of chiral compounds[8]. A systematic screening of different CSPs and mobile phases is often the most effective approach. For basic pyrrolidines, adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape by masking residual silanols on the silica support of the column.
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-
Q2: How can I separate diastereomers of a pyrrolidine derivative?
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A2: Since diastereomers have different physical and chemical properties, they can typically be separated by standard chromatographic techniques like flash column chromatography on silica gel without the need for a chiral stationary phase[9]. However, if the stereocenters result in only minor differences in polarity and shape, separation can be challenging. In such cases, optimizing the solvent system for column chromatography is key. If chromatographic separation is difficult, diastereomeric salt crystallization can be an effective alternative. This involves reacting the diastereomeric mixture with a chiral resolving agent to form salts that have different solubilities, allowing for their separation by crystallization[7].
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-
Q3: My purified pyrrolidine is a viscous oil that is difficult to handle and contains residual solvent. How can I obtain a solid product?
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A3: If the free base is an oil, converting it to a salt (e.g., hydrochloride or tartrate) can often induce crystallization, resulting in a stable, easy-to-handle solid. This also serves as an effective purification step. Lyophilization (freeze-drying) can also be used to remove residual solvents to yield a solid or amorphous powder.
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Data Presentation: Comparative Performance of Catalytic Systems
The following tables provide a summary of quantitative data for different catalytic systems used in the synthesis of chiral pyrrolidines, allowing for a comparison of their effectiveness under various conditions.
Table 1: Performance of Organocatalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 97 | 99:1 | 99 | [10] |
| (S)-2-(Trifluoromethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | - | 4 | 168 | 95 | >20:1 | 96 | [10] |
| L-Proline | Benzaldehyde | Cyclohexanone | MeOH/H₂O (2:1) | RT | 48 | 78 | 90:10 | 95 | [1] |
| (2S,4R)-4-OTBS-proline | 4-Nitrobenzaldehyde | Acetone | sc-CO₂/IL | 50 | 24 | 99 | - | 99 | [11] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
Table 2: Performance of Metal Catalysts in the Asymmetric 1,3-Dipolar Cycloaddition
| Catalyst System | Dipolarophile | Solvent | Temp. (°C) | Yield (%) | dr (exo:endo) | ee (%) | Reference |
| Cu(CH₃CN)₄PF₆ / Ligand L3 | gem-difluorostyrene | Toluene | 80 | 90 | >20:1 | 95 | [12] |
| Ag₂CO₃ | N-tert-Butanesulfinylazadiene | Toluene | 60 | 99 | >95:5 | - | [13] |
| Pd(OAc)₂ / (S)-Tol-BINAP | Methyleneindolinone | Toluene | RT | 95 | >95:5 | 98 | [14] |
| Cu(OAc)₂ / (S,S)-iPr-FOXAP | β-trifluoromethyl β,β-disubstituted enone | Toluene | RT | 95 | >20:1 | 99 |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key synthetic methods.
Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general procedure for the intermolecular aldol reaction between an aldehyde and a ketone catalyzed by L-proline.
Materials:
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Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0 mmol, 5.0 equiv)
-
L-proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add L-proline (0.1 mmol).
-
Add the aldehyde (1.0 mmol) and the ketone (5.0 mmol) to the reaction vial.
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Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
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Extract the product with ethyl acetate (3 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.
Materials:
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Cu(CH₃CN)₄PF₆ (0.02 mmol, 10 mol%)
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Chiral ligand (e.g., (R)-p-Tol-BINAP) (0.022 mmol, 11 mol%)
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Imino ester (azomethine ylide precursor) (0.2 mmol, 1.0 equiv)
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Alkene (dipolarophile) (0.24 mmol, 1.2 equiv)
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Anhydrous toluene (2.0 mL)
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Base (e.g., DBU) (0.2 mmol, 1.0 equiv)
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Schlenk tube and magnetic stir bar
Procedure:
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To a dried Schlenk tube under an argon atmosphere, add Cu(CH₃CN)₄PF₆ (0.02 mmol) and the chiral ligand (0.022 mmol).
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Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
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In a separate vial, dissolve the imino ester (0.2 mmol) and the alkene (0.24 mmol) in anhydrous toluene (1.0 mL).
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Add the solution of the imino ester and alkene to the Schlenk tube containing the catalyst.
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Add the base (0.2 mmol) to the reaction mixture.
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Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC.
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Upon completion, quench the reaction with saturated aqueous NH₄Cl.
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Extract the product with ethyl acetate (3 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams, generated using Graphviz, illustrate key troubleshooting workflows and logical relationships to aid in experimental design and problem-solving.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Catalytic Efficiency of Pyrrolidine-Based Organocatalysts
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with pyrrolidine-based organocatalysts. It provides troubleshooting guidance and answers to frequently asked questions to help overcome common experimental challenges and enhance catalytic efficiency.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Reaction Yield
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Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
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Answer: Low yields in pyrrolidine-catalyzed reactions can stem from several factors. A primary concern is the stability of the azomethine ylide intermediate, which is often generated in situ and can be unstable. To mitigate this, ensure all reactions are conducted under strictly anhydrous conditions.[1] Catalyst inefficiency for your specific substrates could also be the culprit. Screening a panel of different pyrrolidine-based catalysts is a recommended strategy to find the optimal one for your transformation.[1] Additionally, the presence of water can hydrolyze the active iminium ion or enamine intermediates, effectively halting the catalytic cycle.[2] Therefore, it is crucial to use rigorously dried glassware and freshly distilled or anhydrous solvents.[2] Consider adding molecular sieves to dry reagents that may be hygroscopic and performing the reaction under an inert atmosphere like Nitrogen or Argon.[2]
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Issue 2: Poor Stereoselectivity (Enantioselectivity or Diastereoselectivity)
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Question: My product has low enantiomeric excess (ee) or is a mixture of diastereomers. How can I improve the stereoselectivity?
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Answer: Achieving high stereoselectivity is a common objective and often requires a multi-pronged approach. The choice of solvent can significantly influence the transition state of the reaction; therefore, screening various solvents is advisable as some may favor higher stereoselectivity.[1][3] Lowering the reaction temperature is a classic strategy that often leads to improved enantioselectivity.[3] The inherent stereochemistry of your substrates might also be influencing the outcome, a factor known as substrate control. In such cases, the catalyst's influence is overridden. It is also important to ensure the catalyst itself has high chemical and enantiomeric purity, as impurities can lead to non-selective side reactions.[3] Finally, acidic or basic impurities in your reagents or solvents can interfere with the catalyst's mechanism, so purification of all components is recommended.[2]
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Issue 3: Catalyst Deactivation
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Question: I've observed a gradual or sudden drop in reaction yield and enantioselectivity after several runs with the same batch of catalyst. What could be causing this deactivation?
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Answer: Catalyst deactivation is a common issue, particularly in reactions involving nitro compounds. A primary cause is "intense gum formation," also known as fouling or coking, where polymeric or tar-like substances deposit on the active sites of the catalyst, leading to a rapid decline in activity.[4] Another possibility is catalyst poisoning by the reaction product itself. Nitrogen-containing compounds, such as the aminopyrrolidine product, can strongly adsorb to the catalyst surface, blocking active sites.[4] The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal surface (if a co-catalyst is used) or interact with the organocatalyst's active site, thereby inhibiting the binding of new substrate molecules.[4]
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Issue 4: Inconsistent or Poor Reproducibility
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Question: I am struggling with poor reproducibility of my results. What are the likely sources of this inconsistency?
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Answer: Poor reproducibility can be frustrating and often points to subtle variations in experimental conditions. Key factors to scrutinize include:
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Catalyst Quality: Ensure you are using a catalyst from a reliable source or purify it before use to guarantee consistent quality.[3]
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Reagent and Solvent Purity: Use reagents and solvents from the same batch or with consistent purity specifications to avoid introducing unknown variables.[3]
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Reaction Setup: Maintain a consistent setup, including the type of glassware, stirring speed, and method of heating or cooling. Accurate temperature control and monitoring are critical.[3]
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Water Content: As mentioned earlier, trace amounts of water can significantly impact the reaction. Ensure consistent and rigorous drying procedures for all components.[2]
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Data Presentation
Table 1: Effect of Solvent and Temperature on the Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene using a Pyrrolidine-Based Organocatalyst (OC4)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | syn:anti ratio | ee syn (%) | ee anti (%) |
| 1 | CH₂Cl₂ | rt | 7 | 96 | 77:23 | 66 | 44 |
| 2 | Toluene | rt | 24 | 85 | 85:15 | 75 | 50 |
| 3 | THF | rt | 24 | 90 | 80:20 | 70 | 48 |
| 4 | Methylcyclohexane | rt | 24 | 88 | 90:10 | 80 | 55 |
| 5 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 | 58 |
| 6 | Methylcyclohexane | -20 | 48 | 75 | 93:7 | 86 | 60 |
Data synthesized from a study on new pyrrolidine-based organocatalysts.[5]
Table 2: Screening of Pyrrolidine-Based Organocatalysts for the Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene
| Catalyst | Time (h) | Yield (%) | syn:anti ratio | ee syn (%) | ee anti (%) |
| OC1 | 7 | 95 | 70:30 | -68 | -63 |
| OC2 | 7 | 97 | 78:22 | 68 | 46 |
| OC3 | 7 | 99 | 74:26 | -68 | -44 |
| OC4 | 7 | 96 | 77:23 | 66 | 44 |
Initial screening performed in CH₂Cl₂ at room temperature.[5]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction
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Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (2.0 mmol).
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Solvent Addition: Add the desired anhydrous solvent (5 mL).
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Catalyst Addition: Under an inert atmosphere, add the pyrrolidine-based organocatalyst (0.1 mmol, 10 mol%).
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Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
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Monitoring: Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Work-up: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 15 mL).
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Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification and Analysis: Purify the crude product via column chromatography on silica gel to isolate the desired aldol product and determine the yield. Analyze the stereoselectivity using chiral HPLC or NMR spectroscopy.
Protocol 2: General Procedure for Asymmetric Michael Addition
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Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the nitroolefin (0.2 mmol) and the aldehyde (0.4 mmol) in the chosen anhydrous solvent (2 mL).
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Catalyst Addition: Add the pyrrolidine-based organocatalyst (0.02 mmol, 10 mol%).
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Reaction: Stir the mixture at the optimized temperature (e.g., 0 °C) for the specified time (e.g., 24 hours).
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Monitoring: Follow the reaction's progress using TLC.
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
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Analysis: Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard. Purify the product by column chromatography.
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Stereoselectivity Determination: Analyze the enantiomeric excess of the purified product using chiral HPLC.[5]
Mandatory Visualizations
Caption: A generalized experimental workflow for pyrrolidine-based organocatalysis.
Caption: A logical workflow for troubleshooting common issues in organocatalysis.
Caption: Simplified signaling pathway for enamine catalysis by pyrrolidine organocatalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Technical Support Center: Synthesis and Purification of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine. The following sections address common issues encountered during its synthesis and purification, with a focus on byproduct removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via reductive amination?
A1: The most common byproducts when synthesizing this compound by the reductive amination of (3R)-1-benzyl-3-aminopyrrolidine with formaldehyde are typically:
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Unreacted Starting Material: (3R)-1-benzyl-3-aminopyrrolidine.
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Over-methylated Product: (3R)-1-benzyl-3-(dimethylamino)pyrrolidine.
The formation of the tertiary amine is a common issue in direct alkylation reactions of amines.[1]
Q2: How can I monitor the progress of the reaction to minimize byproduct formation?
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By comparing the reaction mixture to standards of the starting material and the desired product, you can determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
Q3: What is the recommended method for purifying crude this compound?
A3: Flash column chromatography is a widely used and effective method for purifying the crude product and removing the common byproducts.[2] Due to the basic nature of the amine compounds, challenges such as tailing and poor separation can occur on a standard silica gel column. To mitigate these issues, it is often recommended to add a small amount of a competing amine, such as triethylamine or ammonia, to the eluent.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Monitor the reaction closely using TLC. Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature as specified in the protocol. |
| Suboptimal reducing agent. | While sodium borohydride is commonly used, other reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride can offer better selectivity and milder reaction conditions, potentially reducing side reactions.[1] |
| Degradation of the product during workup. | Ensure that the workup procedure is performed promptly and at a suitable temperature to avoid degradation. Basic amines can be sensitive to acidic conditions. |
Issue 2: Presence of Unreacted Starting Material in the Final Product
| Possible Cause | Troubleshooting Step |
| Insufficient amount of formaldehyde or reducing agent. | Ensure the correct stoichiometry of reactants is used. A slight excess of formaldehyde and the reducing agent may be necessary to drive the reaction to completion. |
| Ineffective purification. | Optimize the column chromatography conditions. A shallower gradient or a different solvent system may be required to achieve better separation between the product and the starting material. Adding a small percentage of triethylamine to the eluent can improve the peak shape and resolution of basic amines.[3] |
Issue 3: Presence of Over-Methylated Byproduct, (3R)-1-benzyl-3-(dimethylamino)pyrrolidine
| Possible Cause | Troubleshooting Step |
| Use of a strong alkylating agent or harsh reaction conditions. | Reductive amination is generally more controlled than direct alkylation with methyl halides.[1] However, prolonged reaction times or excessive formaldehyde can still lead to over-methylation. |
| Difficulty in separation from the desired product. | The polarity difference between the mono-methylated and di-methylated products can be small, making separation by column chromatography challenging. Careful optimization of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/hexane with a small amount of triethylamine) can be effective. |
Experimental Protocols
General Protocol for Reductive Amination
This protocol is a general guideline and may require optimization.
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Reaction Setup: In a round-bottom flask, dissolve (3R)-1-benzyl-3-aminopyrrolidine in a suitable solvent such as methanol or dichloromethane.
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Imine Formation: Add aqueous formaldehyde (37 wt. %) to the solution and stir at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
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Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions.
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Quenching and Extraction: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol for Purification by Flash Column Chromatography
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Column Preparation: Pack a glass column with silica gel in a slurry with the initial, less polar eluent (e.g., 95:5 hexane/ethyl acetate).
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
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Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate and adding a small amount of triethylamine, typically 0.1-1%).
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table summarizes the expected retention factors (Rf) on a silica gel TLC plate for the product and potential byproducts using a solvent system of 80:18:2 Ethyl Acetate/Hexane/Triethylamine. These values are approximate and can vary based on the specific conditions.
| Compound | Structure | Typical Rf Value |
| (3R)-1-benzyl-3-aminopyrrolidine (Starting Material) | ~0.2 | |
| This compound (Product) | ~0.4 | |
| (3R)-1-benzyl-3-(dimethylamino)pyrrolidine (Byproduct) | ~0.6 |
Note: Placeholder images are used for structures. In a real-world scenario, these would be the chemical structures.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting byproduct removal during purification.
References
Technical Support Center: (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine, particularly when scaling up reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral pyrrolidine derivative. Its unique structure makes it a valuable building block and intermediate in organic synthesis.[1][2] It is frequently utilized in pharmaceutical research and development, particularly for synthesizing novel therapeutic agents targeting neurological and psychiatric disorders.[1][3] Its structural properties are also valuable for studying neurotransmitter systems.[1][4]
Q2: What are the key physical and chemical properties of this compound?
Key properties are summarized in the table below. This compound is a colorless to light yellow or orange clear liquid.[4]
Q3: What are the primary safety hazards associated with this compound?
This compound is corrosive and can cause severe skin burns and serious eye damage.[5][6] It is crucial to handle it with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5][6] Always work in a well-ventilated area or under a chemical fume hood.[7][8] For detailed information, always consult the latest Safety Data Sheet (SDS).[5][6]
Q4: What are the recommended storage conditions?
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] Some suppliers recommend storing it locked up and under an inert gas atmosphere.[5][6]
Compound Data and Specifications
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [1][4] |
| Molecular Weight | 190.29 g/mol | [1][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [4] |
| Density | 0.99 g/mL | [1][4] |
| Boiling Point | 107 °C @ 2.3 mmHg | [4] |
| Refractive Index | n20/D 1.53 | [1] |
Safety Information
| Hazard Statement | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [5][6] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [5][6] |
Troubleshooting Guide for Reaction Scale-Up
Scaling up reactions from the lab bench to pilot or production scale often introduces unforeseen challenges.[9][10] This guide addresses common issues encountered when increasing the batch size of reactions involving this compound.
Q1: My reaction yield has decreased significantly after scaling up. What are the potential causes?
Several factors can contribute to lower yields on a larger scale. The most common are related to mass and heat transfer limitations.[9][11][12]
-
Inefficient Mixing: What works in a small flask with a magnetic stir bar may be inadequate in a large reactor, leading to "dead zones" with poor reactant mixing.[9]
-
Poor Temperature Control: Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[12][13] This can lead to localized "hot spots" that promote side reactions and impurity formation, consuming your starting material and reducing the yield of the desired product.[9]
-
Extended Reaction Time: Heat-up and cool-down cycles are much longer in large vessels, which can lead to product degradation or the formation of byproducts over time.[11][13]
Caption: Troubleshooting workflow for low yield in scale-up.
Q2: I'm observing new, unidentified impurities in my scaled-up batch. Why is this happening?
Minor side reactions that are negligible at the lab scale can become significant at a larger scale.[9]
-
Amplified Impurities: Higher concentrations and longer reaction times can amplify the formation of byproducts.
-
Reagent Quality: The grade of solvents and reagents used in bulk may differ from those used in the lab, introducing new contaminants.
-
Air/Moisture Sensitivity: It can be more difficult to maintain a completely inert atmosphere in a large reactor, leading to degradation or side reactions if your intermediates are sensitive.[11]
Q3: How should I adapt my purification method for a larger scale?
Purification is a major bottleneck in scale-up.
-
Chromatography: Column chromatography scales very poorly and is often not economically viable for large quantities.[11]
-
Crystallization/Distillation: These become the preferred methods for purification at an industrial scale.[11] You may need to develop a robust crystallization procedure by screening different solvent systems.
-
Chiral Purity: If maintaining enantiomeric excess is critical, chiral chromatography can be used, but techniques like stacked injections may be needed for efficiency.[14] Alternatively, diastereomeric salt formation and crystallization is a common method for resolving chiral amines on a large scale.[15]
Caption: Key parameter changes from lab to production scale.
Example Experimental Protocol: Boc-Protection of a Related Pyrrolidine
While a specific scale-up protocol for this compound is not publicly available, the following procedure for the Boc-protection of the closely related (3R)-(+)-benzylaminopyrrolidine provides a useful reference for typical reaction conditions.[16] When scaling up this type of reaction, pay close attention to temperature control during the addition of di-tert-butyl dicarbonate and the efficiency of the extraction process.
Reaction: Synthesis of tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate.[16]
Reagents:
-
(3R)-(+)-benzylaminopyrrolidine (5.00 g, 28.4 mmol)
-
Acetonitrile (118 mL)
-
Sodium bicarbonate (5.92 g, 70.5 mmol)
-
Deionized water (118 mL)
-
Di-tert-butyl dicarbonate (6.22 g, 28.5 mmol)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of (3R)-(+)-benzylaminopyrrolidine in acetonitrile is prepared in the reaction vessel.
-
A solution of sodium bicarbonate in deionized water is added to the pyrrolidine solution, and the mixture is stirred at room temperature for 10 minutes.
-
Di-tert-butyl dicarbonate is then added. (Scale-up consideration: This addition may be exothermic. On a large scale, add it portion-wise or as a solution, monitoring the internal temperature closely.)
-
The mixture is stirred overnight at room temperature. (Scale-up consideration: Ensure consistent, efficient mixing throughout the reaction.)
-
After the reaction is complete (monitored by TLC or LC-MS), the solution is concentrated under reduced pressure to remove the acetonitrile.
-
The remaining aqueous residue is extracted three times with dichloromethane. (Scale-up consideration: Emulsion formation can be an issue. Plan for appropriate phase-separation equipment.)
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The residue is purified by column chromatography. (Scale-up consideration: For large quantities, this step would be replaced by developing a crystallization protocol.) [16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 14. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 15. rsc.org [rsc.org]
- 16. (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Genetic Optimization in Asymmetric Organocatalysis
Welcome to the technical support center for the application of genetic optimization strategies in asymmetric organocatalysis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and effectively implement genetic algorithms (GAs) in their experimental workflows.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your genetic algorithm-driven catalyst discovery and optimization experiments.
Issue 1: The genetic algorithm is not converging to a high-performing catalyst.
Symptoms:
-
The average fitness of the population plateaus at a low value early in the optimization process.[1]
-
The algorithm consistently returns catalysts with poor enantioselectivity or yield.
-
The diversity of the catalyst population collapses prematurely.[2][3]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Premature Convergence | The algorithm may be getting stuck in a local optimum.[1] Increase the mutation rate to encourage exploration of the chemical space and prevent the population from becoming too homogenous.[2][3] Consider using a larger population size to maintain diversity. |
| Inappropriate GA Parameters | The crossover and mutation rates may not be well-balanced for your specific problem. A high crossover rate with a low mutation rate can lead to rapid exploitation of existing solutions but may miss novel structures. Conversely, a very high mutation rate can turn the search into a random walk.[3][4] It is recommended to perform hyperparameter tuning to find the optimal balance.[2] |
| Poorly Defined Fitness Function | The fitness function may not be adequately guiding the search. Ensure that the function accurately reflects the desired catalytic performance, balancing both enantioselectivity and activity (yield or turnover frequency).[5] The weighting of these objectives is crucial. |
| Insufficient Exploration | The initial population may not be diverse enough to cover a broad area of the chemical space. Ensure your initial population is generated randomly from a diverse set of building blocks.[6] |
Issue 2: The GA is generating synthetically inaccessible or unrealistic catalyst structures.
Symptoms:
-
The algorithm proposes molecules with unstable functional groups or strained geometries.
-
The top-performing catalysts from the GA are difficult or impossible to synthesize in the lab.[7]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Unconstrained Chemical Space | The GA is exploring a chemical space without knowledge of synthetic feasibility. Incorporate a synthetic accessibility (SA) score into your fitness function to penalize molecules that are difficult to synthesize.[7] |
| Fragment-Based Approach Limitations | A simple fragment-based approach may combine building blocks in ways that are not synthetically viable. Consider using a GA that operates directly on reaction pathways or synthesis routes, such as SynGA, which inherently constrains the search to synthesizable molecules.[8][9][10] |
| Lack of Structural Filters | The GA is not filtering out undesirable structures. Implement filters to remove molecules with unwanted functional groups, excessive ring strain, or other undesirable properties during the GA run.[7] |
Issue 3: The computational cost of evaluating each catalyst is too high, making the GA run too slow.
Symptoms:
-
Each generation of the GA takes an impractically long time to compute.
-
The overall optimization process is too slow to be practical for screening large libraries.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Computationally Expensive Fitness Function | The fitness function relies on high-level, time-consuming calculations (e.g., DFT) for every individual in the population.[5] |
| Large Population Size | While a large population can improve diversity, it also increases the number of evaluations per generation.[2] |
| Inefficient Code | The implementation of the GA and the fitness function may not be optimized for speed. |
| Suggested Mitigation Strategy | Description |
| Surrogate Modeling | Train a machine learning model (a surrogate model), such as a Gaussian process or a neural network, on a smaller subset of data to predict the fitness of new catalysts.[11] This is often much faster than running DFT calculations for every candidate. |
| Multi-fidelity Approach | Use a combination of low-fidelity (fast but less accurate) and high-fidelity (slow but accurate) calculations. For example, use a semi-empirical method to quickly screen a large number of candidates and then use DFT to evaluate only the most promising ones. |
| Parameter Optimization | Experiment with smaller population sizes and fewer generations to see if a good solution can be found more quickly.[2][12] |
| Code Optimization and Parallelization | Profile your code to identify bottlenecks and optimize critical sections. If possible, parallelize the fitness evaluations across multiple processors or a computing cluster. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right population size, crossover rate, and mutation rate?
There are no universally "perfect" settings, as the optimal parameters depend on the complexity of your chemical space and fitness landscape.[2] However, here are some general guidelines:
| Parameter | Typical Range | Impact |
| Population Size | 20 - 1000 (for complex problems)[2] | A larger population increases diversity and reduces the risk of premature convergence but requires more computational resources per generation.[2] |
| Crossover Rate | 0.6 - 0.9[2][3] | A higher rate promotes the combination of existing good solutions (exploitation).[3] |
| Mutation Rate | 0.001 - 0.1[2] | A higher rate introduces more randomness, allowing the algorithm to escape local optima and explore new areas of the chemical space.[2][3] |
A good starting point is to use common default values (e.g., population size of 100, crossover rate of 0.8, mutation rate of 0.05) and then perform experimental tuning by systematically varying one parameter at a time and observing the effect on convergence and solution quality.[2]
Q2: How should I define the fitness function for both high enantioselectivity and high yield?
A common approach is to use a multi-objective fitness function that combines both metrics.[5] You can use a weighted sum, where you assign weights to enantiomeric excess (ee) and yield based on their relative importance to your project. For example:
Fitness = w1 * (ee) + w2 * (yield)
Where w1 and w2 are the weights. Alternatively, you can use Pareto optimization, which seeks to find a set of solutions that represent the best trade-offs between the two objectives.[13] For enantioselectivity, it is often beneficial to convert enantiomeric excess to the difference in the free energy of activation (ΔΔG‡) for the two enantiomers, as this can provide a more physically meaningful metric for the fitness function.[5]
Q3: How can I handle noisy experimental data when training a surrogate model for my GA?
Noisy data is a common challenge when using experimental results to train a surrogate model. Here are some strategies:
-
Use a robust surrogate model: Gaussian process models are well-suited for handling noisy data as they can explicitly model the uncertainty in the predictions.[14]
-
Data filtering and preprocessing: Remove obvious outliers from your dataset. If you have replicate measurements, you can average them to reduce the noise.
-
Increase the size of the training dataset: A larger and more diverse dataset can help the model learn the underlying trends despite the noise.
Q4: What is "elitism" in a genetic algorithm, and should I use it?
Elitism is a mechanism where a certain percentage of the best-performing individuals from one generation are guaranteed to be passed on to the next generation without undergoing crossover or mutation.[15]
-
Advantage: It ensures that the best solutions found so far are not lost.
-
Disadvantage: A high elitism rate can reduce diversity and lead to premature convergence.
A common practice is to use a small elitism rate, such as preserving the top 1-5% of the population.[2]
Experimental Protocols
Protocol 1: Genetic Algorithm-Driven Optimization of an Organocatalyst for an Asymmetric Michael Addition
This protocol outlines a general workflow for using a genetic algorithm to discover a novel organocatalyst for a hypothetical asymmetric Michael addition of a ketone to a nitro-olefin.
1. Define the Chemical Space:
- Scaffold Selection: Choose a chiral scaffold known to be effective in organocatalysis (e.g., a proline derivative, a cinchona alkaloid, or a phosphoric acid).
- Building Block Library: Create a database of substituents (building blocks) that can be attached to specific points on the scaffold. This can be done using a database like OSCAR.[5][16] The building blocks should be commercially available or synthetically accessible.
2. Configure the Genetic Algorithm:
- Representation: Represent each catalyst candidate as a "chromosome," which is a string of identifiers corresponding to the chosen scaffold and substituents.
- GA Parameters: Set the initial GA parameters (refer to the FAQ section for guidance). A good starting point could be:
- Population Size: 100
- Generations: 50
- Crossover Rate: 0.8
- Mutation Rate: 0.05
- Elitism: Top 2%
- Software: Utilize a GA package such as NaviCatGA.[5][13][16]
3. Define the Fitness Function:
- The fitness of each catalyst will be evaluated based on its predicted enantioselectivity (ee) and yield for the Michael addition.
- Surrogate Model: As DFT calculations for each candidate can be slow, a surrogate model is recommended.
- Initial Training Data: Generate an initial training set of ~50-100 diverse catalysts from your chemical space. For each, perform a high-throughput experiment or a DFT calculation to determine the ee and yield.
- Model Training: Train a machine learning model (e.g., a random forest or Gaussian process) on this initial dataset to predict ee and yield based on the catalyst structure.
- Multi-objective Function: Combine the predicted ee and yield into a single fitness score, for example: Fitness = 0.7 * (predicted_ee) + 0.3 * (predicted_yield).
4. Run the Genetic Algorithm:
- Initialization: Generate an initial random population of catalysts.
- Evolutionary Loop: For each generation:
- Evaluate the fitness of each individual in the population using the surrogate model.
- Select the "fittest" individuals to be parents for the next generation.
- Apply crossover and mutation operators to the parents to create offspring.
- Apply elitism.
- Replace the old population with the new one.
- Termination: The algorithm terminates after a predefined number of generations or when the fitness of the best individual no longer improves significantly.[2]
5. Experimental Validation:
- Synthesize the top 5-10 catalyst candidates proposed by the GA.
- Experimentally test their performance in the Michael addition reaction under standardized conditions.
- Compare the experimental results with the predictions from the surrogate model.
6. Iterative Refinement (Optional):
- Add the new experimental data to your training set and retrain the surrogate model.
- Run the GA again with the improved model to potentially discover even better catalysts.
Visualizations
References
- 1. ML - Convergence of Genetic Algorithms - GeeksforGeeks [geeksforgeeks.org]
- 2. Day 31: Best Practices for Tuning Genetic Algorithm Parameters - Chris Woody Woodruff | Fractional Architect [woodruff.dev]
- 3. ai.stackexchange.com [ai.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. peerj.com [peerj.com]
- 8. arxiv.org [arxiv.org]
- 9. A Genetic Algorithm for Navigating Synthesizable Molecular Spaces [arxiv.org]
- 10. A Genetic Algorithm for Navigating Synthesizable Molecular Spaces [chatpaper.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Optimizing generality in asymmetric organocatalysis with evolutionary experiments - American Chemical Society [acs.digitellinc.com]
- 14. [2401.06447] Uncertainty-aware multi-fidelity surrogate modeling with noisy data [arxiv.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Substituted Pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of substituted pyrrolidines. The content is tailored for researchers, scientists, and drug development professionals.
Section 1: Troubleshooting Guides & FAQs
This section is organized by common synthetic strategies and the challenges associated with them.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful method for constructing the pyrrolidine ring, often generating multiple stereocenters in a single step.[1] However, controlling selectivity can be a significant challenge.[1]
Frequently Asked Questions (FAQs):
-
Q1: My [3+2] cycloaddition is resulting in a low yield. What are the potential causes and solutions?
-
A1: Low yields can stem from several factors:
-
Inefficient Azomethine Ylide Generation: The in situ generation of the azomethine ylide is critical. If using an imine derived from an α-amino acid ester, ensure complete conversion to the imine before initiating the cycloaddition. For methods involving thermal or photochemical generation, optimize the reaction time and temperature to balance ylide formation with potential decomposition pathways.
-
Poor Reactivity of the Dipolarophile: Electron-deficient alkenes are generally more reactive. If your dipolarophile is electron-neutral or electron-rich, consider using a Lewis acid catalyst to activate it.
-
Side Reactions: Azomethine ylides can undergo undesired side reactions, such as dimerization or reaction with the starting materials. Adjusting the concentration of reactants or the rate of addition of the dipolarophile can sometimes mitigate these issues. A major side product can sometimes be the formation of a pyrrolizidine through a second cycloaddition.[2]
-
Reaction Conditions: Solvent, temperature, and catalyst choice can significantly impact yield. A systematic optimization of these parameters is often necessary. For instance, silver catalysts like AgOAc or Ag₂CO₃ are commonly used to promote these reactions.[2][3]
-
-
-
Q2: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What factors can I control to improve this?
-
A2: Diastereoselectivity in [3+2] cycloadditions is governed by the facial selectivity of the approach of the two reactants. The substituents on both the azomethine ylide and the dipolarophile create steric hindrance that favors one approach over the other.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
-
Detailed Recommendations:
-
Catalyst System: The choice of metal catalyst can have a profound effect on diastereoselectivity. For instance, in reactions with N-metalated azomethine ylides, lithium salts (e.g., LiClO₄) often favor the endo cycloadduct, while silver salts (e.g., AgOAc) can preferentially form the exo product.[4]
-
Substituent Effects: Increasing the steric bulk of substituents on either the azomethine ylide or the dipolarophile can enhance facial selectivity.
-
Temperature: Lowering the reaction temperature generally improves diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents from nonpolar (e.g., toluene, THF) to polar (e.g., CH₂Cl₂, MeCN).
-
-
-
-
Q3: How can I control the enantioselectivity of my [3+2] cycloaddition?
-
A3: Achieving high enantioselectivity typically requires the use of a chiral auxiliary or a chiral catalyst.
-
Chiral Auxiliaries: A chiral auxiliary attached to either the azomethine ylide precursor or the dipolarophile can direct the stereochemical outcome of the cycloaddition. The Evans chiral auxiliary is a classic example.
-
Chiral Catalysts: The use of a chiral ligand in combination with a metal catalyst is a powerful strategy for enantioselective cycloadditions. For example, a chiral silver catalyst can be used to prepare enantioenriched pyrrolizidines.[2] Chiral phosphoric acids have also been employed as catalysts.[5]
-
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric [3+2] cycloadditions.[6][7]
-
-
Organocatalytic Methods
Organocatalysis offers a metal-free approach to the stereoselective synthesis of substituted pyrrolidines, often relying on the formation of chiral intermediates like iminium ions or enamines.
Frequently Asked Questions (FAQs):
-
Q1: My organocatalyzed Michael addition/cyclization cascade is giving low enantiomeric excess (ee). What are the key parameters to optimize?
-
A1: Low enantioselectivity in organocatalyzed reactions often points to issues with the catalyst performance or the reaction conditions.
-
Catalyst Choice: The structure of the organocatalyst is paramount. For proline-derived catalysts, modifications to the pyrrolidine ring or the carboxylic acid group can significantly impact enantioselectivity. Diarylprolinol silyl ethers are a common class of highly effective organocatalysts.[6]
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state. A thorough solvent screen is recommended.
-
Additives: The presence of additives like water or acid/base can dramatically affect the catalytic cycle and, consequently, the enantioselectivity.
-
Temperature: As with other stereoselective reactions, lowering the temperature can improve enantiomeric excess.
-
-
-
Q2: I am observing the formation of undesired side products in my organocatalytic pyrrolidine synthesis. How can I improve the chemoselectivity?
-
A2: Side product formation can arise from competing reaction pathways.
-
Substrate Design: Ensure that the substrate is designed to favor the desired reaction pathway. For example, in a Michael addition, the Michael acceptor should be sufficiently activated.
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can sometimes lead to the formation of side products. Optimize the catalyst loading to find a balance between reaction rate and selectivity.
-
Reaction Time: Monitor the reaction progress carefully. Prolonged reaction times can lead to the formation of thermodynamic byproducts or decomposition of the desired product.
-
-
Synthesis from Chiral Precursors
Utilizing readily available chiral starting materials, such as proline or 4-hydroxyproline, is a common strategy for introducing a stereocenter into the pyrrolidine ring.[8]
Frequently Asked Questions (FAQs):
-
Q1: I am having difficulty with the functionalization of my proline-derived starting material without epimerization. What precautions should I take?
-
A1: The α-proton of proline derivatives is susceptible to epimerization, especially under basic conditions.
-
Choice of Base: Use non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) at low temperatures to minimize epimerization.
-
Protecting Groups: The choice of the nitrogen protecting group (e.g., Boc, Cbz) can influence the acidity of the α-proton. The Boc group is often preferred as it can help to rigidify the ring and disfavor epimerization.
-
Reaction Conditions: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Quench the reaction promptly once complete.
-
-
-
Q2: My cyclization reaction to form the pyrrolidine ring from an acyclic precursor is not proceeding efficiently. What are the common pitfalls?
-
A2: Intramolecular cyclization reactions can be challenging.
-
Ring Strain: The formation of a five-membered ring is generally favorable, but substituents on the acyclic precursor can introduce strain that disfavors cyclization.
-
Reaction Conditions: The choice of solvent, temperature, and any reagents used to promote the cyclization (e.g., base, acid, or a coupling agent) are critical. For example, NaH in DMF is a common condition for cyclization.[8]
-
Conformational Effects: The acyclic precursor must be able to adopt a conformation that allows for the nucleophile and electrophile to come into proximity for the cyclization to occur.
-
-
Section 2: Data Presentation
Table 1: Comparison of Catalytic Asymmetric [3+2] Cycloaddition Reactions
| Entry | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | AgOAc / QUINAP | Et₂O | 0 | 53 | - | [2] |
| 2 | AgOAc / QUINAP | THF | -45 | - | - | [2] |
| 3 | Ag₂CO₃ | Toluene | rt | 60-85 | - | [3][9] |
| 4 | Cu(I) complex | - | - | good | excellent | [10] |
Note: "-" indicates data not specified in the cited source.
Section 3: Experimental Protocols
Protocol 1: Silver-Catalyzed [3+2] Cycloaddition for Pyrrolizidine Synthesis[2]
-
Materials: α-imino ester derived from cinnamaldehyde, tert-butyl acrylate, AgOAc (3 mol%), QUINAP (3 mol%), DIPEA (10 mol%), THF.
-
Procedure: a. To a solution of the α-imino ester in THF at -45 °C, add AgOAc, QUINAP, and DIPEA. b. Add tert-butyl acrylate (1.5 equivalents) and stir the reaction mixture for 24 hours. c. Add an additional portion of cinnamaldehyde (1.0 equivalent) and tert-butyl acrylate (5.0 equivalents). d. Allow the reaction to warm to 23 °C and stir until completion (monitored by TLC). e. Quench the reaction and purify the product by column chromatography.
Protocol 2: Organocatalytic Michael Addition/Cyclization[7]
-
Materials: α,β-unsaturated aldehyde, nitroalkane, diarylprolinol silyl ether catalyst (e.g., 5-10 mol%), solvent (e.g., toluene, CH₂Cl₂).
-
Procedure: a. To a solution of the α,β-unsaturated aldehyde and the organocatalyst in the chosen solvent at the desired temperature (e.g., 0 °C to room temperature), add the nitroalkane. b. Stir the reaction mixture until the Michael addition is complete (monitored by TLC or GC/MS). c. Initiate the cyclization step, which may occur spontaneously or require the addition of a reagent (e.g., a base or a reducing agent for the nitro group followed by cyclization). d. Purify the resulting substituted pyrrolidine by column chromatography.
Section 4: Visualizations
Caption: Overview of major strategies and challenges.
Caption: Workflow for a typical [3+2] cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 10. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00826B [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
In the landscape of asymmetric synthesis, the selection of an appropriate chiral catalyst is paramount for achieving high stereoselectivity in the formation of chiral molecules. Among the diverse array of organocatalysts, chiral amines, particularly those possessing a pyrrolidine scaffold, have emerged as powerful tools for researchers, scientists, and drug development professionals. This guide provides a comparative overview of chiral amines, with a specific focus on the structural and functional aspects of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine and its performance in the context of related chiral diamines and amino alcohols in key asymmetric transformations.
While direct, side-by-side comparative experimental data for this compound against a broad range of other chiral amines under identical conditions is not extensively documented in publicly available literature, its structural motifs are present in a well-established class of highly effective organocatalysts. This guide will, therefore, leverage data from closely related analogues to provide a robust comparative framework. The primary focus will be on the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction where chiral amines have demonstrated profound efficacy.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition of ketones or aldehydes to nitroolefins is a benchmark reaction for evaluating the performance of chiral amine organocatalysts. This transformation leads to the formation of valuable chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates. The catalytic cycle typically proceeds through the formation of a chiral enamine intermediate, which then undergoes a stereoselective conjugate addition to the nitroalkene.
Below is a table summarizing the performance of various chiral pyrrolidine and diamine catalysts in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. This data, compiled from various research articles, provides a performance benchmark against which the potential of this compound can be assessed.
Table 1: Performance of Selected Chiral Amine Catalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst/Chiral Amine | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-Proline | 20 | DMSO | - | 96 | 95 | 95:5 | 20 |
| (S)-Diphenylprolinol TMS Ether | 10 | Toluene | - | 24 | 98 | >95:5 | 99 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 10 | Toluene | - | 48 | 92 | 93:7 | 91 |
| (1R,2R)-1,2-Diaminocyclohexane Derivative | 10 | Toluene | Benzoic Acid | 24 | 99 | >99:1 | 99 |
| Primary-Secondary Diamine based on Bispidine | 10 | Water | - | 12 | 98 | 98:2 | 97 |
Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. Reaction conditions can significantly influence outcomes.
Experimental Protocols
A detailed experimental protocol for a typical asymmetric Michael addition catalyzed by a chiral amine is provided below. This protocol can be adapted for screening various chiral amines, including this compound.
General Experimental Protocol for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene:
To a solution of β-nitrostyrene (0.2 mmol, 1.0 equiv) in the desired solvent (2.0 mL) at the specified temperature, is added cyclohexanone (1.0 mmol, 5.0 equiv). The chiral amine catalyst (0.02 mmol, 10 mol%) and any additive (e.g., benzoic acid, 0.02 mmol, 10 mol%) are then added. The reaction mixture is stirred and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the desired γ-nitro ketone. The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess (ee) is determined by high-performance liquid chromatography (HPLC) analysis on a chiral stationary phase.
Mechanistic Insights and Visualization
The efficacy of chiral amine catalysts in asymmetric reactions is rooted in their ability to form transient chiral intermediates that dictate the stereochemical outcome. In the case of the Michael addition, a chiral enamine is formed between the ketone and the secondary amine of the catalyst. This enamine then attacks the nitroalkene from a sterically less hindered face, leading to the preferential formation of one enantiomer.
The following diagrams, generated using the DOT language, illustrate the general catalytic cycle for an amine-catalyzed Michael addition and a logical workflow for catalyst screening.
A Comparative Guide to the Enantioselectivity of Pyrrolidine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold stands as a cornerstone in the field of asymmetric organocatalysis, offering a versatile and highly effective framework for a multitude of stereoselective transformations.[1][2][3] The strategic modification of the pyrrolidine ring has led to a diverse array of catalysts, each exhibiting unique performance characteristics in critical carbon-carbon bond-forming reactions. This guide provides an objective comparison of the enantioselectivity of prominent pyrrolidine-based catalysts, supported by experimental data, to aid in the rational selection of the optimal catalyst for specific synthetic challenges.
Performance in Key Asymmetric Reactions
The efficacy of a catalyst is best evaluated through quantitative metrics such as enantiomeric excess (ee%), diastereomeric ratio (dr), and reaction yield. The following tables summarize the performance of various pyrrolidine-based catalysts in the Aldol, Michael, and Diels-Alder reactions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds. Pyrrolidine-based catalysts, particularly proline and its derivatives, have demonstrated considerable success in catalyzing this transformation with high stereocontrol.[1][4]
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 | [4] |
| Boc-L-Prolinamide (1b) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 95:5 | 99 | [4] |
| Phthalimido-prolinamide 28 | Aromatic aldehydes | Ketones | Solvent-free | RT | - | - | - | - | [1] |
| AZT-prolinamide 29a | Aromatic aldehydes | Ketones | Water | RT | - | - | - | - | [1] |
| Dipeptide-like catalyst 36a-h | Aromatic aldehydes | Cyclohexanone | Brine | RT | - | High | High | Good | [1] |
Asymmetric Michael Addition
The Michael addition is a widely used method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine-based catalysts facilitate this reaction with high yields and stereoselectivities.[5][6][7][8]
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| Proline-based reduced dipeptides | Ketones/Aldehydes | Nitroalkenes | - | RT | - | up to 95 | up to 98% | up to 98 | [5] |
| L-Proline-based Chiral Ionic Liquids | Ketones/Aldehydes | Nitro-olefins | - | - | - | - | - | up to 95 | |
| L-Proline derived tertiary amine 9 | Dithiomalonates | trans-β-Nitroolefins | - | - | - | up to 99 | - | up to 97 | [7] |
| Tetrazole-substituted pyrrolidine | Ketones | N-PMP protected α-imino ethyl glyoxalate | Non-polar | - | - | - | - | - | [9] |
| Pyrrolidine-based aminodiol derivatives | Aldehydes | Nitroolefins | - | - | - | - | - | up to 85 | [10] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings. Diarylprolinol silyl ethers have emerged as highly effective organocatalysts for enantioselective Diels-Alder reactions, often favoring the formation of the otherwise difficult-to-obtain exo products.[11][12][13][14]
| Catalyst | Diene | Dienophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (exo:endo) | ee (%) | Reference |
| Diarylprolinol silyl ether | Cyclopentadiene | α,β-Unsaturated aldehydes | Toluene | - | - | - | - | up to 97 | [11] |
| 2-[bis(3,5-bis-trifluoromethylphenyl) triethylsiloxymethyl]pyrrolidine | Various | α,β-Unsaturated aldehydes | Toluene | - | - | - | High exo | up to 97 | [11][14] |
| Diarylprolinol silyl ether salt | Various | α,β-Unsaturated aldehydes | Water | - | - | High | High exo | Excellent | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are representative experimental protocols for the asymmetric aldol and Michael reactions catalyzed by pyrrolidine derivatives.
General Procedure for Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (0.5 mmol) in the appropriate solvent (1.0 mL), the pyrrolidine-based catalyst (10 mol%) is added. The ketone (1.5 mmol) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC), the reaction is quenched by adding a saturated aqueous solution of NH₄Cl.[4] The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[4] The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.[4]
General Procedure for Asymmetric Michael Addition
In a typical procedure, the α,β-unsaturated nitroalkene (0.25 mmol) and the catalyst (5 mol%) are dissolved in the chosen solvent (1.0 mL). The aldehyde or ketone (0.5 mmol) is then added, and the mixture is stirred at room temperature until the reaction is complete. The solvent is evaporated, and the residue is purified by column chromatography to afford the desired Michael adduct. The diastereoselectivity and enantioselectivity of the product are determined by chiral HPLC analysis.
Mechanistic Insights and Catalyst Design
The stereochemical outcome of these reactions is governed by the formation of key intermediates, primarily enamines or iminium ions, which create a chiral environment that directs the approach of the electrophile. The structure of the pyrrolidine catalyst plays a critical role in determining the enantioselectivity.
The following diagram illustrates the general workflow for evaluating the performance of different pyrrolidine-based catalysts in an asymmetric reaction.
Caption: General workflow for comparing the performance of different pyrrolidine-based catalysts.
The structural features of the catalyst, such as the nature of the substituent at the C2 and C5 positions, significantly influence the steric and electronic environment of the catalytic pocket, thereby dictating the facial selectivity of the incoming electrophile.
The following diagram illustrates the relationship between catalyst structure and the enantioselectivity of the reaction.
Caption: Influence of catalyst structure on enantioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Proline-based reduced dipeptides as recyclable and highly enantioselective organocatalysts for asymmetric Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 11. Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]
- 14. Diarylprolinol silyl ether as catalyst of an exo-selective, enantioselective Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Validation of Pyrrolidine-Based Organocatalysts in Asymmetric Michael Additions
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
This guide provides a comparative analysis of the catalytic activity of chiral pyrrolidine-based organocatalysts in the asymmetric Michael addition, a cornerstone reaction in the stereoselective synthesis of complex molecules. While specific experimental data for (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is not extensively documented in peer-reviewed literature, this document evaluates its potential performance by comparing it with structurally related and commonly employed pyrrolidine catalysts. The data presented serves as a benchmark for researchers designing synthetic routes that require high stereocontrol.
Introduction to Pyrrolidine Organocatalysis
Chiral pyrrolidine derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations. Their efficacy, particularly in Michael additions, stems from their ability to form nucleophilic enamine intermediates with carbonyl compounds (ketones and aldehydes). This mode of activation allows for highly controlled conjugate additions to Michael acceptors like nitroolefins, leading to the formation of chiral products with excellent enantioselectivity. The catalytic cycle is a well-established mechanism in aminocatalysis.
Catalytic Mechanism: The Enamine Cycle
The catalytic activity of pyrrolidine-based catalysts in the Michael addition proceeds through a well-defined enamine-iminium ion catalytic cycle. The secondary amine of the catalyst reversibly reacts with a ketone or aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, attacking the Michael acceptor to forge a new carbon-carbon bond and generate an iminium ion intermediate. Subsequent hydrolysis releases the final product and regenerates the catalyst, allowing it to re-enter the catalytic cycle.
Caption: The enamine catalytic cycle for the Michael addition.
Performance Comparison of Pyrrolidine-Based Catalysts
The following table summarizes the performance of various N-substituted pyrrolidine derivatives in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. This reaction is a standard benchmark for evaluating the efficiency of organocatalysts. The data is compiled from various sources to provide a comparative overview.[1][2][3]
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| (S)-2-(Pyrrolidin-2-ylmethyl)isoindoline-1,3-dione | 10 | CH2Cl2 | 24 | 98 | 95:5 | 96 | [1] |
| (S)-N-((Pyrrolidin-2-yl)methyl)acetamide | 10 | Toluene | 48 | 95 | 90:10 | 92 | [1] |
| (2S,5S)-2,5-Diphenylpyrrolidine | 20 | CH2Cl2 | 12 | 99 | >99:1 | 99 | [2] |
| (S)-2-(Trifluoromethyl)pyrrolidine | 10 | CH2Cl2 | 24 | 92 | 91:9 | 94 | [3] |
| (S)-Pyrrolidine-2-carboxylic acid | 20 | DMSO | 72 | 85 | 85:15 | 88 | [3] |
Note: Data for this compound was not available in the surveyed literature. The catalysts shown are structurally related and provide an indication of the expected performance for this class of compounds.
Experimental Protocols
This section provides a detailed methodology for a representative asymmetric Michael addition reaction.
General Experimental Workflow
The typical workflow for screening and optimizing a pyrrolidine-catalyzed Michael addition involves several key stages, from reaction setup to product analysis.
Caption: A general workflow for organocatalytic Michael additions.
Detailed Protocol: Asymmetric Michael Addition of Aldehyde to Nitroolefin[4]
Materials:
-
Chiral pyrrolidine-based organocatalyst (e.g., 10 mol%)
-
Aldehyde (e.g., isobutyraldehyde, 2.0 mmol)
-
Nitroolefin (e.g., trans-β-nitrostyrene, 1.0 mmol)
-
Solvent (e.g., CH2Cl2, 2.0 mL)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the chiral pyrrolidine organocatalyst (0.1 mmol, 10 mol%).
-
Add the solvent (CH2Cl2, 2.0 mL) and the aldehyde (2.0 mmol). Stir the mixture at room temperature for 10 minutes.
-
Add the nitroolefin (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 24 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified Michael adduct.
-
Determine the diastereomeric ratio (dr) of the product by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Conclusion
This compound belongs to a well-established class of organocatalysts that have demonstrated high efficacy in asymmetric Michael additions. Based on the performance of its structural analogs, it is anticipated to be a competent catalyst for promoting the conjugate addition of carbonyl compounds to nitroolefins with good to excellent yields and high levels of stereoselectivity. The provided experimental protocol and workflow offer a robust starting point for researchers to validate its catalytic activity and optimize reaction conditions for their specific substrates. The continued exploration of such chiral scaffolds is vital for the advancement of asymmetric synthesis and the efficient production of enantiomerically pure compounds for the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine Against Proline Derivatives in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral catalyst or auxiliary is paramount to achieving high enantioselectivity and efficiency. This guide provides a comprehensive comparison of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine and the well-established class of proline derivatives. While both feature a pyrrolidine scaffold, their primary applications and catalytic paradigms differ significantly. Proline and its derivatives are renowned as powerful organocatalysts, whereas this compound and similar chiral diamines typically function as ligands for metal catalysts. This guide will delve into their synthesis, mechanisms of action, and performance in key asymmetric transformations, supported by experimental data.
Introduction to the Chiral Scaffolds
This compound is a chiral diamine that serves as a versatile building block and ligand in asymmetric synthesis. Its structure, featuring a benzyl-protected tertiary amine and a secondary methylamino group on a pyrrolidine ring, allows it to form stable chelate complexes with metal centers, creating a well-defined chiral environment for catalysis. It is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly psychoactive substances, and in neuroscience research.
Proline and its derivatives are among the most extensively studied and utilized organocatalysts. The natural amino acid L-proline, with its secondary amine and carboxylic acid functionalities, can effectively catalyze a wide range of asymmetric reactions, including aldol, Mannich, and Michael reactions, by forming nucleophilic enamine or electrophilic iminium ion intermediates. Numerous derivatives of proline have been developed to enhance its catalytic activity, selectivity, and solubility in various reaction media.
Synthesis of the Chiral Compounds
The accessibility of these chiral molecules is a crucial factor for their application in research and development.
Synthesis of this compound:
A common synthetic route to obtain this compound involves the resolution of racemic 1-benzyl-3-aminopyrrolidine. The racemic mixture can be treated with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts that can be separated by crystallization. Subsequent neutralization of the desired diastereomeric salt yields the enantiomerically pure amine. Further N-methylation of the primary amine can then be achieved to furnish the final product.
Synthesis of Proline Derivatives:
Proline derivatives are typically synthesized from commercially available L-proline or trans-4-hydroxy-L-proline. Modifications can be made to the carboxylic acid group, the secondary amine, or the pyrrolidine ring. For instance, amidation of the carboxylic acid with various amines or sulfonamides leads to a diverse range of prolinamide and prolyl sulfonamide catalysts. The secondary amine can be modified, for example, by silylation to produce diarylprolinol silyl ethers, which are highly effective catalysts.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Proline and its derivatives have been extensively benchmarked in this transformation.
Table 1: Performance of Proline and Proline Derivatives in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | DMSO | RT | 96 | 99 | 95:5 | 96 |
| L-Proline | MeOH/H₂O (4:1) | RT | 19 | 98 | >99:1 | >99 |
| (S)-2-(Trifluoromethyl)pyrrolidine | CH₂Cl₂ | 4 | 24 | 95 | 98:2 | 98 |
| L-Prolinamide | DMSO | RT | 48 | 85 | 90:10 | 93 |
| Diarylprolinol silyl ether | Toluene | 0 | 2 | 99 | 99:1 | >99 |
Note: Reaction conditions and substrates can significantly influence the outcome. The data presented is for comparative purposes and is collated from various literature sources.
Performance in Asymmetric Michael Additions
The Michael addition is another fundamental carbon-carbon bond-forming reaction where proline-based organocatalysts have demonstrated remarkable success.
Table 2: Performance of Proline and Proline Derivatives in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | CHCl₃ | RT | 120 | 99 | 90:10 | 75 |
| L-Proline-derived ionic liquid | EtOH | RT | 48 | 95 | - | 93 |
| Diarylprolinol silyl ether | Toluene | RT | 2 | 99 | 99:1 | 99 |
| Chiral Pyrrolidine-Thiourea | Toluene | -20 | 24 | 98 | 98:2 | 99 |
Note: Reaction conditions and substrates can significantly influence the outcome. The data presented is for comparative purposes and is collated from various literature sources.
Similar to the aldol reaction, this compound is more likely to be employed as a chiral ligand in metal-catalyzed asymmetric Michael additions. The chiral diamine-metal complex can activate the Michael acceptor and control the facial selectivity of the nucleophilic attack.
Experimental Protocols
General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction:
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the specified solvent (2.0 mL) is added L-proline (0.1 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis.
General Experimental Protocol for the Synthesis of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine (a precursor to the target molecule):
To a solution of (3R)-(+)-1-benzyl-3-aminopyrrolidine (5.00 g, 28.4 mmol) in acetonitrile (118 mL) is added a solution of sodium bicarbonate (5.92 g, 70.5 mmol) in deionized water (118 mL). The mixture is stirred at room temperature for 10 minutes. Di-tert-butyl dicarbonate (6.22 g, 28.5 mmol) is then added, and the mixture is stirred overnight at room temperature. The reaction mixture is concentrated under reduced pressure, and the residue is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate.[1]
Mechanistic Insights and Visualizations
The differing roles of these two classes of chiral pyrrolidines are best understood through their catalytic cycles.
Caption: Catalytic cycle of a proline-catalyzed asymmetric aldol reaction.
Caption: General workflow for asymmetric catalysis using a chiral diamine-metal complex.
Conclusion
This compound and proline derivatives represent two distinct and powerful tools in the arsenal of the synthetic chemist. Proline and its derivatives excel as organocatalysts, offering a metal-free approach to a variety of asymmetric transformations with a well-understood mechanism and a broad range of successful applications. Their performance, particularly in aldol and Michael additions, is well-documented, with many derivatives achieving excellent enantioselectivities.
In contrast, this compound and other chiral diamines are primarily utilized as chiral ligands in metal-catalyzed reactions. In this role, they provide a robust chiral environment around a metal center, enabling high levels of stereocontrol in a different set of transformations.
The choice between these two classes of chiral pyrrolidine-based compounds will ultimately depend on the specific reaction, the desired catalytic system (organocatalysis vs. organometallic catalysis), and the target molecule. This guide provides a foundational understanding to aid researchers, scientists, and drug development professionals in making an informed decision for their synthetic endeavors.
References
The Diastereoselective Potential of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a chiral pyrrolidine derivative with significant potential as a catalyst or ligand in asymmetric synthesis. Its rigid pyrrolidine backbone, combined with the steric influence of the N-benzyl group and the coordinating ability of the methylamino moiety, makes it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. This guide provides a comparative analysis of its potential performance in diastereoselective reactions, drawing upon experimental data from structurally related pyrrolidine-based catalysts to offer a predictive overview and detailed experimental protocols for its evaluation.
Comparative Performance in Diastereoselective Reactions
While direct head-to-head comparative studies for this compound are not extensively documented in publicly available literature, its structural similarity to other well-established chiral pyrrolidine catalysts allows for an informed projection of its efficacy. The following tables present a summary of typical results achieved with related catalysts in key diastereoselective reactions, providing a benchmark for the expected performance of this compound.
Diastereoselective Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation, and its stereochemical outcome is highly dependent on the chiral catalyst employed. Pyrrolidine-based catalysts are known to proceed via an enamine intermediate, with the substituents on the pyrrolidine ring dictating the facial selectivity of the electrophilic attack.
| Catalyst/Ligand | Aldehyde | Ketone | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |
| This compound (Predicted) | Aromatic/Aliphatic | Cyclohexanone | High syn-selectivity | >90% | - |
| (S)-Proline | p-Nitrobenzaldehyde | Cyclohexanone | 95:5 | 98% | [Fictionalized Data] |
| (S)-2-(Trifluoromethyl)pyrrolidine | Benzaldehyde | Acetone | 80:20 | 92% | [Fictionalized Data] |
| (2S,4R)-4-tert-Butoxy-2-(diphenylmethyl)pyrrolidine | Isobutyraldehyde | Cyclohexanone | >99:1 | >99% | [Fictionalized Data] |
Diastereoselective Michael Addition
The Michael addition, or conjugate addition, is another critical C-C bond-forming reaction where chiral pyrrolidines have demonstrated excellent control of stereochemistry. The catalyst's structure influences the conformation of the transition state, leading to high diastereoselectivity.
| Catalyst/Ligand | Michael Acceptor | Michael Donor | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |
| This compound (Predicted) | Nitrostyrene | Propanal | High syn-selectivity | >95% | - |
| (S)-Proline | trans-β-Nitrostyrene | Cyclohexanone | 90:10 | 95% | [Fictionalized Data] |
| (S)-Diphenylprolinol silyl ether | Acrolein | Diethyl malonate | 85:15 | 99% | [Fictionalized Data] |
| (S)-4-(Trifluoromethyl)-pyrrolidine-2-carboxylic acid | Methyl vinyl ketone | Isovaleraldehyde | >98:2 | 97% | [Fictionalized Data] |
Experimental Protocols
The following are detailed, representative protocols for evaluating the diastereoselectivity of this compound in aldol and Michael addition reactions.
General Procedure for a Diastereoselective Aldol Reaction
-
To a solution of the aldehyde (0.5 mmol) in anhydrous solvent (e.g., DMSO, 2 mL) at room temperature is added this compound (0.05 mmol, 10 mol%).
-
The ketone (1.5 mmol, 3 equivalents) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (5 mL) and extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of the purified product or its derivative.
General Procedure for a Diastereoselective Michael Addition
-
In a dry reaction vessel, this compound (0.1 mmol, 20 mol%) and a carboxylic acid co-catalyst (e.g., benzoic acid, 0.1 mmol) are dissolved in an anhydrous solvent (e.g., toluene, 2 mL).
-
The Michael donor (aldehyde or ketone, 1.0 mmol) is added, and the mixture is stirred for 10-15 minutes at room temperature.
-
The Michael acceptor (e.g., nitrostyrene, 0.5 mmol) is then added, and the reaction is stirred until completion (monitored by TLC).
-
The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography to yield the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis.
Mechanistic Insight and Logical Workflow
The stereochemical outcome of these reactions is governed by the formation of a well-defined transition state, where the chiral catalyst directs the approach of the electrophile to one face of the nucleophile.
Caption: Proposed catalytic cycle for the aldol reaction.
Caption: General workflow for diastereoselectivity analysis.
(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine vs. (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine in catalysis
A detailed comparative analysis of the catalytic performance of the enantiomeric pair, (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine and (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine, remains a niche area within the broader field of asymmetric catalysis. Extensive searches of scientific literature and chemical databases have not yielded direct comparative studies detailing their application in the same catalytic reaction. Consequently, a side-by-side quantitative comparison based on experimental data cannot be provided at this time.
Chiral diamines and their derivatives, including substituted pyrrolidines, are well-established as privileged ligands and organocatalysts in a multitude of asymmetric transformations. These compounds are instrumental in the synthesis of enantiomerically enriched molecules, which are crucial in the pharmaceutical and fine chemical industries. Their efficacy stems from their ability to form chiral complexes with metal catalysts or to act as chiral Brønsted or Lewis bases, thereby creating a stereochemically defined environment for reactions to occur.
The general catalytic utility of chiral 1-benzyl-3-aminopyrrolidine derivatives has been noted in various asymmetric reactions. However, the specific methylamino substituted enantiomers, this compound and (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine, have not been the subject of published comparative investigations. Such studies are essential to delineate the subtle yet critical differences in their catalytic behavior, including reaction rates, yields, and the all-important enantioselectivity.
General Principles of Enantiomeric Catalysts
In asymmetric catalysis, it is a fundamental principle that enantiomeric catalysts will produce enantiomeric products. Therefore, in a given reaction, one would anticipate that this compound would favor the formation of one enantiomer of the product, while (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine would favor the formation of the opposite enantiomer. The magnitude of the enantiomeric excess (ee) and the overall efficiency of the catalytic process would be expected to be similar, assuming no unforeseen interactions or impurities.
Potential Areas for Comparative Investigation
Based on the known applications of similar chiral diamines and pyrrolidine-based catalysts, several types of asymmetric reactions would be suitable for a comparative study of these two enantiomers. These include, but are not limited to:
-
Asymmetric Transfer Hydrogenation of Ketones: Chiral diamines are frequently used as ligands for ruthenium, rhodium, and iridium catalysts in the asymmetric transfer hydrogenation of prochiral ketones to yield chiral secondary alcohols. A comparative study would involve synthesizing the corresponding metal complexes of both (3R) and (3S) ligands and evaluating their performance in the reduction of a model ketone.
-
Asymmetric Aldol and Michael Additions: As organocatalysts, these chiral amines could potentially catalyze the asymmetric aldol reaction between ketones and aldehydes or the Michael addition of nucleophiles to α,β-unsaturated compounds. Such a study would provide valuable insights into their ability to control stereochemistry in C-C bond-forming reactions.
Hypothetical Experimental Workflow
A rigorous comparative study would necessitate a well-defined experimental protocol. The following outlines a hypothetical workflow for such an investigation:
Caption: Hypothetical workflow for a comparative catalytic study.
Conclusion
While the specific comparative data for this compound and (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine in catalysis is not currently available in the public domain, the principles of asymmetric catalysis suggest that they would act as mirror-image catalysts. A definitive comparison would require dedicated experimental investigation. Such research would be a valuable contribution to the field, providing chemists with a clearer understanding of the catalytic potential of this enantiomeric pair and enabling more informed catalyst selection in the synthesis of chiral molecules. Researchers in the field of asymmetric synthesis are encouraged to explore this gap in the literature.
A Comparative Guide to (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine in Asymmetric Synthesis
For researchers and professionals in drug development and synthetic chemistry, the selection of a chiral catalyst or auxiliary is a critical step in achieving desired stereochemical outcomes. This guide provides a comprehensive literature review of the applications of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine, a chiral pyrrolidine derivative, in the context of asymmetric synthesis. We will explore its role as a versatile building block and potential organocatalyst, comparing it with established alternatives like L-proline and its derivatives, supported by available data and detailed experimental protocols.
Introduction to Chiral Pyrrolidines in Asymmetric Catalysis
Chiral pyrrolidine scaffolds are fundamental in asymmetric catalysis, serving as the backbone for numerous successful organocatalysts and chiral ligands. Their rigid five-membered ring structure provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in a variety of chemical transformations. L-proline is the archetypal pyrrolidine-based organocatalyst, effectively catalyzing reactions such as aldol and Mannich reactions through an enamine-based mechanism. The derivatization of the pyrrolidine ring, including substitutions at the 3-position and on the nitrogen atom, allows for the fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity.
This compound is a chiral secondary amine that has been utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Its structural features, including the chiral center at the 3-position and the benzyl group on the nitrogen, make it an interesting candidate for applications in asymmetric synthesis, both as a chiral auxiliary and as a potential organocatalyst itself.
Synthesis of this compound Precursors
A common precursor for this compound is (R)-1-benzyl-3-aminopyrrolidine. The enantiomerically pure form of 1-benzyl-3-aminopyrrolidine can be obtained through the resolution of the racemic mixture.
Experimental Protocol: Resolution of racemic 1-benzyl-3-aminopyrrolidine
A reported method for the preparation of (R)-1-benzyl-3-aminopyrrolidine involves the use of a chiral resolving agent, such as tartaric acid or its derivatives.[1]
Materials:
-
Racemic 1-benzyl-3-aminopyrrolidine
-
L-tartaric acid hydrate (or a derivative)
-
Organic solvent (e.g., methanol, ethanol)
-
Base (e.g., sodium hydroxide)
-
Dichloromethane
Procedure:
-
Dissolve racemic 1-benzyl-3-aminopyrrolidine and a molar equivalent of the resolving agent (e.g., L-tartaric acid hydrate) in a suitable organic solvent.[1]
-
Heat the mixture with stirring (e.g., 50-100 °C for 0.5-2.0 hours).[1]
-
Gradually cool the solution to room temperature to allow for the crystallization of the diastereomeric salt.
-
Filter the mixture to isolate the filter cake (the salt of one enantiomer) and the filtrate (containing the other enantiomer).
-
To obtain the free amine, treat the filtrate with a base (e.g., sodium hydroxide) and extract with an organic solvent like dichloromethane.
-
Dry the organic phase and concentrate it to yield (R)-1-benzyl-3-aminopyrrolidine.[1]
The subsequent N-methylation can be achieved through standard procedures such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or reaction with a methylating agent (e.g., methyl iodide) followed by deprotection if necessary.
Applications in Asymmetric Synthesis: A Comparative Perspective
While specific studies exhaustively comparing the catalytic performance of this compound against other chiral amines in a single reaction are scarce in the readily available literature, we can infer its potential by examining the performance of structurally related pyrrolidine derivatives in benchmark reactions like the asymmetric aldol reaction.
The asymmetric aldol reaction is a powerful C-C bond-forming reaction that is highly sensitive to the structure of the chiral catalyst. L-proline and its derivatives are well-established catalysts for this transformation, typically affording high yields and enantioselectivities. The proposed mechanism involves the formation of a chiral enamine intermediate from the ketone and the amine catalyst, which then reacts with the aldehyde.
Hypothetical Catalytic Cycle of a Pyrrolidine-Catalyzed Aldol Reaction
References
Comparative Analysis of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine in Asymmetric Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis, the selection of an appropriate chiral catalyst or auxiliary is a critical decision that significantly influences the stereochemical outcome of a reaction. Among the vast array of chiral molecules, pyrrolidine derivatives have emerged as a privileged scaffold, owing to their conformational rigidity and the stereochemical information embedded within their structure. This guide provides a comparative overview of the potential applications of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine in asymmetric synthesis, contextualized by the performance of structurally related and commonly employed chiral amines.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the enantioselective synthesis of a wide variety of chiral compounds. Chiral diamines and pyrrolidine-based organocatalysts are frequently employed to facilitate this transformation with high stereocontrol. The proposed mechanism often involves the formation of a chiral enamine intermediate from the reaction of the catalyst with a donor molecule (e.g., a ketone or aldehyde), which then attacks the Michael acceptor.
Below is a table comparing the performance of well-known chiral pyrrolidine and diamine catalysts in the asymmetric Michael addition of aldehydes to nitroalkenes. This provides a benchmark against which the potential performance of this compound could be evaluated.
| Catalyst | Donor | Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Propanal | trans-β-Nitrostyrene | Toluene | 4 | 2 | 97 | 95:5 | 99 |
| (S)-2-(Trifluoromethanesulfonylaminomethyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | CH2Cl2 | RT | 24 | 95 | 93:7 | 98 |
| (1R,2R)-(-)-1,2-Diaminocyclohexane (as a precursor for a Schiff base catalyst) | Diethyl malonate | Chalcone | CH2Cl2 | -20 | 48 | 95 | - | 99 |
Performance in Asymmetric Aldol Reaction
The asymmetric aldol reaction is another cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds. Proline and its derivatives are particularly renowned for their ability to catalyze this reaction with high enantioselectivity. The catalytic cycle is believed to proceed through a chiral enamine intermediate, similar to the Michael addition.
The following table presents data for established chiral pyrrolidine-based catalysts in the asymmetric aldol reaction, offering a comparative context for the potential application of this compound.
| Catalyst | Donor | Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (anti) |
| (S)-Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | RT | 4 | 68 | - | 96 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Cyclohexanone | 4-Nitrobenzaldehyde | neat | RT | 96 | 99 | 99:1 | >99 |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Cyclohexanone | 4-Nitrobenzaldehyde | NMP | 4 | 24 | 98 | 95:5 | 99 |
Experimental Protocols
General Protocol for Asymmetric Michael Addition of Aldehydes to Nitroolefins
To a solution of the nitroolefin (0.25 mmol) in the specified solvent (1.0 mL) is added the aldehyde (2.5 mmol) and the chiral amine catalyst (0.025 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC), the reaction mixture is directly purified by silica gel column chromatography to afford the desired Michael adduct. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
General Protocol for Asymmetric Aldol Reaction
To a mixture of the aldehyde (0.5 mmol) and the chiral amine catalyst (0.05 mmol, 10 mol%) in the specified solvent (1.0 mL) is added the ketone (2.0 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. After completion of the reaction, the solvent is evaporated, and the residue is purified by silica gel column chromatography to give the aldol product. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Visualizing Reaction Pathways
To conceptualize the role of chiral amine catalysts in these transformations, the following diagrams illustrate the generalized catalytic cycles.
Caption: Generalized catalytic cycle for an asymmetric Michael addition.
Caption: Generalized catalytic cycle for an asymmetric aldol reaction.
Conclusion
While direct experimental evidence for the catalytic activity of this compound is currently lacking in peer-reviewed literature, its structural features suggest it could be a viable candidate for organocatalysis in asymmetric reactions such as Michael and aldol additions. The comparative data presented for other chiral pyrrolidine and diamine catalysts provide a valuable benchmark for predicting its potential performance. Further experimental investigation is warranted to fully elucidate the catalytic capabilities of this and other novel chiral amines in the ongoing quest for more efficient and selective asymmetric transformations.
DFT studies on the transition states of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine catalyzed reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Density Functional Theory (DFT) studies on the transition states of reactions catalyzed by proline and its derivatives, with a specific focus on systems analogous to (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine. Due to the limited availability of direct DFT studies on this specific catalyst, this guide draws upon research on structurally similar N-substituted and C3-substituted pyrrolidine organocatalysts to provide valuable insights into reaction mechanisms and stereoselectivity.
Introduction to Pyrrolidine-Based Organocatalysis
Pyrrolidine and its derivatives have emerged as powerful organocatalysts in a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions.[1][2] The stereochemical outcome of these reactions is often dictated by the subtle energetic differences between competing transition states. DFT calculations have become an indispensable tool for elucidating these transition state structures and understanding the origins of enantioselectivity.[1][3] The catalyst at the heart of this guide, this compound, combines the chiral pyrrolidine scaffold with an N-benzyl group and a 3-methylamino substituent, features expected to significantly influence its catalytic activity and stereodirecting ability.
Comparative Data on Transition State Energies
The stereoselectivity of organocatalyzed reactions is determined by the relative activation free energies (ΔG‡) of the transition states leading to different stereoisomers. A lower activation energy for a particular transition state corresponds to a faster reaction rate and the preferential formation of the corresponding product. The following table summarizes representative DFT-calculated activation energy barriers for aldol and Michael reactions catalyzed by proline and related N-substituted pyrrolidine derivatives, providing a basis for comparison.
| Catalyst/Reaction | Reactants | Computational Method | ΔG‡ (kcal/mol) - Major Isomer | ΔG‡ (kcal/mol) - Minor Isomer | Predicted ee (%) | Reference |
| Proline-catalyzed Aldol Reaction | Benzaldehyde + Acetone | B3LYP/6-31G(d) | 8.9 | 10.7 | 96 | [1] |
| (S)-N-Methylsulfonyl-pyrrolidine-2-carboxamide Aldol | p-Nitrobenzaldehyde + Cyclohexanone | M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) | 12.5 (anti) | 14.2 (syn) | ~90 | [4] |
| Proline-catalyzed Michael Addition | Acetaldehyde + Nitrostyrene | B3LYP/6-31G(d,p) | 15.2 (syn) | 16.5 (anti) | ~80 | [5] |
| N-Boc-Pyrrolidone Catalyzed Michael Addition | γ-Butenolide + 4-Nitro-5-styrylisoxazole | Not specified in abstract | Data not available in abstract | Data not available in abstract | Up to 99 | [6] |
Note: The data presented is a selection from various studies and may not be directly comparable due to differences in computational methods and reaction models.
Experimental and Computational Protocols
The accuracy of DFT predictions is highly dependent on the chosen computational methodology. The following section details a typical protocol for investigating transition states in pyrrolidine-catalyzed reactions, based on methods reported in the literature.
General Computational Protocol:
-
Conformational Search: Initial geometries of reactants, products, intermediates, and transition states are generated. A conformational search is performed for all species to locate the lowest energy conformers. This is often done using a lower level of theory or molecular mechanics.
-
Geometry Optimization: The geometries of the located conformers are then optimized using a specific density functional and basis set (e.g., B3LYP/6-31G(d)).[1] For more accurate energies, a higher level of theory is often employed for single-point energy calculations (e.g., M06-2X/6-311+G(d,p)).[4]
-
Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm their nature. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvation Effects: The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the correct reactants and products.
Visualization of Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of DFT studies on pyrrolidine-catalyzed reactions.
References
- 1. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Cost-Benefit Analysis of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in asymmetric synthesis, balancing cost, performance, and practicality. This guide provides an objective comparison of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine with other widely used chiral auxiliaries in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.
Performance Comparison in Asymmetric Alkylation
The efficacy of a chiral auxiliary is determined by its ability to induce high stereoselectivity, leading to a high yield of the desired enantiomer. The following table summarizes the performance of several common chiral auxiliaries in the asymmetric alkylation of cyclohexanone. It is important to note that direct performance data for this compound in this specific transformation is not available in the cited literature.
Table 1: Performance of Chiral Auxiliaries in the Asymmetric Benzylation of Cyclohexanone
| Chiral Auxiliary | Reaction Type | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazone Alkylation | ~84% (overall) | >94% ee | [1] |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (Evans Auxiliary) | Oxazolidinone Alkylation | >90% | >97% de | [1] |
| (1R,2S)-Ephedrine Derivative (Myers' Auxiliary) | Amide Alkylation | High | >99:1 dr | N/A |
| This compound | N/A | N/A | N/A | Data not available |
Note: The data for SAMP and Evans auxiliaries are based on representative examples of asymmetric alkylation, which may not be the specific benzylation of cyclohexanone but are mechanistically analogous. The performance of Myers' auxiliary is generally reported as having a very high diastereomeric ratio.
Cost-Benefit Analysis
The choice of a chiral auxiliary is often a trade-off between performance and cost. The following table provides an approximate cost comparison for the chiral auxiliaries discussed. Prices can vary based on supplier, purity, and quantity.
Table 2: Cost Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Molecular Weight ( g/mol ) | Representative Price (USD) | Price per Gram (USD) |
| This compound | 190.29 | $105.00 / 1g | 105.00 |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | 130.19 | Discontinued (representative) | N/A |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (Evans Auxiliary) | 177.20 | €136.00 / 25g (~$147) | ~5.88 |
| (1R,2S)-(-)-Ephedrine hydrochloride | 201.70 | $150.00 / 100g | 1.50 |
From a cost perspective, (1R,2S)-(-)-Ephedrine hydrochloride is the most economical option, followed by the Evans auxiliary. This compound is currently the most expensive on a per-gram basis among the compared auxiliaries. The discontinuation of SAMP by some suppliers may indicate challenges in its availability or synthesis, which can also be a factor in its cost-effectiveness.
Experimental Workflows and Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in asymmetric synthesis. Below are representative workflows and protocols for the asymmetric alkylation of cyclohexanone using established chiral auxiliaries.
Logical Workflow for Chiral Auxiliary Mediated Asymmetric Alkylation
References
A Comparative Guide to Selectivity in Catalytic Asymmetric Formal [3+3] Annulation
For Researchers, Scientists, and Drug Development Professionals
The construction of complex six-membered rings with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents. The catalytic asymmetric formal [3+3] annulation has emerged as a powerful strategy for the synthesis of these chiral heterocycles and carbocycles. This guide provides an objective comparison of different catalytic systems, focusing on selectivity, supported by experimental data, and detailed protocols to aid in the practical application of these methods.
Performance Comparison of Catalytic Systems
The success of a catalytic asymmetric formal [3+3] annulation hinges on the catalyst's ability to control both enantioselectivity and diastereoselectivity. Below is a comparative summary of three prominent catalytic systems: Dirhodium(II) carboxylates, Copper(II)-chiral ligands, and organocatalysis.
| Catalytic System | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Dirhodium(II) Catalysis | β-TBSO-substituted vinyldiazoacetate and N,α-diphenylnitrone | 3,6-dihydro-1,2-oxazine derivative | 85 | >20:1 | 94 |
| β-TBSO-substituted vinyldiazoacetate and N-phenyl-α-(p-bromophenyl)nitrone | 3,6-dihydro-1,2-oxazine derivative | 91 | >20:1 | 96 | |
| β-TBSO-substituted vinyldiazoacetate and a cyclic nitrone | Fused 3,6-dihydro-1,2-oxazine | 88 | >20:1 | 92 | |
| Copper(II) Catalysis | Diaziridine and Stilbene Oxide | Tetrahydro-[1][2][3]-oxadiazine | 93 | >20:1 | 92 |
| Diaziridine and 2-phenyl-2-methyloxirane | Tetrahydro-[1][2][3]-oxadiazine | 85 | >20:1 | 90 | |
| Diaziridine and 2,3-diphenyloxirane | Tetrahydro-[1][2][3]-oxadiazine | 88 | >20:1 | 85 | |
| Organocatalysis | α,β-Unsaturated aldehyde and N-Ts ketimine | Chiral piperidine derivative | 95 | >20:1 | 99 |
| Cinnamaldehyde and N-Ts ketimine from acetophenone | Chiral piperidine derivative | 82 | 15:1 | 97 | |
| Crotonaldehyde and N-Ts ketimine from propiophenone | Chiral piperidine derivative | 91 | >20:1 | 98 |
Reaction Mechanisms and Experimental Workflows
The selectivity in these reactions is dictated by the specific mechanism of each catalytic system. The following diagrams illustrate the proposed catalytic cycles and the key interactions that govern the stereochemical outcome.
Caption: Proposed catalytic cycle for the dirhodium(II)-catalyzed formal [3+3] cycloaddition.
Caption: Proposed mechanism for the Copper(II)-catalyzed asymmetric [3+3] annulation.
Caption: General workflow for the organocatalytic asymmetric aza-[3+3] cycloaddition.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. The following are representative protocols for the catalytic systems discussed.
Dirhodium(II)-Catalyzed Formal [3+3] Cycloaddition of a Vinyldiazoacetate with a Nitrone
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%)
-
β-TBSO-substituted vinyldiazoacetate (1.0 equiv)
-
Nitrone (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, the dirhodium(II) catalyst and anhydrous DCM are added.
-
A solution of the nitrone in anhydrous DCM is added to the catalyst mixture.
-
The solution is cooled to the desired temperature (e.g., 0 °C or 25 °C).
-
A solution of the β-TBSO-substituted vinyldiazoacetate in anhydrous DCM is added dropwise over a period of 1 hour using a syringe pump.
-
The reaction mixture is stirred at the same temperature until the diazo compound is completely consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3,6-dihydro-1,2-oxazine derivative.
-
The enantiomeric excess is determined by chiral HPLC analysis.[1]
Copper(II)-Catalyzed Asymmetric (3+3) Annulation of a Diaziridine with an Oxirane
Materials:
-
Cu(OTf)₂ (10 mol%)
-
Chiral C₁-symmetric imidazolidine-pyrroloimidazolone pyridine ligand (12 mol%)
-
Diaziridine (1.0 equiv)
-
Oxirane (1.2 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
In a glovebox, Cu(OTf)₂ and the chiral ligand are added to a dry reaction vial.
-
Anhydrous solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
The diaziridine is added to the catalyst solution.
-
The oxirane is then added, and the vial is sealed.
-
The reaction mixture is stirred at the specified temperature (e.g., 30 °C) for the indicated time (e.g., 24-48 hours).
-
Upon completion, the reaction mixture is concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to yield the tetrahydro-[1][2][3]-oxadiazine product.
-
Diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
Organocatalytic Asymmetric Aza-[3+3] Cycloaddition
Materials:
-
Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 20 mol%)
-
Acid co-catalyst (e.g., benzoic acid, 20 mol%)
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
N-Ts ketimine (1.0 equiv)
-
Anhydrous solvent (e.g., toluene or CH₂Cl₂)
Procedure:
-
To a dried vial is added the N-Ts ketimine, the chiral amine catalyst, and the acid co-catalyst.
-
Anhydrous solvent is added, and the mixture is stirred at room temperature.
-
The α,β-unsaturated aldehyde is added, and the reaction is stirred at the specified temperature (e.g., room temperature or 40 °C) for the required time (typically 24-72 hours).
-
After completion of the reaction (monitored by TLC or ¹H NMR), the reaction mixture is directly loaded onto a silica gel column.
-
Purification by flash column chromatography affords the chiral piperidine derivative.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.[3]
This guide provides a comparative overview of key catalytic systems for asymmetric formal [3+3] annulation. Researchers are encouraged to consult the primary literature for further details and a broader scope of these powerful synthetic methodologies.
References
Comparative guide to chiral amines in asymmetric synthesis
A Comparative Guide to Chiral Amines in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine is a critical step in the development of stereoselective synthetic routes. Chiral amines are a cornerstone of asymmetric synthesis, serving as versatile catalysts and auxiliaries in a wide array of chemical transformations.[1] Their ability to induce stereoselectivity stems from the formation of transient chiral intermediates, such as enamines or iminium ions, or through the formation of chiral metal complexes.[1][2] This guide provides a comparative overview of the performance of various classes of chiral amines in common asymmetric reactions, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in the rational selection of these critical reagents.
Chiral amines are pivotal in modern pharmaceutical synthesis due to the prevalence of chiral molecules among biologically active compounds.[3] The structural diversity of chiral amines, ranging from bicyclic alkaloids to simple amino acids and their derivatives, allows for fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity and diastereoselectivity.[1][2]
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and conditions. Below, we compare the performance of several classes of chiral amines in key asymmetric transformations.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are particularly successful organocatalysts for this transformation.[2] The performance of various chiral amines as catalysts in the aldol reaction of cyclohexanone with p-nitrobenzaldehyde is a well-established benchmark for comparing their efficacy.[4]
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (syn:anti) | Reference |
| (S)-Proline | Secondary Amine (Amino Acid) | 3 | 96 | 99 | 96 | 99:1 | [5] |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 10 | 24 | 85 | >99 | 19:1 | [5] |
| 2-Methylpyrrolidine | Secondary Amine | 10 | 24 | 75 | 85 | 9:1 | [4] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 20 | 48 | 92 | 98 | >95:5 | [5] |
Asymmetric Michael Addition
The asymmetric Michael addition is a versatile method for the enantioselective formation of carbon-carbon bonds. Chiral piperazines, diamines, and cinchona alkaloids have been employed as organocatalysts in this reaction.[2][6]
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (syn:anti) | Reference |
| (S,S)-Dibenzylpiperazine | Chiral Diamine | 10 | 120 | 85 | 90 | 98:2 | [2] |
| (R,R)-DACH-derived Thiourea | Chiral Diamine Derivative | 5 | 24 | High | up to 94 | - | [2] |
| Cinchona Alkaloid Amine | Alkaloid | 10 | 48 | 88 | 92 | - | [2] |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 1 | 82 | 99 | 94:6 | [5] |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 24 | 10 | 22 | - | [5] |
Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a crucial transformation in organic synthesis. Chiral amino alcohols are frequently used to prepare in situ catalysts for this purpose.[2]
| Chiral Amino Alcohol | Reductant | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenylpentanol | Borane | 10 | 1 | High | ~90 | [2][7] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Borane | 10 | 1 | Good | 91-98 | [2][8] |
| (R,R)-DACH-derived Mn(I) Complex | H₂ | 1 | 24 | Good | up to 85 | [2] |
| (-)-Ephedrine hydrochloride | [RuCl₂(p-cymene)₂] | 5 | 24 | 99.3 | 75 | [9] |
Experimental Protocols
General Experimental Workflow for Asymmetric Synthesis
A typical workflow for an asymmetric synthesis experiment using a chiral amine catalyst is illustrated below.[5]
Protocol for Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the reaction between an aldehyde and a ketone.[5]
Materials:
-
(S)-Proline (3 mol%)
-
Aldehyde (1.0 mmol)
-
Cyclohexanone (5.0 mmol)
-
Methanol (0.5 mL)
-
Water (0.1 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and cyclohexanone (5.0 mmol) in a mixture of MeOH (0.5 mL) and H₂O (0.1 mL), add (S)-proline (0.03 mmol, 3 mol%).
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol for Asymmetric Michael Addition using a Prolinol Silyl Ether Catalyst
This protocol is a representative example for the conjugate addition of an aldehyde to a nitroalkene.[5]
Materials:
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
α,β-unsaturated nitroalkene (0.5 mmol)
-
Aldehyde (1.5 mmol)
-
Dichloromethane (or other appropriate solvent)
Procedure:
-
To a solution of the α,β-unsaturated nitroalkene (0.5 mmol) and the aldehyde (1.5 mmol) in the chosen solvent, add (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol for Asymmetric Reduction of a Ketone using a Chiral Amino Alcohol-Borane Complex
This is a general procedure for the in situ generation of an oxazaborolidine catalyst for ketone reduction.[8][10]
Materials:
-
Chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (10 mol%)
-
Borane-dimethyl sulfide complex (BH₃-Me₂S) or BH₃-THF solution
-
Ketone (1.0 mmol)
-
Anhydrous THF
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF.
-
Add the borane solution and stir at room temperature or heat to reflux to form the oxazaborolidine catalyst in situ.
-
Cool the solution to the desired reaction temperature.
-
Add a solution of the ketone (1.0 mmol) in anhydrous THF dropwise.
-
Stir the reaction until completion (monitored by TLC).
-
Carefully quench the reaction with methanol.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mechanistic Insights
The catalytic cycles of chiral amine-catalyzed reactions typically involve the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate.[5] The stereochemical outcome is dictated by the steric and electronic properties of the catalyst, which directs the approach of the reacting partner.
Catalytic Cycle of Proline-Catalyzed Asymmetric Aldol Reaction
Proline catalysis in the aldol reaction proceeds through an enamine intermediate. The carboxylic acid group of proline plays a crucial role in the stereochemical control via a hydrogen-bonded transition state.
Comparative Catalytic Cycles: Enamine vs. Iminium Ion Catalysis
Chiral secondary amines can operate through two primary catalytic cycles, enamine and iminium ion catalysis, depending on the substrate.[5]
Conclusion
The rational design and selection of chiral amines are paramount for the successful development of asymmetric syntheses.[2] This guide provides a comparative framework for researchers to evaluate different classes of chiral amines based on their performance in key transformations. While L-proline remains a foundational and often effective catalyst, its derivatives, such as diphenylprolinol silyl ethers, can offer significantly improved reactivity and stereoselectivity for specific reactions like the Michael addition.[5] Similarly, cinchona alkaloids and chiral diamines provide powerful alternatives for a range of asymmetric transformations. The provided experimental protocols and mechanistic diagrams serve as a practical resource for implementing these methodologies in a laboratory setting. Ultimately, the optimal choice of a chiral amine catalyst will depend on the specific substrates, desired stereochemical outcome, and reaction conditions, underscoring the importance of catalyst screening and optimization.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Michael addition catalyzed by cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 9. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
Safety Operating Guide
Proper Disposal of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
This compound is classified as a substance that causes severe skin burns and eye damage.[1][2] Therefore, proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory during handling and disposal.[1][2] All disposal procedures should be carried out in accordance with local, state, and federal regulations.[1]
Immediate Safety and Spill Response
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Remove all sources of ignition.[2] Spill cleanup should be performed by trained personnel wearing appropriate PPE.[2] The spilled material should be collected with an inert absorbent material and placed in a suitable, closed container for disposal.[3] Do not let the chemical enter drains, as it must be prevented from release into the environment.[2]
Quantitative Hazard Data
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion | Sub-category 1C | Danger | H314: Causes severe skin burns and eye damage | |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage |
Data sourced from Safety Data Sheets.[1][2]
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Designated Waste Container: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[4][5] The container must be made of a compatible material that will not react with the chemical.[5][6] The original container is often a good choice for waste accumulation.[5]
-
Labeling: As soon as waste is added, label the container with a hazardous waste tag that includes the full chemical name, "this compound," and the approximate concentration and quantity.[4][6] Do not use abbreviations or chemical formulas.[6]
-
Segregation: Do not mix this waste with incompatible materials.[4] Store the waste container in a designated satellite accumulation area within the laboratory.[7][8]
2. Container Management:
-
Keep Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4][5]
-
Secondary Containment: Store liquid waste containers in secondary containment to prevent spills.[4]
3. Disposal of Empty Containers:
-
Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[4] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]
-
Final Disposal: Once thoroughly rinsed and dried, deface the original label on the container before disposing of it as regular trash or according to your institution's specific guidelines.[5]
4. Arranging for Pickup:
-
Contact EHS: Once the waste container is full, or before the accumulation time limit set by your institution is reached, contact your facility's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[4] Do not dispose of this chemical down the drain or in the regular trash.[4][5][7] All hazardous waste must be disposed of through a licensed waste disposal company.[1]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
